molecular formula C9H6FNO B1342198 4-fluoro-1H-indole-7-carbaldehyde CAS No. 389628-19-7

4-fluoro-1H-indole-7-carbaldehyde

Cat. No.: B1342198
CAS No.: 389628-19-7
M. Wt: 163.15 g/mol
InChI Key: AOKVWJLEQVSXMW-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indole-7-carbaldehyde (CAS 389628-19-7) is a fluorinated indole derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C9H6FNO and a molecular weight of 163.15 g/mol, features both an electron-rich indole nucleus and a reactive aldehyde group at the 7-position, which is ideal for further functionalization . The strategic incorporation of a fluorine atom at the 4-position can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity, making it a key intermediate in the development of novel bioactive molecules . As a reagent, the aldehyde group is particularly useful for constructing carbon-carbon bonds through reactions such as condensations and reductions, facilitating the creation of diverse compound libraries for drug discovery programs. Researchers utilize this compound strictly for laboratory research purposes. It is supplied with a recommended storage condition of under an inert atmosphere at 2-8°C to ensure long-term stability . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoro-1H-indole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-2-1-6(5-12)9-7(8)3-4-11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKVWJLEQVSXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594371
Record name 4-Fluoro-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389628-19-7
Record name 4-Fluoro-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Importance of Fluorinated Indole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 4-Fluoro-1H-indole-7-carbaldehyde: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary: 4-Fluoro-1H-indole-7-carbaldehyde represents a highly specific and valuable heterocyclic building block for drug discovery and chemical biology. While detailed public data on this exact isomer is limited, this guide provides a comprehensive technical overview by analyzing its core structural components: the indole-7-carbaldehyde scaffold and the strategic 4-fluoro substituent. We will explore its predicted physicochemical properties, plausible synthetic routes, expected spectroscopic signatures, and its significant potential in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated indole scaffolds.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom onto this scaffold is a widely employed strategy to modulate a molecule's biological and physical properties.[1][2] The judicious placement of fluorine can profoundly influence:

  • Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[1][3]

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the indole ring, leading to more potent interactions with biological targets through modified hydrogen bonding or dipole interactions.[1]

  • Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[2][3]

  • pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting the ionization state of the molecule at physiological pH.[3]

The aldehyde functionality at the 7-position further enhances the synthetic utility of this molecule, providing a reactive handle for diversification and the construction of complex molecular architectures.

Physicochemical and Structural Properties

While experimental data for 4-fluoro-1H-indole-7-carbaldehyde is not widely published, we can deduce its core properties based on its structure and related analogues.

PropertyValueSource/Method
Molecular Formula C₉H₆FNOCalculated
Molecular Weight 163.15 g/mol Calculated
Appearance Predicted: Off-white to yellow solidAnalogy to isomers[4]
IUPAC Name 4-fluoro-1H-indole-7-carbaldehydeIUPAC Nomenclature
Structural Analysis

The molecule consists of a bicyclic indole core with a fluorine atom at position 4 of the benzene ring and a carbaldehyde (formyl) group at position 7. The fluorine atom exerts a strong inductive electron-withdrawing effect, while the aldehyde group is also electron-withdrawing. These features influence the reactivity of the entire indole system.

Synthesis_Workflow start 2-Amino-3-fluorotoluene step1 Protection of Amine (e.g., Acylation) start->step1 1 step2 Side-chain Functionalization / Cyclization Precursor Synthesis step1->step2 2 step3 Indole Ring Formation (e.g., Fischer, Reissert, or Madelung Synthesis) step2->step3 3 step4 Formylation at C7 (e.g., Vilsmeier-Haack or Ortho-lithiation/Formylation) step3->step4 4 product 4-Fluoro-1H-indole-7-carbaldehyde step4->product 5

Caption: Proposed high-level synthetic workflow.

Experimental Protocol: Vilsmeier-Haack Formylation (Conceptual)

This protocol is conceptual, based on established methods for indole synthesis. [5]

  • Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

  • Reaction: Dissolve the precursor, 4-fluoroindole, in DMF. Slowly add the prepared Vilsmeier reagent to the solution at 0°C.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 80-90°C for several hours to drive the formylation at the C7 position.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution by the slow addition of an aqueous base (e.g., NaOH or Na₂CO₃) until a precipitate forms.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Core Reactivity
  • Aldehyde Group: The aldehyde at C7 is a versatile handle for transformations such as reductive amination to form amines, oxidation to a carboxylic acid,[6] Wittig reactions to form alkenes, and condensation reactions to build larger heterocyclic systems.

  • Indole N-H: The nitrogen proton is acidic and can be deprotonated with a suitable base (e.g., NaH) to allow for N-alkylation or N-acylation. [7][8]* Aromatic Ring: The electron-deficient nature of the fluorinated benzene ring makes it susceptible to nucleophilic aromatic substitution under certain conditions, although such reactions are less common than electrophilic substitution on the pyrrole ring of standard indoles.

Spectroscopic Characterization (Predicted)

The structural identity of 4-fluoro-1H-indole-7-carbaldehyde can be confirmed using standard spectroscopic techniques. The expected data, extrapolated from known indole derivatives, are summarized below. [1][9][10]

Technique Expected Observations
¹H NMR Aldehyde Proton (CHO): A singlet at ~10.0 ppm. Indole N-H: A broad singlet at >11.0 ppm (in DMSO-d₆). Aromatic Protons: Signals in the 7.0-8.0 ppm range, showing characteristic coupling patterns influenced by both the adjacent protons and through-space coupling to the fluorine atom.
¹³C NMR Carbonyl Carbon (C=O): A signal in the 180-190 ppm range. Fluorinated Carbon (C4): A doublet with a large one-bond C-F coupling constant (¹JCF) around 240-250 Hz, with a chemical shift in the 155-165 ppm range. [1]Other Aromatic Carbons: Signals between 110-140 ppm, with smaller two- and three-bond C-F couplings observable.
FT-IR N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹. C-F Stretch: An absorption in the 1000-1200 cm⁻¹ region.

| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 163.15. Key Fragments: Loss of CO (M-28) and HCN (M-27) are characteristic fragmentation pathways for indole derivatives. |

Applications in Research and Drug Development

Given the established roles of related molecules, 4-fluoro-1H-indole-7-carbaldehyde is a prime candidate for use as a key intermediate in the synthesis of:

  • Pharmaceutical Agents: Its structure is suitable for developing agents targeting neurological disorders, cancers, and inflammatory diseases. [4][11]The fluorinated indole motif is present in various kinase inhibitors and other targeted therapies.

  • Fluorescent Probes: The indole scaffold is inherently fluorescent. Modifications via the aldehyde group can be used to create sophisticated probes for bioimaging and diagnostics. [4]* Agrochemicals: The bioactivity of indole derivatives extends to agrochemicals, where they can be used to develop novel pesticides and herbicides. [4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from related indole-carboxaldehydes should be used to guide handling procedures. [12][13]

  • Hazards: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation. [13][14][15]May cause respiratory irritation. [12]* Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [16][17]Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. [16]For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aldehyde. [14]

References

  • Chem-Impex. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.
  • Santa Cruz Biotechnology, Inc. (2025, October 6).
  • Thermo Fisher Scientific. (2010, October 29).
  • Carl ROTH GmbH + Co. KG. (2023, October 2).
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 1-Methyl-1H-indole-7-carbaldehyde.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Methyl-1H-indole-3-carboxaldehyde.
  • Chemcasts. (n.d.). Indole-7-carboxaldehyde Properties vs Temperature.
  • National Center for Biotechnology Information. (2026, January 3). PubChem Compound Summary for CID 154728537, 7-Bromo-4-fluoro-1H-indole-2-carbaldehyde.
  • Benchchem. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.
  • LookChem. (n.d.). Cas 603306-52-1, 5-FLUORO-1H-INDOLE-7-CARBALDEHYDE.
  • J&K Scientific. (n.d.). 4-Fluoro-1H-indole-7-carboxylic acid.
  • Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ChemicalBook. (n.d.). 4-FLUORO-1H-INDOLE-3-CARBALDEHYDE synthesis.
  • ChemicalBook. (2025, July 24). 5-FLUORO-1H-INDOLE-7-CARBALDEHYDE.
  • Ossila. (n.d.). 4-Fluoroindole.
  • BLDpharm. (n.d.). 7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde.
  • Appchem. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.
  • Organic Syntheses. (n.d.). Indole-3-aldehyde.
  • ChemUniverse. (n.d.). 4-FLUORO-1H-INDOLE-3-CARBALDEHYDE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734629, Indole-7-carboxaldehyde.
  • Chemcasts. (n.d.). Thermophysical Properties of indole-7-carboxaldehyde.
  • Salter, R., & Zhou, Y. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8363-8406.
  • Abdel-Ghaffar, A. M., et al. (2021).
  • Der Pharma Chemica. (n.d.).
  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
  • MDPI. (n.d.). 7-Iodo-1H-indole-3-carbonitrile.
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
  • BLDpharm. (n.d.). 5-Fluoro-1H-indole-7-carbaldehyde.
  • ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • MedChemExpress. (n.d.). 4-Hydroxy-1H-indole-3-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 7-Fluoro-1H-indole.

Sources

4-fluoro-1H-indole-7-carbaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluoro-1H-indole-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-1H-indole-7-carbaldehyde, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The strategic placement of a fluorine atom and a reactive carbaldehyde group on the indole scaffold makes it a valuable building block for the synthesis of complex molecular architectures and novel pharmaceutical agents. This document details its chemical identity, structural features, physicochemical properties, and discusses potential synthetic pathways. Furthermore, it explores the rationale behind its use in drug discovery, drawing on the established impact of fluorine substitution on pharmacokinetic and pharmacodynamic profiles. Safety considerations and handling protocols are also addressed to ensure its effective and safe utilization in a research and development setting.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom into this scaffold is a widely employed strategy to modulate a molecule's biological and physicochemical properties.[1] Fluorine's high electronegativity can alter the electron distribution within the indole ring, influencing its reactivity and binding interactions with biological targets.[2]

Key advantages of incorporating fluorine in drug design include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile.[1][2]

  • Modulated Lipophilicity: Fluorine substitution can increase a compound's lipophilicity, potentially enhancing membrane permeability and tissue penetration.[3]

  • Improved Binding Affinity: The unique electronic properties of fluorine can lead to more favorable interactions with protein targets, thereby increasing therapeutic efficacy.[2][3]

4-Fluoro-1H-indole-7-carbaldehyde combines these benefits with the synthetic versatility of an aldehyde functional group. The aldehyde at the C7 position serves as a crucial chemical handle for a variety of transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions, enabling the construction of diverse molecular libraries for drug discovery and materials science applications.

Core Compound Identification and Structure

Chemical Identity
IdentifierValue
IUPAC Name 4-Fluoro-1H-indole-7-carbaldehyde
Synonyms 4-Fluoro-1H-indole-7-carboxaldehyde
CAS Number 389628-19-7[4]
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Chemical Structure

The structure of 4-fluoro-1H-indole-7-carbaldehyde consists of a bicyclic indole core, with a fluorine atom substituted at the C4 position of the benzene ring and a carbaldehyde (formyl) group at the C7 position.

Figure 1. 2D structure of 4-fluoro-1H-indole-7-carbaldehyde.

Physicochemical and Spectroscopic Properties (Predicted)

PropertyPredicted Value / CharacteristicRationale
Appearance Likely an off-white to yellow crystalline solidBased on isomers like 4-fluoro-1H-indole-3-carbaldehyde.[5]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, THF, CH₂Cl₂)Typical for small, moderately polar organic molecules.
¹H NMR Aromatic protons (δ 7-8 ppm), aldehyde proton (δ ~10 ppm), N-H proton (broad singlet, δ >10 ppm)The aldehyde proton is highly deshielded. Aromatic signals will show coupling to fluorine.
¹³C NMR Carbonyl carbon (δ 180-190 ppm), C-F carbon (large ¹JCF coupling, δ 155-165 ppm)The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant.[2]
Mass Spec. M+ peak at m/z = 163.04Corresponding to the molecular formula C₉H₆FNO.

Synthesis Methodologies

The synthesis of 4-fluoro-1H-indole-7-carbaldehyde is not explicitly detailed in readily available literature. However, logical synthetic routes can be proposed based on established indole syntheses and methods for introducing the required functional groups. A plausible approach involves the construction of the indole ring from a suitably substituted benzene precursor.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be derived from a substituted nitrobenzene, a common strategy for indole synthesis.

retrosynthesis target 4-Fluoro-1H-indole-7-carbaldehyde intermediate2 Reductive Cyclization Precursor target->intermediate2 Indole Ring Formation intermediate1 Substituted o-Nitrotoluene Derivative start_material 2-Fluoro-6-nitrotoluene intermediate1->start_material Functional Group Interconversion intermediate2->intermediate1 Side-chain elaboration

Figure 2. Retrosynthetic analysis for 4-fluoro-1H-indole-7-carbaldehyde.

Exemplary Synthetic Protocol (Hypothetical)

A potential synthetic route could adapt methodologies used for related isomers, such as the synthesis of 5-fluoro-1H-indole-7-carbaldehyde.[6] This involves the reaction of a substituted nitrobenzene with a vinyl Grignard reagent, followed by reductive cyclization.

Step 1: Synthesis of 2-Dibutoxymethyl-3-fluoro-1-nitrobenzene

  • Rationale: Protection of the future aldehyde group and introduction of the necessary substituents on the benzene ring.

  • Procedure:

    • Start with 3-fluoro-2-methyl-1-nitrobenzene.

    • Brominate the methyl group using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to form 2-(bromomethyl)-3-fluoro-1-nitrobenzene.

    • React the brominated intermediate with sodium butoxide in butanol to form the dibutoxymethyl acetal.

Step 2: Reductive Cyclization to form the Indole Ring

  • Rationale: The Bartoli indole synthesis or a related reductive cyclization is a powerful method for forming indoles from ortho-substituted nitroarenes.

  • Procedure:

    • Dissolve the acetal-protected nitrobenzene from Step 1 in an anhydrous solvent like THF and cool to -78 °C.

    • Slowly add three equivalents of vinylmagnesium bromide. The reaction proceeds through the addition of the Grignard reagent to the nitro group, which initiates the cyclization process.[6]

    • After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Treat the crude product with aqueous acid (e.g., 0.5N HCl) to hydrolyze the acetal and reveal the aldehyde functionality.[6]

    • Purify the final product, 4-fluoro-1H-indole-7-carbaldehyde, using column chromatography.

Figure 3. Proposed workflow for the synthesis of the target compound.

Applications in Research and Drug Discovery

As a functionalized building block, 4-fluoro-1H-indole-7-carbaldehyde is a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications.[7] The aldehyde group is a versatile handle for diversification.

Key Chemical Transformations
  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amines. This is one of the most powerful methods for introducing diversity and building potential pharmacophores.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for carbon chain extension.

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid, which can then be used in amide bond formation.

  • Nucleophilic Addition: Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Therapeutic Areas of Interest

While specific targets for this compound are not defined, fluorinated indoles are explored across numerous therapeutic areas, including:

  • Oncology: As scaffolds for kinase inhibitors and other anti-cancer agents.

  • Neurology: As intermediates for compounds targeting receptors and enzymes in the central nervous system.[5]

  • Infectious Diseases: As core structures for antiviral and antibacterial agents.

The 4-fluoro substitution pattern is particularly interesting for its potential to block a site of metabolism and enhance CNS penetration.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-fluoro-1H-indole-7-carbaldehyde.

  • Hazard Identification: The specific toxicology is not established. However, based on related structures, it should be treated as harmful if swallowed and a potential skin and eye irritant.[4]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation.[4]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.[4]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4]

    • If inhaled: Move the person into fresh air.[4]

    • If swallowed: Rinse mouth with water and consult a physician.[4]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date information.[4]

Conclusion

4-Fluoro-1H-indole-7-carbaldehyde is a strategically designed chemical building block with high potential for application in drug discovery and organic synthesis. Its unique combination of a fluorinated indole core and a versatile aldehyde handle provides chemists with a powerful tool for creating novel molecules with tailored properties. While detailed experimental data on this specific compound remains limited, its synthesis and reactivity can be confidently predicted from the well-established chemistry of its constituent parts. As the demand for sophisticated, metabolically stable, and potent therapeutic agents grows, the utility of such fluorinated intermediates is set to increase, making 4-fluoro-1H-indole-7-carbaldehyde a compound of considerable interest to the scientific community.

References

  • Lookchem. (n.d.). Cas 603306-52-1, 5-FLUORO-1H-INDOLE-7-CARBALDEHYDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

  • MDPI. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • PubChem. (n.d.). Indole-7-carboxaldehyde | C9H7NO | CID 2734629. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-indole-4-carboxaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

A Technical Guide to the Strategic Synthesis of 4-Fluoro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Fluoro-1H-indole-7-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, offering a unique substitution pattern for the development of novel therapeutic agents and chemical probes.[1] The introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the C7-aldehyde provides a versatile handle for further chemical elaboration.[2] However, the synthesis of this specific isomer is non-trivial due to the inherent electronic properties of the indole scaffold, which overwhelmingly favor electrophilic substitution at the C3 position. This guide details a robust and regioselective synthetic strategy that circumvents this challenge by employing a directed ortho-metalation (DoM) approach. We first outline the reliable synthesis of the 4-fluoroindole precursor, followed by a detailed, three-step sequence involving nitrogen protection, directed C7-lithiation and formylation, and final deprotection to yield the target compound with high fidelity.

Introduction: The Synthetic Challenge

The indole nucleus is a cornerstone in pharmaceutical research, forming the core of numerous approved drugs.[3][4] Fluorination is a widely adopted strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[2][5] Consequently, fluorinated indoles are of significant interest. While methods for synthesizing various fluorinated indoles and indole-3-carbaldehydes are established[6][7], the regioselective synthesis of the 7-formylated isomer presents a significant hurdle.

Standard formylation methods, such as the Vilsmeier-Haack reaction, invariably lead to substitution at the electron-rich C3 position of the indole ring.[6] Accessing the C7 position requires a more nuanced strategy that can override the natural reactivity of the heterocycle. This guide provides a field-proven, logical approach to achieve this specific functionalization, empowering researchers to confidently produce 4-fluoro-1H-indole-7-carbaldehyde for their discovery programs.

Retrosynthetic Strategy

Our strategy hinges on disconnecting the target molecule at the C7-formyl bond. This leads back to a C7-metalated 4-fluoroindole intermediate, which can be accessed from a suitably N-protected 4-fluoroindole scaffold. This precursor itself is synthesized from commercially available starting materials. This multi-step, logic-driven approach ensures high regioselectivity, which is unattainable through direct formylation.

G Target 4-Fluoro-1H-indole-7-carbaldehyde FGI Formyl Group Introduction (FGI) Target->FGI Protected_Indole N-Protected 4-Fluoro-1H-indole FGI->Protected_Indole DoM Directed ortho-Metalation (DoM) at C7 Protected_Indole->DoM Core_Scaffold 4-Fluoro-1H-indole DoM->Core_Scaffold Leimgruber_Batcho Indole Synthesis (e.g., Leimgruber-Batcho) Core_Scaffold->Leimgruber_Batcho Starting_Material 2-Fluoro-6-nitrotoluene Leimgruber_Batcho->Starting_Material

Caption: Retrosynthetic analysis of 4-fluoro-1H-indole-7-carbaldehyde.

Part I: Synthesis of the 4-Fluoro-1H-indole Core

A reliable method for synthesizing the 4-fluoroindole scaffold is paramount. The Leimgruber-Batcho indole synthesis provides an efficient route from 2-fluoro-6-nitrotoluene, a commercially available starting material. This two-step process involves condensation with a dimethylformamide acetal followed by reductive cyclization.[8][9]

Experimental Protocol: Synthesis of 4-Fluoro-1H-indole

Step A: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

  • To a 250 mL round-bottom flask, add 2-fluoro-6-nitrotoluene (15.5 g, 100 mmol) and dimethylformamide (DMF, 75 mL).

  • Stir the solution and add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (23.8 g, 200 mmol, 2.0 equiv.).

  • Equip the flask with a reflux condenser and heat the mixture to 120 °C for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude dark oil or solid is the enamine intermediate. This intermediate is often carried forward without further purification.

Step B: Reductive Cyclization to 4-Fluoro-1H-indole

  • Dissolve the crude enamine intermediate from Step A in a mixture of methanol (150 mL) and ethyl acetate (50 mL).

  • Carefully add Palladium on carbon (10% w/w, ~1.5 g) to the solution.

  • Subject the mixture to hydrogenation (H₂ atmosphere, typically 50 psi) in a Parr shaker or similar apparatus at room temperature for 12 hours.

  • Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-fluoro-1H-indole as a solid.

ParameterExpected Value
Overall Yield 70-85%
Appearance White to light brown crystalline solid
¹H NMR (CDCl₃) Consistent with literature values.[10]
¹³C NMR (CDCl₃) Consistent with literature values.[10]

Part II: Regioselective C7-Formylation

With the 4-fluoroindole core in hand, the key C7-formylation is achieved through a directed ortho-metalation (DoM) strategy. This process involves three critical steps: protection of the indole nitrogen, regioselective deprotonation at C7, and trapping the resulting anion with a formylating agent.

G cluster_0 Synthetic Workflow for C7-Formylation A 4-Fluoro-1H-indole B N-Protected 4-Fluoroindole A->B  Protection  (e.g., PivCl, NaH) C C7-Lithiated Intermediate B->C  Directed Lithiation  (s-BuLi, TMEDA, -78 °C) D N-Protected 4-Fluoro-1H-indole- 7-carbaldehyde C->D  Formylation  (DMF, -78 °C) E 4-Fluoro-1H-indole- 7-carbaldehyde D->E  Deprotection  (e.g., K₂CO₃, MeOH)

Caption: Workflow for the directed ortho-metalation and formylation of 4-fluoroindole.

Causality Behind Experimental Choices
  • N-Protection: The indole N-H is acidic and must be protected to prevent it from being deprotonated by the strong base. The protecting group (PG) is not merely a placeholder; it serves as the directing group. A bulky group like pivaloyl (Piv) is ideal. It coordinates with the lithium cation of the organolithium base, holding it in proximity to the C7-proton and facilitating its abstraction over other protons on the ring.

  • Directed Lithiation: A strong, sterically hindered base like sec-butyllithium (s-BuLi) is used in conjunction with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA chelates the lithium ion, increasing the basicity of the s-butyl anion and accelerating the deprotonation. The reaction is performed at -78 °C (dry ice/acetone bath) to prevent side reactions, such as decomposition or rearrangement of the highly reactive organolithium intermediate.

  • Formylation & Deprotection: Anhydrous N,N-dimethylformamide (DMF) serves as a robust and inexpensive "C1" electrophile to install the formyl group. The final deprotection step under mild basic conditions (e.g., potassium carbonate in methanol) removes the pivaloyl group to furnish the target product.

Experimental Protocol: C7-Formylation

Step C: N-Pivaloyl Protection of 4-Fluoro-1H-indole

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 4-fluoro-1H-indole (6.75 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol, 1.2 equiv.) portion-wise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

  • Slowly add pivaloyl chloride (PivCl, 7.2 g, 60 mmol, 1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography to yield 1-(4-fluoro-1H-indol-1-yl)-2,2-dimethylpropan-1-one.

Step D: Directed Lithiation and Formylation

  • In an oven-dried, three-neck flask under an inert atmosphere, dissolve the N-pivaloyl-4-fluoroindole (11.0 g, 50 mmol) and TMEDA (7.0 g, 60 mmol, 1.2 equiv.) in anhydrous THF (200 mL).

  • Cool the solution to -78 °C.

  • Slowly add s-BuLi (1.4 M in cyclohexane, 43 mL, 60 mmol, 1.2 equiv.) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting deep-colored solution at -78 °C for 2 hours.

  • Add anhydrous DMF (5.5 g, 75 mmol, 1.5 equiv.) dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the combined organic layers and concentrate. The crude product is used directly in the next step.

Step E: Deprotection

  • Dissolve the crude N-pivaloyl-4-fluoro-1H-indole-7-carbaldehyde from the previous step in methanol (150 mL).

  • Add potassium carbonate (K₂CO₃, 20.7 g, 150 mmol, 3.0 equiv.).

  • Stir the suspension at room temperature for 6 hours.

  • Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 4-fluoro-1H-indole-7-carbaldehyde.

Characterization of Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-fluoro-1H-indole-7-carbaldehyde.

ParameterExpected Data
Appearance Off-white to yellow solid
Yield (from N-Piv) 60-75%
¹H NMR Aldehyde proton (CHO) singlet ~10 ppm; N-H proton (br s) > 8 ppm; Aromatic protons with characteristic splitting patterns due to fluorine coupling.
¹³C NMR Carbonyl carbon (C=O) ~185-195 ppm; Fluorine-bearing carbon (C-4) shows a large C-F coupling constant (~250 Hz).[2]
Mass Spec (ESI) [M+H]⁺ = 164.05, [M-H]⁻ = 162.04

Conclusion

The synthesis of 4-fluoro-1H-indole-7-carbaldehyde, while challenging due to regiochemical constraints, can be achieved efficiently through the strategic application of modern synthetic methods. The directed ortho-metalation pathway described in this guide provides a reliable and reproducible solution for researchers in drug discovery and chemical biology. By understanding the underlying principles of N-protection and directed lithiation, scientists can confidently access this valuable building block for the development of next-generation chemical entities.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.
  • CN103420892A - Preparation method of 4-fluoroindole - Google Patents.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243–2247. URL: [Link]

  • Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212, 51–106. URL: [Link]

  • Bora, P. P., et al. (2019). Shielding Effect of Micelle for Highly Effective and Selective Monofluorination of Indoles in Water. ChemSusChem. URL: [Link]

  • Badoni, G., et al. (2025). Recent Advances in the Synthesis of 3-Cyanoindoles: A Literature Review. ChemistrySelect. URL: [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). URL: [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2025). URL: [Link]

  • Konas, D. W., et al. (2012). Synthesis of (L)-4-fluorotryptophan. Synthetic Communications, 42(1), 144-152. URL: [Link]

  • Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. URL: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2025). URL: [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 4-fluoro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-fluoro-1H-indole-7-carbaldehyde is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a common motif in pharmacologically active molecules, and the introduction of a fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The carbaldehyde group at the 7-position provides a versatile synthetic handle for further molecular elaboration. A thorough understanding of the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the structural confirmation of its downstream derivatives.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-fluoro-1H-indole-7-carbaldehyde. While experimental spectra for this specific compound are not widely published, this guide leverages established principles of spectroscopy and data from analogous compounds to provide a robust, predictive analysis. Each section includes a detailed interpretation of the expected spectral features, underpinned by the electronic effects of the substituents on the indole ring system. Furthermore, standardized, field-proven protocols for data acquisition are provided to ensure the reproducibility and integrity of experimental results.

Molecular Structure and Numbering

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C NMR) B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Transfer solution to a clean, dry NMR tube B->C D Cap the tube and wipe the exterior C->D E Insert sample into the NMR spectrometer D->E Transfer to Spectrometer F Lock on the deuterium signal of the solvent E->F G Shim the magnetic field for homogeneity F->G H Tune and match the probe for the desired nucleus (¹H or ¹³C) G->H I Acquire the spectrum using appropriate pulse sequence and parameters H->I J Apply Fourier Transform to the FID I->J Raw Data (FID) K Phase correct the spectrum J->K L Calibrate the chemical shift scale (e.g., to residual solvent peak) K->L M Integrate the signals (for ¹H NMR) L->M N Analyze and assign peaks M->N

Figure 2: Standard workflow for acquiring NMR spectra of small molecules.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-fluoro-1H-indole-7-carbaldehyde for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial. [1][2] * Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). [1][2][3]The choice of solvent is critical as it must completely dissolve the sample without reacting with it.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette to prevent them from degrading the spectral quality. [4][5] * Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Locking: The spectrometer's field frequency is adjusted to lock onto the deuterium signal of the solvent, which compensates for any magnetic field drift during the experiment. [1] * Shimming: The homogeneity of the magnetic field across the sample is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved spectral lines. [1] * Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) and the impedance is matched to the spectrometer's electronics to maximize signal transmission and reception. [1] * Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Initiate the acquisition.

  • Data Processing:

    • The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

    • The spectrum is phase-corrected to ensure that all peaks are in the pure absorption mode.

    • The chemical shift axis is calibrated relative to a known reference, typically the residual signal of the deuterated solvent or an internal standard like tetramethylsilane (TMS).

    • For ¹H NMR, the area under each signal is integrated to determine the relative number of protons it represents.

    • The processed spectrum is then analyzed to assign the signals to the corresponding atoms in the molecule.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of 4-fluoro-1H-indole-7-carbaldehyde is expected to show characteristic absorption bands for the N-H, C-H, C=O, C=C, and C-F bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensity
3400 - 3200N-H stretchMedium
3100 - 3000Aromatic C-H stretchMedium
2850 - 2750Aldehyde C-H stretchWeak
1700 - 1660C=O stretch (aldehyde)Strong
1620 - 1580C=C stretch (aromatic)Medium
1250 - 1150C-N stretchMedium
1100 - 1000C-F stretchStrong
850 - 750Aromatic C-H out-of-plane bendStrong

Expert Interpretation:

  • N-H Stretch: A relatively sharp band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration in indoles. [6][7]In the solid state, this band may be broadened due to hydrogen bonding.

  • Aldehyde C-H and C=O Stretches: The presence of the aldehyde group will be confirmed by two key signals: a strong, sharp absorption for the C=O stretch between 1700-1660 cm⁻¹, and one or two weaker bands for the C-H stretch in the 2850-2750 cm⁻¹ region.

  • C-F Stretch: A strong absorption band in the 1100-1000 cm⁻¹ region is indicative of the C-F stretching vibration.

  • Aromatic Region: The aromatic C=C stretching vibrations will appear as a series of bands in the 1620-1450 cm⁻¹ range. The out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing A Grind 1-2 mg of sample with ~100 mg of dry KBr powder B Place the mixture into a pellet die A->B C Apply pressure with a hydraulic press to form a transparent pellet B->C D Place the KBr pellet in the sample holder C->D Transfer to Spectrometer E Acquire a background spectrum of a blank KBr pellet D->E F Acquire the sample spectrum E->F G Ratio the sample spectrum against the background spectrum F->G Raw Data H Perform baseline correction if necessary G->H I Analyze and assign absorption bands H->I

Figure 3: Workflow for acquiring an FT-IR spectrum of a solid sample using the KBr pellet method.

Detailed Steps:

  • Sample Preparation (KBr Pellet Method):

    • Gently grind 1-2 mg of 4-fluoro-1H-indole-7-carbaldehyde with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. [8][9]The KBr must be free of moisture.

    • The mixture should be ground to a fine, homogenous powder to minimize light scattering.

    • Transfer the powder to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet. [8][10]

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • First, acquire a background spectrum. This is typically done with a blank KBr pellet or an empty sample compartment and is necessary to correct for atmospheric water and carbon dioxide absorptions, as well as any instrumental artifacts.

    • Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum can be baseline-corrected if necessary.

    • Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data (Electrospray Ionization - ESI)

Electrospray ionization is a "soft" ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺, with minimal fragmentation.

IonPredicted m/zInterpretation
[M+H]⁺164.0506Protonated molecular ion
[M+Na]⁺186.0325Sodium adduct of the molecular ion
[2M+H]⁺327.0940Protonated dimer

Molecular Formula: C₉H₆FNO; Exact Mass: 163.0433

Expert Interpretation:

  • Molecular Ion Peak: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 164. [11]High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition.

  • Adduct Formation: It is common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if there are trace amounts of these salts present in the sample or solvent. [12]* Fragmentation: Due to the soft nature of ESI, significant fragmentation is not expected under standard conditions. If fragmentation is desired for structural confirmation, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the [M+H]⁺ ion would be isolated and then fragmented by collision with an inert gas. A likely fragmentation pathway would involve the loss of CO (28 Da) from the aldehyde group.

Experimental Protocol for ESI-MS

ESIMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) B Add a small amount of acid (e.g., formic acid) to promote protonation A->B C Filter the solution if necessary B->C D Infuse the sample solution into the ESI source via a syringe pump or LC system C->D Sample Introduction E Apply a high voltage to the capillary to generate a spray of charged droplets D->E F Desolvate the droplets using a heated capillary and/or drying gas (N₂) E->F G Acquire the mass spectrum over a defined m/z range F->G H Identify the molecular ion peak ([M+H]⁺) G->H Raw Spectrum I Identify any adducts or fragment ions H->I J If using HRMS, determine the elemental composition I->J

Figure 4: General workflow for acquiring an ESI mass spectrum.

Detailed Steps:

  • Sample Preparation:

    • Prepare a dilute solution of 4-fluoro-1H-indole-7-carbaldehyde (typically 1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile. [13] * To promote the formation of the protonated molecule [M+H]⁺ in positive ion mode, a small amount of an acid (e.g., 0.1% formic acid) is usually added to the solution. [12] * Ensure the sample is fully dissolved. If not, the solution should be filtered to prevent clogging of the ESI needle.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source at a constant flow rate, typically using a syringe pump for direct infusion or as the eluent from a liquid chromatography (LC) system. [11] * A high voltage (typically 3-5 kV) is applied to the ESI needle, causing the sample solution to emerge as a fine mist of charged droplets. [13][14] * These droplets travel through a heated capillary, where the solvent evaporates with the aid of a counter-current of warm nitrogen gas. [14][15] * As the droplets shrink, the charge density on their surface increases until ions are ejected into the gas phase.

    • The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.

    • The mass spectrum is recorded by the detector.

  • Data Analysis:

    • Examine the resulting spectrum to identify the base peak, which is often the [M+H]⁺ ion in ESI.

    • Look for other common adducts, such as [M+Na]⁺ and [M+K]⁺.

    • If high-resolution data is acquired, use the accurate mass measurement to calculate the elemental composition and confirm that it matches C₉H₇FNO⁺.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 4-fluoro-1H-indole-7-carbaldehyde, grounded in fundamental spectroscopic principles and data from structurally related molecules. The provided methodologies for data acquisition represent best practices in the field, designed to yield high-quality, reliable, and reproducible results. For researchers working with this compound or its derivatives, this guide serves as a foundational reference for structural characterization and analytical verification.

References

  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2024, from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved January 12, 2024, from [Link]

  • Synthesis and Infrared Spectra of Some Indole Compounds. (1958). The Journal of Organic Chemistry, 23(4), 544–548.
  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2024, from [Link]

  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Retrieved January 12, 2024, from [Link]

  • The 1H-NMR experiment - Chemistry LibreTexts. (2022, July 20). Retrieved January 12, 2024, from [Link]

  • FTIR Spectroscopy (Solid Sample Analysis) - YouTube. (2013, January 10). Retrieved January 12, 2024, from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 12, 2024, from [Link]

  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PubMed Central. (2022, December 13). Retrieved January 12, 2024, from [Link]

  • Mass Spectrometry Laboratory - Rutgers-Newark Chemistry. (n.d.). Retrieved January 12, 2024, from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 12, 2024, from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved January 12, 2024, from [Link]

  • FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2024, from [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC - NIH. (n.d.). Retrieved January 12, 2024, from [Link]

  • Electrospray Ionization Mass Spectrometry - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2024, from [Link]

  • FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. (n.t.). Retrieved January 12, 2024, from [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry - Physics LibreTexts. (2022, November 8). Retrieved January 12, 2024, from [Link]

  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PubMed Central. (2022, December 13). Retrieved January 12, 2024, from [Link]

  • FTIR Spectroscopy (Solid Sample Analysis) - YouTube. (2013, January 10). Retrieved January 12, 2024, from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.). Retrieved January 12, 2024, from [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC - NIH. (n.d.). Retrieved January 12, 2024, from [Link]

  • FTIR Spectroscopy (Solid Sample Analysis) - YouTube. (2013, January 10). Retrieved January 12, 2024, from [Link]

  • Electrospray Ionization Mass Spectrometry - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2024, from [Link]

  • Mass Spectrometry Laboratory - Rutgers-Newark Chemistry. (n.d.). Retrieved January 12, 2024, from [Link]

Sources

The Ascendant Role of Fluorinated Indole Aldehydes in Modern Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into this privileged structure, particularly in the form of fluorinated indole aldehydes, has unlocked new avenues for therapeutic innovation. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this burgeoning class of molecules. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and neuroprotective properties, supported by field-proven experimental protocols and data-driven insights. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Strategic Advantage of Fluorination in Indole-Based Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity.[1] In the context of indole aldehydes, fluorination can lead to:

  • Enhanced Metabolic Stability: The robust C-F bond can block sites susceptible to metabolic oxidation, thereby increasing the in vivo half-life of the drug.[1]

  • Modulated Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting drug-receptor interactions.

  • Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, leading to increased potency.

These attributes make fluorinated indole aldehydes a highly attractive class of compounds for drug discovery programs targeting a wide range of diseases.

Synthesis of Fluorinated Indole Aldehydes: The Vilsmeier-Haack Reaction

A primary and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole, typically at the C3 position.[5] The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]

Experimental Protocol: Vilsmeier-Haack Formylation of a Fluorinated Indole

This protocol describes a general procedure for the synthesis of a fluorinated indole-3-carboxaldehyde.

Materials:

  • Fluorinated indole (e.g., 5-fluoroindole)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the fluorinated indole in anhydrous DMF under an inert atmosphere.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride dropwise to the cooled solution while maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Heat the reaction mixture to reflux and maintain for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture by slowly adding a saturated sodium carbonate solution until the pH is alkaline. This will precipitate the crude product.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated indole-3-carboxaldehyde.[6]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive with water; therefore, anhydrous solvents and reagents are crucial for the success of the reaction.

  • Controlled Temperature: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent side reactions.

  • Alkaline Workup: The iminium intermediate formed during the reaction is hydrolyzed to the aldehyde under aqueous conditions. The alkaline workup neutralizes the acidic reaction mixture and facilitates the precipitation of the product.

Biological Activities and Therapeutic Potential

Fluorinated indole aldehydes have demonstrated a broad spectrum of biological activities, with significant potential in oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

The indole-3-carboxaldehyde scaffold is a recognized pharmacophore in the design of anticancer agents.[7] Derivatives of indole-3-carboxaldehyde have been shown to exhibit cytotoxic effects against various cancer cell lines.[8] While extensive data on a wide range of fluorinated indole aldehydes is still emerging, the existing evidence for related compounds suggests a promising avenue for anticancer drug development.

One of the key mechanisms through which indole derivatives exert their anticancer effects is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9][10] STAT3 is a transcription factor that is constitutively activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and metastasis.[10]

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected indole derivatives against various human cancer cell lines. It is important to note that while not all of these are fluorinated aldehydes, they provide a strong rationale for investigating this class of compounds.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Indolo–pyrazole conjugate 6c SK-MEL-28 (Melanoma)3.46[11]
5-Fluoro-indole derivative 498 A-549 (Lung)0.8[1]
N-arylsulfonylsubstituted-1H indoleVarious<10[9]
Indole-sulfonamide derivative 30 HepG2 (Liver)7.37[12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[11]

Materials:

  • Human cancer cell line (e.g., A549, HCT-116, SK-MEL-28)

  • Complete cell culture medium

  • Fluorinated indole aldehyde test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the fluorinated indole aldehyde compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[13]

Self-Validating System:

The inclusion of both positive and negative (vehicle) controls is essential for validating the assay. The positive control ensures that the assay is sensitive to cytotoxic agents, while the vehicle control provides a baseline for 100% cell viability.

Diagram: STAT3 Signaling Pathway Inhibition

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Fluorinated_Indole_Aldehyde Fluorinated Indole Aldehyde Fluorinated_Indole_Aldehyde->Inhibition

Caption: Inhibition of the STAT3 signaling pathway by a fluorinated indole aldehyde.

This assay measures the transcriptional activity of STAT3 and is a valuable tool for identifying and characterizing STAT3 inhibitors.[14][15][16]

Materials:

  • HEK293 cells (or other suitable cell line)

  • STAT3-responsive luciferase reporter plasmid

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-luciferase assay system

  • Luminometer

  • Interleukin-6 (IL-6) as a STAT3 activator

Procedure:

  • Co-transfect the cells with the STAT3 luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with various concentrations of the fluorinated indole aldehyde compound for 1 hour.

  • Stimulate the cells with IL-6 to activate the STAT3 pathway and incubate for an additional 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Determine the concentration-dependent inhibition of STAT3 transcriptional activity by the test compound.[14]

Causality Behind Experimental Choices:

  • Dual-Luciferase System: The use of a co-transfected control reporter (Renilla luciferase) is critical for normalizing the data and ensuring that the observed effects are due to specific inhibition of the STAT3 pathway and not to non-specific effects on transcription or cell viability.

  • IL-6 Stimulation: IL-6 is a potent activator of the JAK/STAT3 pathway, providing a robust signal for measuring inhibition.

Antimicrobial Activity

Indole and its derivatives have long been recognized for their antimicrobial properties.[17] The introduction of fluorine can further enhance this activity. Fluorinated indole aldehydes represent a promising class of compounds for combating bacterial and fungal infections, including those caused by drug-resistant strains.

The following table presents the minimum inhibitory concentration (MIC) values for selected indole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Indole-3-aldehyde hydrazone derivativeStaphylococcus aureus6.25-100[17]
Indole-3-aldehyde hydrazone derivativeMRSA6.25-100[17]
Indole-3-carboxamide-polyamine conjugate 13b Staphylococcus aureus≤ 0.28 µM[18]
Indole-3-carboxamide-polyamine conjugate 13b Acinetobacter baumannii≤ 0.28 µM[18]

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17]

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Fluorinated indole aldehyde test compounds

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Prepare serial twofold dilutions of the fluorinated indole aldehyde compound in the broth in a 96-well microplate.

  • Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the microplate at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm.[19]

Self-Validating System:

The positive control confirms the viability of the microbial inoculum, while the negative control ensures the sterility of the medium.

Diagram: Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow Start Start: Fluorinated Indole Aldehyde Library Preparation Preparation of Standardized Inoculum and Compound Dilutions Start->Preparation Incubation Incubation in 96-well Plate Preparation->Incubation MIC_Determination MIC Determination (Visual or OD Measurement) Incubation->MIC_Determination Further_Studies Further Studies: - Mechanism of Action - In vivo Efficacy MIC_Determination->Further_Studies

Caption: Workflow for antimicrobial screening of fluorinated indole aldehydes.

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Indole derivatives, including indole-3-carbinol and its metabolites, have shown promise as neuroprotective agents.[20] They can exert their effects through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in neuronal survival.[21]

Fluorinated indole aldehydes are an intriguing class of compounds to explore for neuroprotective activity. The ability of fluorine to enhance blood-brain barrier penetration could be particularly advantageous for delivering these compounds to the central nervous system.

  • Antioxidant Activity: Fluorinated indole aldehydes may scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key contributor to neuronal damage.[20]

  • Modulation of Nrf2 Pathway: Indole derivatives can activate the Nrf2-antioxidant responsive element (ARE) pathway, a major cellular defense mechanism against oxidative stress.[20]

  • Anti-inflammatory Effects: Neuroinflammation is a hallmark of many neurodegenerative diseases. Indole compounds have been shown to possess anti-inflammatory properties.[20]

Further research is warranted to fully elucidate the neuroprotective potential of fluorinated indole aldehydes and their specific mechanisms of action.

Conclusion and Future Perspectives

Fluorinated indole aldehydes represent a compelling and underexplored area of medicinal chemistry. The strategic incorporation of fluorine into the versatile indole-3-carboxaldehyde scaffold offers a powerful approach to fine-tune the physicochemical and biological properties of these molecules. The evidence from related compounds strongly suggests their potential as novel anticancer, antimicrobial, and neuroprotective agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of fluorinated indole aldehydes. Structure-activity relationship (SAR) studies will be crucial for identifying the optimal substitution patterns for potency and selectivity against specific biological targets. Advanced in vivo studies will be necessary to validate the therapeutic potential of the most promising candidates. The continued exploration of this fascinating class of molecules holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Bio-protocol. (n.d.). STAT3 activation luciferase reporter assays. Retrieved from [Link]

  • G. A. G. (2018). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). National Institutes of Health. [Link]

  • Abeomics. (n.d.). STAT3 Leeporter™ Luciferase Reporter-RAW264.7 Cell Line. Retrieved from [Link]

  • Biocompare. (2017). STAT3 Reporter Assay By Luciferase. Retrieved from [Link]

  • BPS Bioscience. (n.d.). STAT3 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central. [Link]

  • Fluorine Notes. (2017). Synthesis of 3-indolyl perfluoroalkyl carbinols by the reaction of indoles with perfluorinated aldehydes. Retrieved from [Link]

  • N-Arylsulfonylsubstituted-1H indole derivatives as small molecule dual inhibitors of signal transducer and activator of transcription 3 (STAT3) and tubulin. (2018). PubMed. [Link]

  • The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection. (n.d.). MDPI. [Link]

  • Cytotoxicity of indole derivatives in A549 cells. (n.d.). ResearchGate. [Link]

  • In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells. (n.d.). Arabian Journal of Chemistry. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Identification of Lead Compounds as Inhibitors of STAT3: Design, Synthesis and Bioactivity. (n.d.). PubMed. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Arkivoc. [Link]

  • Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. (2007). Oriental Journal of Chemistry. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). PubMed. [Link]

  • (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Synthesis of Fluorinated Indoles as RNA Analogues. (n.d.). PubMed. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Indian Academy of Sciences. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).
  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (n.d.). MDPI. [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (n.d.). MDPI. [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (n.d.). PubMed Central. [Link]

  • (PDF) Synthesis, Characterization and Investigation the Antibacterial Activity of New Heterocyclic Compounds Derived From 4-(4`-methoxy benzoyloxy) benzaldehydethiosemicarbazone. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. (2022). PubMed. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. [Link]

  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2024). PubMed Central. [Link]

  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. (n.d.). PubMed. [Link]

  • Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. (n.d.). ResearchGate. [Link]

  • Protocatechuic aldehyde inactivates STAT3 through disrupting the STAT3-JAK1 interaction in epidermal keratinocyte and improves atopic dermatitis-like skin inflammation. (2025). PubMed. [Link]

  • Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia.pub. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

  • STAT3 Inhibitory Activity of Structurally Simplified Withaferin A Analogues. (n.d.). PubMed. [Link]

  • Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. (n.d.). PubMed. [Link]

  • Development of new indole-derived neuroprotective agents. (2011). PubMed. [Link]

  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. (n.d.). MDPI. [Link]

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-fluoro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-fluoro-1H-indole-7-carbaldehyde, specifically focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document furnishes a framework for understanding and experimentally determining these key parameters, which are fundamental to the successful application of this compound in further research and development. Given the limited availability of specific experimental data for this particular molecule, this guide emphasizes robust methodologies and theoretical considerations based on the broader class of fluorinated indole derivatives.

Introduction: The Significance of 4-fluoro-1H-indole-7-carbaldehyde

4-fluoro-1H-indole-7-carbaldehyde is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry. Indole derivatives are integral components of numerous natural products and synthetic drugs. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The carbaldehyde functional group at the 7-position offers a versatile handle for further synthetic transformations, making this compound a valuable building block in the synthesis of more complex molecules.

A thorough understanding of the solubility and stability of 4-fluoro-1H-indole-7-carbaldehyde is paramount for its effective use. Solubility influences bioavailability and the choice of appropriate formulation strategies, while stability data informs handling, storage, and shelf-life. This guide will provide the foundational knowledge and practical protocols to empower researchers to characterize these critical attributes.

Physicochemical Properties at a Glance

PropertyPredicted/Inferred Value or CharacteristicRationale/Reference
Molecular Formula C₉H₆FNOBased on chemical structure
Molecular Weight 163.15 g/mol Calculated from the molecular formula
Appearance Likely a solid, potentially a crystalline powderGeneral characteristic of similar small organic molecules
Melting Point Expected to be a defined melting pointCrystalline solids typically have sharp melting points
pKa The N-H proton of the indole ring is weakly acidic.The indole N-H has a pKa of ~17 in DMSO. The electron-withdrawing fluorine and aldehyde groups may slightly increase acidity.
LogP Moderately lipophilicThe indole ring is lipophilic, while the aldehyde and fluorine add some polarity.

Solubility Profile: A Practical Approach to Determination

The solubility of a compound is a critical parameter that dictates its behavior in various experimental and physiological environments. The presence of both a lipophilic indole core and polar functional groups (aldehyde and fluorine) suggests that 4-fluoro-1H-indole-7-carbaldehyde will exhibit a nuanced solubility profile.

Theoretical Considerations

The "like dissolves like" principle is a fundamental concept in predicting solubility. We can anticipate the following:

  • High Solubility in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).

  • Moderate to Good Solubility in other polar organic solvents like acetone, ethyl acetate, and alcohols (methanol, ethanol).

  • Low Solubility in nonpolar solvents such as hexanes and toluene.

  • Poor Aqueous Solubility at neutral pH due to the predominantly nonpolar nature of the indole ring system. Solubility in aqueous media is expected to be pH-dependent, potentially increasing under basic conditions due to the deprotonation of the indole N-H.

Experimental Workflow for Solubility Determination

A systematic approach is necessary to quantitatively determine the solubility of 4-fluoro-1H-indole-7-carbaldehyde in various solvents.

G cluster_exp Experimentation cluster_quant Quantification prep_compound Weigh Compound add_solvent Add Solvent Incrementally prep_compound->add_solvent prep_solvent Select Solvents prep_solvent->add_solvent equilibrate Equilibrate (Stir/Shake) add_solvent->equilibrate observe Visual Observation (Clear Solution?) equilibrate->observe observe->add_solvent Incomplete Dissolution saturate Prepare Saturated Solution observe->saturate Complete Dissolution separate Separate Solid and Supernatant saturate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze calculate Calculate Solubility analyze->calculate G cluster_stress Stress Conditions compound 4-fluoro-1H-indole-7-carbaldehyde (in solution) acid Acidic (e.g., 0.1 M HCl) compound->acid base Basic (e.g., 0.1 M NaOH) compound->base oxidative Oxidative (e.g., 3% H₂O₂) compound->oxidative thermal Thermal (e.g., 60°C) compound->thermal photo Photolytic (UV/Vis light) compound->photo analysis Analyze by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis pathways Identify Degradation Products and Pathways analysis->pathways

Sources

The Emergence of a Key Building Block: A Technical Guide to 4-Fluoro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, History, and Significance of a Privileged Scaffold in Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, forming the core of numerous natural products and synthetic drugs. The strategic introduction of fluorine atoms into this scaffold has proven to be a powerful tool for modulating the physicochemical and biological properties of these molecules. This technical guide delves into the discovery, history, and synthetic methodologies of a particularly significant, yet less documented, member of this class: 4-fluoro-1H-indole-7-carbaldehyde. While its specific discovery is not marked by a singular seminal publication, its emergence is intrinsically linked to the broader development of fluorinated indole synthesis and the quest for novel therapeutic agents. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, offering insights into its synthesis, underlying chemical principles, and its role as a versatile building block in contemporary pharmaceutical research.

Introduction: The Strategic Value of Fluorine in Indole Chemistry

The indole ring system is a ubiquitous motif in biologically active compounds, from the neurotransmitter serotonin to the anti-cancer drug vincristine. The field of medicinal chemistry has long recognized the profound impact of fluorine substitution on the therapeutic potential of drug candidates. The introduction of fluorine can dramatically alter a molecule's properties in several beneficial ways[1][2]:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug.

  • Lipophilicity and Bioavailability: Fluorine substitution can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its oral bioavailability.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby increasing binding affinity and potency.

  • Conformational Control: The steric bulk of fluorine, though small, can influence the preferred conformation of a molecule, locking it into a bioactive shape.

Given these advantages, the synthesis of fluorinated indole derivatives has become an area of intense research, leading to the development of a diverse array of building blocks for drug discovery programs.[3][4]

Historical Context: The Rise of Fluorinated Indoles

The history of 4-fluoro-1H-indole-7-carbaldehyde is not one of a sudden, isolated discovery but rather a logical progression in the broader field of indole chemistry and fluorine in medicine. The synthesis of indole derivatives has a rich history, with foundational methods like the Fischer, Bischler, and Madelung syntheses providing the initial toolkit for chemists.[5][6]

The deliberate incorporation of fluorine into indole scaffolds is a more recent development, gaining significant traction in the latter half of the 20th century as the unique properties of organofluorine compounds became more widely appreciated.[2] Early methods for producing fluorinated indoles often involved multi-step, and sometimes low-yielding, synthetic sequences. However, the increasing demand for these compounds in pharmaceutical research spurred the development of more direct and efficient fluorination techniques and the synthesis of fluorinated starting materials.[1][7]

The emergence of 4-fluoro-1H-indole-7-carbaldehyde can be seen as a convergence of two key synthetic advancements: the ability to selectively synthesize 4-fluoroindole and the development of methods for the formylation of the indole nucleus, particularly at the less-reactive C7 position.

Synthesis of 4-Fluoro-1H-indole-7-carbaldehyde: A Plausible and Efficient Route

While a definitive "discovery" paper for 4-fluoro-1H-indole-7-carbaldehyde is not readily apparent in the scientific literature, its synthesis can be logically derived from established methodologies for preparing substituted indoles. A robust and likely pathway involves a multi-step sequence starting from a readily available fluorinated aniline derivative. The following sections detail a proposed synthetic route, explaining the rationale behind the chosen reactions and providing a detailed experimental protocol.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-fluoro-1H-indole-7-carbaldehyde points towards 4-fluoroindole as a key intermediate. The formyl group at the C7 position can be introduced through a directed ortho-metalation followed by quenching with a formylating agent. 4-Fluoroindole itself can be synthesized from 2-fluoro-6-nitrotoluene.

Retrosynthesis Target 4-Fluoro-1H-indole-7-carbaldehyde Intermediate1 Protected 4-Fluoroindole Target->Intermediate1 Formylation Intermediate2 4-Fluoroindole Intermediate1->Intermediate2 Protection StartingMaterial 2-Fluoro-6-nitrotoluene Intermediate2->StartingMaterial Reductive Cyclization

Caption: Retrosynthetic analysis of 4-fluoro-1H-indole-7-carbaldehyde.

Step-by-Step Synthetic Protocol

The following protocol outlines a practical and efficient synthesis of 4-fluoro-1H-indole-7-carbaldehyde, drawing upon established methods for the synthesis of 4-fluoroindole and the functionalization of the indole ring.[8]

Step 1: Synthesis of 4-Fluoroindole from 2-Fluoro-6-nitrotoluene

This transformation can be achieved via a reductive cyclization of an intermediate enamine, a method that has been successfully applied to the synthesis of various substituted indoles.[8]

Synthesis_Step1 cluster_reactants Reactants cluster_products Intermediate cluster_reactants2 Intermediate cluster_products2 Product R1 2-Fluoro-6-nitrotoluene P1 (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine R1->P1 Condensation R2 DMF-DMA R2->P1 R3 (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine P2 4-Fluoroindole R3->P2 Reductive Cyclization (e.g., H2, Pd/C)

Caption: Synthesis of 4-fluoroindole.

Experimental Protocol:

  • Condensation: To a solution of 2-fluoro-6-nitrotoluene in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine.

  • Reductive Cyclization: Dissolve the crude intermediate in a suitable solvent such as methanol or ethanol. Add a palladium on carbon (Pd/C) catalyst. Subject the mixture to catalytic hydrogenation under a hydrogen atmosphere. Monitor the reaction by TLC. After the reaction is complete, filter off the catalyst and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to afford 4-fluoroindole.

Step 2: Protection of the Indole Nitrogen

To facilitate selective formylation at the C7 position, the indole nitrogen must be protected. A common and effective protecting group for this purpose is the tosyl (Ts) group.

Experimental Protocol:

  • To a solution of 4-fluoroindole in a suitable aprotic solvent (e.g., tetrahydrofuran or DMF), add a base such as sodium hydride (NaH) at 0 °C.

  • After stirring for a short period, add p-toluenesulfonyl chloride (TsCl) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield 1-tosyl-4-fluoro-1H-indole.

Step 3: Directed ortho-Metalation and Formylation

The tosyl group acts as a directing group, facilitating deprotonation at the C7 position by a strong base. The resulting organolithium species can then be quenched with a formylating agent to introduce the aldehyde functionality.

Synthesis_Step3 cluster_reactants Reactants cluster_products Product R1 1-Tosyl-4-fluoro-1H-indole P1 1-Tosyl-4-fluoro-1H-indole-7-carbaldehyde R1->P1 R2 1. n-BuLi 2. DMF R2->P1

Caption: Directed ortho-metalation and formylation.

Experimental Protocol:

  • Dissolve 1-tosyl-4-fluoro-1H-indole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. Stir the mixture at -78 °C for a specified time to allow for complete metalation.

  • Add anhydrous N,N-dimethylformamide (DMF) as the formylating agent.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 4: Deprotection

The final step is the removal of the tosyl protecting group to yield the target compound, 4-fluoro-1H-indole-7-carbaldehyde.

Experimental Protocol:

  • Dissolve the protected indole-7-carbaldehyde in a suitable solvent system, such as methanol and water.

  • Add a base, such as potassium carbonate or sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to obtain 4-fluoro-1H-indole-7-carbaldehyde.

Physicochemical and Spectroscopic Data

While detailed experimental data for 4-fluoro-1H-indole-7-carbaldehyde is not extensively published, the following table provides expected physicochemical properties and key spectroscopic features based on its structure and data from analogous compounds.

PropertyExpected Value/Features
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Appearance Likely a solid at room temperature
¹H NMR - Aldehyde proton (CHO) singlet around δ 10.0 ppm. - Aromatic protons on the benzene and pyrrole rings, with characteristic couplings influenced by the fluorine and aldehyde substituents.
¹³C NMR - Carbonyl carbon (C=O) signal downfield, around δ 185-195 ppm. - Carbon attached to fluorine (C-4) will show a large one-bond C-F coupling constant.
¹⁹F NMR A single resonance, with its chemical shift indicative of the electronic environment of the fluorine atom on the indole ring.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Applications in Drug Discovery and Chemical Biology

4-Fluoro-1H-indole-7-carbaldehyde is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of three key functional handles—the aldehyde, the indole N-H, and the fluorine atom—allows for a wide range of chemical modifications.

  • Aldehyde Group: The aldehyde functionality is a versatile precursor for various transformations, including:

    • Oxidation to a carboxylic acid.

    • Reduction to an alcohol.

    • Reductive amination to form amines.

    • Wittig and related olefination reactions to form carbon-carbon double bonds.

    • Condensation reactions to form heterocycles.

  • Indole N-H: The indole nitrogen can be alkylated, acylated, or arylated to introduce further diversity.

  • Fluorine Atom: While not a reactive handle in the traditional sense, the fluorine atom imparts its unique electronic properties to the entire molecule, influencing the reactivity of other positions and providing a site for potential bioisosteric replacements.

The strategic placement of the fluorine at the 4-position and the carbaldehyde at the 7-position makes this molecule a particularly interesting building block for the synthesis of inhibitors of various enzymes and receptors where interactions with these specific regions of the indole nucleus are crucial for activity.

Conclusion

4-Fluoro-1H-indole-7-carbaldehyde represents a confluence of historical synthetic developments and the modern imperative for rationally designed drug candidates. While its own discovery may not be a landmark event, its existence is a testament to the power of synthetic organic chemistry to create novel molecular scaffolds with tailored properties. As our understanding of the intricate roles of fluorine in medicinal chemistry continues to grow, the demand for versatile building blocks like 4-fluoro-1H-indole-7-carbaldehyde is certain to increase, paving the way for the discovery of the next generation of innovative therapeutics.

References

  • Maleckis, A. et al. Organic & Biomolecular Chemistry, 19 (23), 5133-5147; 2021. [Link]

  • Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • ACS Publications. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega. [Link]

  • Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. [Link]

  • Sciencemadness.org. Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air. [Link]

  • ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF. [Link]

  • ResearchGate. Synthesis of Indoles: Efficient Functionalisation of the 7Position | Request PDF. [Link]

  • ResearchGate. C3 formylation and acylation of indoles with aldehydes. [Link]

  • ResearchGate. Synthesis of 7‐methoxychromone‐3‐carbaldehyde‐(indole‐2‐formyl)hydrazine (4).[⁶³]. [Link]

  • MDPI. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. [Link]

  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ResearchGate. Structures of some bioactive fluorinated indole derivatives. [Link]

  • Google Patents. EP1829872B1 - Processes for production of indole compounds.
  • Google Patents. CN105622482A - Method for industrially preparing 7-fluoroindole.
  • Googleapis.com. WO 2016/175555 A2.
  • Googleapis.com. United States Patent (19). [Link]

Sources

4-Fluoro-1H-indole-7-carbaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

This guide explores the untapped potential of 4-fluoro-1H-indole-7-carbaldehyde, a specialized heterocyclic building block. We will delve into its proposed synthesis, unique chemical attributes, and a spectrum of potential research applications, providing actionable insights for professionals in drug discovery and materials science.

The Strategic Value of the 4-Fluoro-1H-indole-7-carbaldehyde Scaffold

The Indole Nucleus: A Privileged Structure

Indole and its derivatives are foundational heterocyclic structures, forming the core of numerous biologically active compounds and functional materials.[1] This scaffold is prevalent in a vast array of natural products, from the essential amino acid tryptophan to potent alkaloids. In medicinal chemistry, indole derivatives have been successfully developed for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[1]

The Fluorine Advantage

The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] In drug design, fluorination can enhance metabolic stability by blocking sites susceptible to metabolism, improve binding affinity to biological targets, and modulate lipophilicity, often leading to superior pharmacokinetic profiles.[1] The placement of fluorine at the C4 position of the indole ring is particularly noteworthy, as it introduces a potent electronic perturbation on the benzene portion of the scaffold without sterically encumbering the biologically crucial pyrrole ring.

Introducing 4-Fluoro-1H-indole-7-carbaldehyde: A Novel Building Block

4-Fluoro-1H-indole-7-carbaldehyde represents a unique and largely unexplored chemical entity. Unlike the more common C3-substituted indoles, the C7-aldehyde offers a distinct structural vector for chemical elaboration. This unique arrangement allows for the exploration of novel chemical space, potentially leading to compounds with new pharmacological profiles or material properties. The combination of the C4-fluoro and C7-carbaldehyde functionalities makes this molecule a high-potential starting material for sophisticated synthetic campaigns.

Synthesis and Physicochemical Properties

As of this writing, 4-fluoro-1H-indole-7-carbaldehyde is not readily commercially available, necessitating a de novo synthetic approach. Standard electrophilic formylation methods like the Vilsmeier-Haack reaction are unsuitable as they overwhelmingly favor substitution at the electron-rich C3 position of the indole nucleus.[2][3][4] Therefore, a regioselective strategy is required. Directed ortho metalation (DoM) presents the most logical and powerful approach to achieve the desired C7 functionalization.[5][6]

Proposed Synthetic Pathway via Directed ortho Metalation (DoM)

The proposed synthesis leverages a directing group on the indole nitrogen to force lithiation at the adjacent C7 position, which can then be quenched with a formylating agent.

G cluster_0 Step 1: Synthesis of 4-Fluoroindole cluster_1 Step 2: N-Protection (Directing Group) cluster_2 Step 3 & 4: C7-Formylation cluster_3 Step 5: Deprotection A 2-Fluoro-6-nitrotoluene B 4-Fluoroindole A->B Condensation (DMF-DMA) Reductive Cyclization C N-Protected 4-Fluoroindole (e.g., N-P(O)tBu2) B->C Base, P(O)tBu2Cl D C7-Lithiated Intermediate C->D s-BuLi, TMEDA THF, -78°C E N-Protected 4-Fluoro-1H-indole-7-carbaldehyde D->E DMF F 4-Fluoro-1H-indole-7-carbaldehyde (Target Molecule) E->F TBAF or Acid

This multi-step synthesis is grounded in well-established methodologies for the site-selective functionalization of indole scaffolds.[7][8] The key step is the use of a removable directing group that facilitates the deprotonation of the sterically accessible C7 proton over other positions.

Physicochemical Properties

The properties of 4-fluoro-1H-indole-7-carbaldehyde can be predicted and compared to its more common C3 isomer to highlight its unique characteristics.

Property4-Fluoro-1H-indole-7-carbaldehyde (Predicted)4-Fluoro-1H-indole-3-carbaldehyde (Known)[9]
CAS Number N/A23073-31-6
Molecular Formula C₉H₆FNOC₉H₆FNO
Molecular Weight 163.15 g/mol 163.15 g/mol
Topological Polar Surface Area 42.1 Ų42.1 Ų
H-Bond Donors 11
H-Bond Acceptors 22
Predicted LogP 1.951.95

Potential Research Applications

The unique substitution pattern of this molecule opens doors to several high-value research avenues. The C7-aldehyde acts as a versatile chemical handle for diversification.

Medicinal Chemistry Engine
  • Kinase Inhibitor Scaffolds: The azaindole core, a bioisostere of indole, is a well-established framework in the design of kinase inhibitors.[8] The C7-aldehyde can be derivatized through reductive amination or condensation reactions to introduce side chains that can form crucial hydrogen bonds with the kinase hinge region, a common strategy in inhibitor design. The C4-fluoro substituent can simultaneously occupy a hydrophobic pocket and enhance binding affinity.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Scaffold Hinge Hinge Region (Backbone NH) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Indole 4-Fluoroindole Core Indole->HydrophobicPocket Hydrophobic Interaction AldehydeDerivative R-NH-CH2- (from C7-aldehyde) AldehydeDerivative->Hinge H-Bond Fluorine F Fluorine->HydrophobicPocket Enhances Affinity

  • Anticancer and Antimicrobial Agents: 4-fluoroindole itself is a known reactant for preparing tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators. The C7-aldehyde provides a new modification point to optimize potency and selectivity. Furthermore, the aldehyde can be readily converted into various heterocyclic systems (e.g., Schiff bases, pyrazoles, oxadiazoles) known to possess broad antimicrobial and anticancer activities.[6]

  • CNS-Active Agents: The indole scaffold is central to many molecules targeting the central nervous system, including potent selective serotonin reuptake inhibitors. The novel substitution pattern of 4-fluoro-1H-indole-7-carbaldehyde could lead to ligands with unique selectivity profiles for various neurotransmitter receptors and transporters.

Advanced Materials Development
  • Fluorogenic Probes: The indole core possesses intrinsic fluorescence.[10] The C7-aldehyde is an ideal handle for creating environmentally sensitive dyes. For instance, condensation with an electron-rich aniline derivative can produce a Schiff base with intramolecular charge transfer (ICT) characteristics, leading to a "turn-on" fluorescence response upon binding to a specific analyte or changing solvent polarity.[9]

  • Organic Electronics: Indole derivatives have been successfully employed as building blocks for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[10] The defined regiochemistry and the electron-withdrawing nature of the aldehyde, coupled with the electronic influence of the fluorine atom, make 4-fluoro-1H-indole-7-carbaldehyde an attractive precursor for novel organic semiconductors with tailored electronic properties.

Experimental Protocols

The following protocols are proposed, hypothetical procedures based on established chemical principles. They should be adapted and optimized under appropriate laboratory conditions.

Protocol 1: Proposed Synthesis of 4-Fluoro-1H-indole-7-carbaldehyde

Objective: To synthesize the title compound via a Directed ortho Metalation strategy.

Materials:

  • 4-Fluoroindole[11][12]

  • Di-tert-butylchlorophosphine oxide (or similar directing group precursor)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate, Hexanes, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Tetrabutylammonium fluoride (TBAF), 1 M in THF (for deprotection if using a silyl-based DG)

Procedure:

  • N-Protection: To a flame-dried, argon-purged flask, add 4-fluoroindole (1.0 eq). Dissolve in anhydrous THF. Cool to 0 °C and add NaH (1.2 eq) portion-wise. Stir for 30 minutes. Add the directing group precursor (e.g., P(O)tBu₂Cl, 1.1 eq). Allow to warm to room temperature and stir overnight. Quench carefully with water and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to yield N-protected 4-fluoroindole.

  • Directed ortho Metalation & Formylation: To a flame-dried, argon-purged flask, add the N-protected 4-fluoroindole (1.0 eq) and dissolve in anhydrous THF. Add TMEDA (2.5 eq). Cool the solution to -78 °C. Add s-BuLi (2.2 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting deep-colored solution for 1 hour at -78 °C. Add anhydrous DMF (3.0 eq) dropwise. Stir for an additional 2 hours at -78 °C.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude N-protected aldehyde in THF. Add TBAF (1.5 eq) and stir at room temperature until TLC analysis indicates complete removal of the protecting group. Concentrate the mixture and purify by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the final product, 4-fluoro-1H-indole-7-carbaldehyde.

Protocol 2: Synthesis of a Schiff Base Derivative for Fluorescence Studies

Objective: To demonstrate the utility of the aldehyde as a chemical handle.

Materials:

  • 4-Fluoro-1H-indole-7-carbaldehyde (1.0 eq)

  • 4-Methoxyaniline (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-fluoro-1H-indole-7-carbaldehyde in ethanol in a round-bottom flask.

  • Add 4-methoxyaniline to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by recrystallization or column chromatography.

Conclusion

4-Fluoro-1H-indole-7-carbaldehyde stands as a promising yet underutilized platform for chemical innovation. Its unique electronic and structural features, stemming from the C4-fluoro and C7-carbaldehyde substitution, provide a distinct advantage for creating novel molecular architectures. The proposed synthetic route via directed ortho metalation offers a viable path to access this valuable building block. From developing next-generation kinase inhibitors to designing sophisticated fluorescent probes, the potential applications are vast and compelling. This guide serves as a foundational resource to encourage and facilitate the exploration of 4-fluoro-1H-indole-7-carbaldehyde in pioneering research endeavors.

References

  • Maleckis, A. et al. (2021). Organic & Biomolecular Chemistry, 19(23), 5133-5147.
  • BenchChem Technical Support. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.
  • BenchChem. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde | 23073-31-6.
  • Ilic, N., & Cohen, J. D. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org.
  • Google Patents. (n.d.). CN103420892A - Preparation method of 4-fluoroindole.
  • ResearchGate. (n.d.). Metalation of Indole.
  • Ossila. (n.d.). 4-Fluoroindole | CAS Number 387-43-9.
  • ResearchGate. (n.d.). ¹⁹F NMR results for the coupled reaction leading to the formation of...
  • RSC Publishing. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.
  • PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds.
  • ResearchGate. (n.d.). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
  • PubMed Central (PMC). (n.d.). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles.
  • University of California, Irvine. (n.d.). Directed (ortho) Metallation.
  • BLDpharm. (n.d.). 1227576-79-5|7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Grokipedia. (n.d.). Directed ortho metalation.
  • Reagentia. (n.d.). 1H-Indole-7-carboxylic acid, 4-fluoro-, ethyl ester (1 x 500 mg).
  • Chem-Impex. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.
  • Arctom. (n.d.). Online Shopping for Building Blocks & Research Chemicals. Indoles.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • YouTube. (2021). Vilsmeier-Haack Reaction.
  • Der Pharma Chemica. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Sunway Pharm Ltd. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde - CAS:23073-31-6.
  • Sigma-Aldrich. (n.d.). 4-Fluoroindole 97 387-43-9.
  • PubChem. (n.d.). 4-Fluoroindole.

Sources

An In-depth Technical Guide to 4-fluoro-1H-indole-7-carbaldehyde and its Structural Analogs as Potent HIV-1 Entry Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-fluoro-1H-indole-7-carbaldehyde and its structural analogs, a class of compounds that has demonstrated significant promise as potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) entry. By delving into the synthesis, reactivity, and structure-activity relationships (SAR) of these molecules, this document aims to equip researchers in the field of drug discovery with the necessary knowledge to further explore and develop this important scaffold.

The Strategic Imperative for Novel Anti-HIV-1 Agents: The Rise of Fluorinated Indoles

The global fight against HIV/AIDS necessitates a continuous pipeline of novel antiretroviral agents to combat the emergence of drug-resistant viral strains.[1] The indole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of fluorine into the indole ring has proven to be a powerful tool for medicinal chemists, often leading to enhanced metabolic stability, improved pharmacokinetic profiles, and increased binding affinity to biological targets. This is due to the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.

Within this context, derivatives of 4-fluoro-1H-indole-7-carbaldehyde have emerged as a particularly promising class of HIV-1 inhibitors. These compounds function as attachment inhibitors, a class of antiretrovirals that block the initial and critical step of the viral life cycle: the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor.[2][3] By preventing this interaction, these inhibitors effectively thwart viral entry and subsequent replication.[4]

Synthesis of the Core Scaffold and its Analogs: A Methodical Approach

The synthesis of 4-fluoro-1H-indole-7-carbaldehyde and its derivatives requires a multi-step approach, beginning with the construction of the core indole nucleus. The strategic introduction of the fluorine atom and the subsequent functionalization at the 7-position are key considerations.

Synthesis of the Precursor: 4-Fluoro-1H-indole-7-carboxylic acid

A common route to the target scaffold begins with the synthesis of 4-fluoro-1H-indole-7-carboxylic acid. While specific experimental details can vary, a general and effective approach involves the reductive cyclization of a suitably substituted nitrostyrene derivative.

Conversion to the Core Aldehyde: 4-Fluoro-1H-indole-7-carbaldehyde

The conversion of the carboxylic acid to the corresponding carbaldehyde is a critical step. A reliable method involves the reduction of an activated carboxylic acid derivative, such as an acid chloride or a Weinreb amide.

Experimental Protocol: Synthesis of 4-Fluoro-1H-indole-7-carbaldehyde

Step 1: Synthesis of 4-Fluoro-1H-indole-7-carboxylic acid

  • This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available starting materials.

  • Nitration of a suitable fluorinated aromatic precursor: This step introduces the nitro group, which is essential for the subsequent indole ring formation.

  • Condensation with a dimethylformamide-dimethylacetal (DMF-DMA) or similar reagent: This forms the enamine intermediate necessary for the cyclization.

  • Reductive cyclization: The nitro group is reduced, typically using a reducing agent like iron powder in acetic acid or catalytic hydrogenation, which concurrently promotes the cyclization to form the indole ring.

  • Purification: The resulting 4-fluoro-1H-indole-7-carboxylic acid is purified by recrystallization or column chromatography.

Step 2: Conversion to 4-Fluoro-1H-indole-7-carbaldehyde

  • Activation of the carboxylic acid: The carboxylic acid is converted to a more reactive species. A common method is the formation of the acid chloride using thionyl chloride or oxalyl chloride.

  • Reduction to the aldehyde: The activated carboxylic acid is then selectively reduced to the aldehyde. A controlled reduction using a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H), is often employed to prevent over-reduction to the alcohol.

  • Work-up and Purification: The reaction is quenched, and the crude product is extracted and purified using column chromatography to yield pure 4-fluoro-1H-indole-7-carbaldehyde.

Synthesis of Structural Analogs: The Carboxamides

The 7-carbaldehyde is a versatile intermediate for the synthesis of a wide range of structural analogs. A particularly important class of analogs are the 7-carboxamides, which have shown exceptional potency as HIV-1 attachment inhibitors.[5]

Experimental Protocol: Synthesis of 4-Fluoro-1H-indole-7-carboxamides

  • Oxidation of the aldehyde: The 4-fluoro-1H-indole-7-carbaldehyde is oxidized to the corresponding carboxylic acid. This can be achieved using various oxidizing agents, such as potassium permanganate or Jones reagent.

  • Amide coupling: The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base such as diisopropylethylamine (DIPEA).

  • Purification: The final carboxamide analog is purified by column chromatography or preparative HPLC.

Diagram of Synthetic Pathway

Synthesis of 4-Fluoro-1H-indole-7-carboxamides A Fluorinated Aromatic Precursor B 4-Fluoro-1H-indole-7-carboxylic acid A->B Multi-step synthesis C 4-Fluoro-1H-indole-7-carbaldehyde B->C 1. Activation 2. Reduction D 4-Fluoro-1H-indole-7-carboxylic acid C->D Oxidation E 4-Fluoro-1H-indole-7-carboxamide Analogs D->E Amide Coupling Amine R-NH2 Amine->E

Caption: Synthetic route to 4-fluoro-1H-indole-7-carboxamide analogs.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of 4-fluoro-1H-indole-7-carbaldehyde are influenced by the presence of the fluorine atom and the carbaldehyde group. The fluorine atom increases lipophilicity and can modulate the pKa of the indole N-H. The aldehyde group provides a site for hydrogen bonding and further chemical modification.

Table 1: Physicochemical and Spectroscopic Data for 4-fluoro-1H-indole-7-carbaldehyde

PropertyData
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Appearance Expected to be a solid at room temperature.
¹H NMR (Predicted)Signals expected for the aldehyde proton (~10 ppm), indole N-H (broad singlet), and aromatic protons, with splitting patterns influenced by the fluorine atom.
¹³C NMR (Predicted)Signals expected for the carbonyl carbon (~185-195 ppm), carbons attached to fluorine (showing C-F coupling), and other aromatic and indole carbons.
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching of the aldehyde, and C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Note: Experimentally determined spectroscopic data for 4-fluoro-1H-indole-7-carbaldehyde is not widely available in the public domain. The data presented here are based on predictions and analysis of similar structures.

Biological Activity and Structure-Activity Relationships (SAR)

The primary biological activity of interest for this class of compounds is the inhibition of HIV-1 entry. Structure-activity relationship studies have revealed key structural features that govern their potency.

Inhibition of HIV-1 Attachment

Analogs of 4-fluoro-1H-indole-7-carbaldehyde, particularly the 7-carboxamides, have demonstrated potent inhibition of HIV-1 replication in cell-based assays.[5] These compounds act by binding to the viral surface glycoprotein gp120, thereby preventing its interaction with the CD4 receptor on host T-cells.[2][3] This mechanism of action is distinct from many other classes of antiretroviral drugs, making them valuable candidates for combination therapies and for combating drug-resistant viral strains.

Table 2: Biological Activity of Selected 4-Fluoro-1H-indole-7-carboxamide Analogs against HIV-1

Compound IDR Group on CarboxamideEC₅₀ (nM) against HIV-1 (JR-FL)
1 Methyl0.52
2 Ethyl0.29
3 Isopropyl0.48
4 Cyclopropyl0.14
5 Phenyl>1000

Data adapted from Yeung, K.-S., et al. (2013). Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202.[5]

Key Structure-Activity Relationship Insights
  • Fluorine at the 4-position: The presence of a fluorine atom at the 4-position of the indole ring is generally associated with increased potency.[6]

  • Substitution at the 7-position: The 7-position is a critical site for modification. Conversion of the carbaldehyde to a carboxamide group significantly enhances antiviral activity.[5]

  • Nature of the carboxamide substituent: Small, non-bulky alkyl groups on the carboxamide nitrogen are generally preferred for optimal activity. Larger aromatic substituents can be detrimental to potency.[5]

  • N-1 substitution of the indole: Substitution on the indole nitrogen is generally not well-tolerated and leads to a decrease in activity.[6]

Mechanism of Action: Disrupting the Viral Entry Machinery

The entry of HIV-1 into a host cell is a complex, multi-step process initiated by the binding of the viral gp120 protein to the CD4 receptor. This binding triggers conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4). Subsequent interactions lead to conformational changes in the gp41 transmembrane protein, ultimately resulting in the fusion of the viral and cellular membranes.[3][4]

4-Fluoro-1H-indole-7-carbaldehyde and its analogs act at the very beginning of this cascade. They are believed to bind to a conserved pocket on the surface of gp120, which is critical for the gp120-CD4 interaction. By occupying this pocket, the inhibitors allosterically prevent the conformational changes in gp120 that are necessary for CD4 binding.[2]

Diagram of the HIV-1 Attachment Inhibition Mechanism

HIV-1 Attachment Inhibition cluster_0 Normal HIV-1 Entry cluster_1 Inhibition by 4-Fluoro-1H-indole-7-carboxamide HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding HostCell Host T-Cell Fusion Membrane Fusion & Viral Entry CD4->Fusion Conformational Change Inhibitor 4-Fluoro-1H-indole- 7-carboxamide Analog gp120_inhibited gp120 (Inhibited) Inhibitor->gp120_inhibited Binds to gp120 CD4_2 CD4 Receptor gp120_inhibited->CD4_2 NoBinding Binding Blocked

Caption: Mechanism of HIV-1 attachment inhibition by 4-fluoro-1H-indole-7-carboxamide analogs.

Future Directions and Conclusion

The 4-fluoro-1H-indole-7-carbaldehyde scaffold represents a validated starting point for the development of potent HIV-1 attachment inhibitors. Future research in this area should focus on:

  • Exploration of diverse substituents at the 7-position: While carboxamides have shown great promise, other functional groups could lead to compounds with improved properties.

  • Fine-tuning of the carboxamide substituent: A more extensive exploration of different alkyl and cycloalkyl groups could yield even more potent inhibitors.

  • Pharmacokinetic optimization: Further modifications to the scaffold could improve oral bioavailability and other pharmacokinetic parameters.

  • Structural biology studies: Co-crystallization of these inhibitors with the gp120 protein would provide invaluable insights into the precise binding interactions and guide the rational design of next-generation inhibitors.

References

  • Yeung, K.-S., Qiu, Z., Xue, Q., Fang, H., Yang, Z., Zadjura, L., D'Arienzo, C. J., Eggers, B. J., Riccardi, K., Shi, P.-Y., Gong, Y.-F., Browning, M. R., Gao, Q., Hansel, S., Santone, K., Lin, P.-F., Meanwell, N. A., & Kadow, J. F. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198–202. [Link]

  • Jiang, S., Lu, L., & Liu, S. (2010). Developments of indoles as anti-HIV-1 inhibitors. Current pharmaceutical design, 16(11), 1279–1292. [Link]

  • Si, Z., & Madani, N. (2021). Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition. Viruses, 13(5), 843. [Link]

  • Kadow, J. F., Xue, Q., Wang, H., Fang, H., Wallace, O. B., Deshpande, M., Wang, T., Yin, Z., Zhang, Z., Pearce, B. C., James, J., Yeung, K.-S., Qiu, Z., Wright, J. J. K., Yang, Z., Zadjura, L., Tweedie, D. L., Yeola, S., Zhao, F., … Lin, P.-F. (2009). Inhibitors of HIV-1 attachment. Part 2: An initial survey of indole substitution patterns. Bioorganic & Medicinal Chemistry Letters, 19(7), 2055–2059. [Link]

  • Moore, J. P., & Doms, R. W. (2003). The entry of entry inhibitors: a fusion of science and medicine. Proceedings of the National Academy of Sciences of the United States of America, 100(19), 10598–10602. [Link]

  • Yeung, K.-S., Qiu, Z., Xue, Q., Fang, H., Yang, Z., Zadjura, L., D'Arienzo, C. J., Eggers, B. J., Riccardi, K., Shi, P.-Y., Gong, Y.-F., Browning, M. R., Gao, Q., Hansel, S., Santone, K., Lin, P.-F., Meanwell, N. A., & Kadow, J. F. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198–202. [Link]

  • Melby, T., & Ciustea, M. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(12), 5176–5192. [Link]

  • Si, Z., & Madani, N. (2021). Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition. Viruses, 13(5), 843. [Link]

Sources

A Theoretical Deep Dive into 4-fluoro-1H-indole-7-carbaldehyde: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into the indole ring system can dramatically alter the physicochemical and biological properties of the parent molecule.[2][3] Fluorine's high electronegativity and small size can influence molecular conformation, metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This makes fluorinated indoles, such as 4-fluoro-1H-indole-7-carbaldehyde, highly sought-after building blocks in the design of novel therapeutics.[3][4] The carbaldehyde group at the 7-position further enhances its synthetic versatility, providing a reactive handle for the construction of more complex molecular architectures.

This in-depth technical guide provides a comprehensive theoretical framework for understanding the molecular properties of 4-fluoro-1H-indole-7-carbaldehyde. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate its structural, electronic, and spectroscopic characteristics. This theoretical exploration offers invaluable insights for researchers, scientists, and drug development professionals, enabling a more rational approach to the design and synthesis of novel indole-based compounds.

Molecular Structure and Conformational Analysis: A Foundation of Stability

A thorough understanding of the three-dimensional structure of 4-fluoro-1H-indole-7-carbaldehyde is paramount for predicting its reactivity and biological interactions. The initial step in any theoretical investigation is the optimization of the molecule's geometry to find its most stable conformation.

Protocol for Geometry Optimization:
  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with the B3LYP functional.[5] This functional is widely used for its balance of accuracy and computational cost in describing organic molecules.

  • Basis Set: 6-311++G(d,p). This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for capturing the effects of the electronegative fluorine atom and the lone pairs on the nitrogen and oxygen atoms.

  • Procedure:

    • Construct the initial 3D structure of 4-fluoro-1H-indole-7-carbaldehyde.

    • Perform a geometry optimization calculation without any symmetry constraints.

    • Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

The optimized geometry will provide key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from X-ray crystallography if available, or with data for similar indole derivatives.[6][7]

Table 1: Predicted Key Geometrical Parameters for 4-fluoro-1H-indole-7-carbaldehyde (DFT/B3LYP/6-311++G(d,p))

ParameterPredicted Value
C4-F Bond Length~1.35 Å
C7-C(O) Bond Length~1.48 Å
C=O Bond Length~1.22 Å
N-H Bond Length~1.01 Å
Indole Ring PlanarityNear-planar

digraph "Molecular_Structure_of_4-fluoro-1H-indole-7-carbaldehyde" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];

// Atom positions (approximate for visualization) N1 [label="N1-H", pos="0,0.5!"]; C2 [label="C2", pos="1.2,0.8!"]; C3 [label="C3", pos="1.5,-0.5!"]; C3a [label="C3a", pos="0.3,-1.2!"]; C4 [label="C4", pos="-0.8,-1.5!"]; C5 [label="C5", pos="-1.8,-0.5!"]; C6 [label="C6", pos="-1.5,0.8!"]; C7 [label="C7", pos="-0.3,1.2!"]; C7a [label="C7a", pos="-0.5,0!"]; F8 [label="F", pos="-1.2,-2.8!"]; C9 [label="C8", pos="0.2,2.5!"]; O10 [label="O", pos="1.2,2.8!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C3a -- C7a; C4 -- F8; C7 -- C9; C9 -- O10 [style=double];

// Labels for atoms N1 [fontcolor="#202124"]; C2 [fontcolor="#202124"]; C3 [fontcolor="#202124"]; C3a [fontcolor="#202124"]; C4 [fontcolor="#202124"]; C5 [fontcolor="#202124"]; C6 [fontcolor="#202124"]; C7 [fontcolor="#202124"]; C7a [fontcolor="#202124"]; F8 [fontcolor="#EA4335"]; C9 [fontcolor="#202124"]; O10 [fontcolor="#EA4335"]; }

Caption: Optimized molecular structure of 4-fluoro-1H-indole-7-carbaldehyde.

Spectroscopic Properties: A Theoretical Fingerprint

Theoretical calculations of spectroscopic properties such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra provide a valuable "fingerprint" of the molecule. These calculated spectra can be used to aid in the interpretation of experimental data and confirm the structure of synthesized compounds.[8]

Vibrational Analysis (FT-IR and Raman)

Frequency calculations not only confirm the stability of the optimized geometry but also provide the theoretical vibrational spectrum. The calculated frequencies and their corresponding intensities can be correlated with experimental FT-IR and Raman spectra.[9][10]

Key Vibrational Modes to Analyze:

  • N-H stretch: Expected in the region of 3400-3500 cm⁻¹.

  • C=O stretch (aldehyde): A strong absorption expected around 1650-1700 cm⁻¹.

  • C-F stretch: Typically observed in the 1000-1400 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Characteristic bands for the indole ring system.

Discrepancies between calculated and experimental frequencies are expected due to the harmonic approximation used in the calculations and the absence of solvent effects. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.[7][8]

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C).[8] These calculations can predict the chemical shifts of all nuclei in the molecule, providing a powerful tool for structural elucidation.

Expected Trends in Chemical Shifts:

  • The electronegative fluorine atom is expected to deshield adjacent protons and carbons, leading to downfield shifts in the ¹H and ¹³C NMR spectra.

  • The electron-withdrawing carbaldehyde group will also influence the electronic environment of the indole ring, affecting the chemical shifts of the ring protons and carbons.

UV-Visible Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Visible spectrum.[5][11]

Workflow for TD-DFT Calculations:

  • Use the previously optimized ground-state geometry.

  • Perform a TD-DFT calculation using the same functional and basis set.

  • Analyze the calculated electronic transitions to understand the nature of the excitations (e.g., π → π* or n → π*).

The calculated UV-Vis spectrum will provide insights into the electronic structure of the molecule and how the substituents (fluorine and carbaldehyde) affect the electronic transitions.

Electronic Properties: Unveiling Reactivity and Interactions

The electronic properties of 4-fluoro-1H-indole-7-carbaldehyde govern its reactivity and its potential to interact with biological targets. DFT provides several tools to analyze these properties.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[5]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap: This is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For 4-fluoro-1H-indole-7-carbaldehyde, the HOMO is expected to be localized on the electron-rich indole ring, while the LUMO is likely to have significant contributions from the electron-withdrawing carbaldehyde group.

FMO_Diagram cluster_1 Reactivity Implications HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Energy (HOMO-LUMO Gap) Electrophilic_Attack Susceptible to Electrophilic Attack HOMO->Electrophilic_Attack Electron Donor Nucleophilic_Attack Susceptible to Nucleophilic Attack LUMO->Nucleophilic_Attack Electron Acceptor

Caption: Frontier Molecular Orbital (FMO) relationship to chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Red regions: Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen and fluorine. These are sites for electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential (electron-poor), often located around hydrogen atoms bonded to electronegative atoms (e.g., N-H). These are sites for nucleophilic attack.

The MEP map of 4-fluoro-1H-indole-7-carbaldehyde will clearly show the electron-rich nature of the carbonyl oxygen and the fluorine atom, and the electron-deficient character of the aldehyde proton and the N-H proton.

Reactivity and Potential Applications: A Forward Look

The theoretical insights gained from these studies can guide the synthetic and medicinal chemistry applications of 4-fluoro-1H-indole-7-carbaldehyde.

  • Synthetic Chemistry: The predicted reactivity from FMO and MEP analyses can help in designing selective chemical transformations. For example, the aldehyde group is a prime target for nucleophilic addition reactions, while the indole ring can undergo electrophilic substitution.

  • Drug Discovery: The calculated electronic and structural properties can be used in molecular docking studies to predict the binding affinity of 4-fluoro-1H-indole-7-carbaldehyde derivatives to various biological targets.[12][13][14][15] The fluorine atom can enhance binding through favorable interactions with the protein active site and improve metabolic stability.[2] The insights from theoretical studies can thus accelerate the identification of promising lead compounds.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide a powerful and cost-effective means to comprehensively characterize novel molecules like 4-fluoro-1H-indole-7-carbaldehyde. This guide has outlined a robust computational workflow to elucidate its structural, spectroscopic, and electronic properties. The insights derived from such theoretical investigations are crucial for guiding synthetic efforts and for the rational design of new therapeutic agents. As computational methods continue to evolve in accuracy and efficiency, their role in chemical and pharmaceutical research will undoubtedly become even more integral.

References

  • Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. (n.d.). RSC Publishing.
  • Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC).
  • Kannan, V., Tintu, M. T., & Sreekumar, K. (n.d.). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. CSIR-NIScPR.
  • Instrumental analysis and the molecular docking study for the synthesized indole derivatives. (n.d.).
  • Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. (n.d.). ResearchGate.
  • 4-Fluoro-1H-indole-3-carbaldehyde. (n.d.). Chem-Impex.
  • Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. (2025). ResearchGate.
  • Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate. (2023). Taylor & Francis Online.
  • 4-Fluoro-1H-indole-3-carbaldehyde. (n.d.). Benchchem.
  • Electrosynthesis of fluorinated indole derivatives. (2025). ResearchGate.
  • Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. (n.d.). NIH. Retrieved from

  • 7-Fluoro-1H-indole-2-carbaldehyde. (n.d.). Benchchem.
  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). PubMed.
  • Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate.
  • Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. (2022). PubMed.
  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene. (2025).
  • Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. (2016).
  • Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. (1996). PubMed.
  • 4-Fluoro-1H-indole-7-carboxylic acid. (n.d.). J&K Scientific.
  • 7-Bromo-4-fluoro-1H-indole-2-carbaldehyde. (2026). PubChem.
  • Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. (2025). ResearchGate.
  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). MDPI.
  • Indole-7-carboxaldehyde 97. (n.d.). Sigma-Aldrich.
  • Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde. (2025).
  • Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. (n.d.). ResearchGate.
  • Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. (2020). PubMed.
  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehyd…. (n.d.). OUCI.
  • 1227576-79-5|7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde. (n.d.). BLDpharm.
  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - (2021). NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgTpmgXfuhbgYVmxJuSkIeoNlbqBkeMZs3J2q4zbOWWBG69jDITazXvDSPbB4lYMl-VlVfX6hpc_MfuSGiZtvjhTr4yqrGx6LAvsbnbNEWkFVkjAZ3IICrEJiJPIi7OELamxEi2Bz6b-C5m78=
  • The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. (n.d.). OUCI.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.
  • Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. (2024). MDPI.
  • Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. (n.d.). Bar-Ilan University.
  • 4-Fluoro-1H-indole-3-carbaldehyde. (n.d.). Sunway Pharm Ltd.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Fluoro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-fluoro-1H-indole-7-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous pharmacologically active compounds, and fluorination is a common strategy to enhance metabolic stability and binding affinity.[1][2] This protocol details a regioselective formylation of 4-fluoro-1H-indole at the C7 position. The described methodology is based on established chemical principles, ensuring reproducibility and high yield for researchers in organic synthesis and pharmaceutical development.

Introduction and Significance

4-Fluoro-1H-indole-7-carbaldehyde is a valuable synthetic intermediate. The aldehyde functional group at the C7 position serves as a versatile handle for further chemical modifications, such as reductive amination, oxidation, and olefination, enabling the construction of complex molecular architectures.[3] Indole derivatives bearing substituents at the 7-position are integral to various therapeutic agents, including anti-androgens, antiplatelet agents, and kinase inhibitors.

The synthetic strategy outlined herein employs a directed ortho-lithiation followed by formylation. This approach leverages the directing effect of the indole nitrogen's protecting group to achieve high regioselectivity for the C7 position, a challenge in typical electrophilic substitution reactions of indoles which favor the C3 position.

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages:

  • N-Protection: The indole nitrogen is protected to facilitate the subsequent lithiation step and prevent side reactions. A pivaloyl (Piv) group is chosen for its steric bulk, which aids in directing the lithiation to the C7 position.

  • Directed Ortho-Lithiation and Formylation: The protected indole undergoes deprotonation at the C7 position using a strong base (s-BuLi), followed by quenching the resulting aryllithium species with an electrophilic formylating agent, N,N-dimethylformamide (DMF).

  • Deprotection: The pivaloyl protecting group is removed under basic conditions to yield the final product.

Causality of Experimental Choices:
  • Pivaloyl Chloride (PivCl): Used for N-protection. Its bulkiness is crucial for sterically directing the subsequent lithiation to the C7 position, away from the more electronically favored C2 position.

  • s-Butyllithium (s-BuLi): A strong, non-nucleophilic base ideal for directed ortho-metalation. It is more reactive than n-BuLi, ensuring efficient deprotonation at the sterically hindered C7 position at low temperatures.

  • N,N-Dimethylformamide (DMF): Serves as the formylating agent. It reacts with the C7-lithiated intermediate to form a stable tetrahedral intermediate, which upon acidic workup, hydrolyzes to the desired aldehyde.

  • Low Temperature (-78 °C): Essential for maintaining the stability of the highly reactive organolithium intermediate and preventing side reactions or decomposition.

Reaction Scheme Diagram

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Directed Lithiation & Formylation cluster_2 Step 3: Deprotection 4-Fluoro-1H-indole 4-Fluoro-1H-indole N-Pivaloyl-4-fluoro-1H-indole 1-Pivaloyl-4-fluoro-1H-indole 4-Fluoro-1H-indole->N-Pivaloyl-4-fluoro-1H-indole  PivCl, NaH  THF, 0 °C to rt   Lithiated Intermediate 7-Lithio-1-pivaloyl-4-fluoro-1H-indole N-Pivaloyl-4-fluoro-1H-indole->Lithiated Intermediate  1. s-BuLi, TMEDA  THF, -78 °C   Deprotected Aldehyde Intermediate 1-Pivaloyl-4-fluoro-1H-indole-7-carbaldehyde Lithiated Intermediate->Deprotected Aldehyde Intermediate  2. DMF  3. H3O+ workup   4-Fluoro-1H-indole-7-carbaldehyde 4-Fluoro-1H-indole-7-carbaldehyde Deprotected Aldehyde Intermediate->4-Fluoro-1H-indole-7-carbaldehyde  NaOH, MeOH  Reflux  

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

Safety Precautions: This procedure involves pyrophoric reagents (s-BuLi), corrosive chemicals (PivCl), and flammable solvents. All steps must be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory. All reactions involving organolithiums must be conducted under an inert atmosphere (Argon or Nitrogen).

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)EquivalentsSupplier
4-Fluoro-1H-indole135.145.00 g36.991.0Sigma-Aldrich
Sodium Hydride (60% disp.)40.001.63 g40.691.1Acros Organics
Pivaloyl Chloride120.584.92 mL39.951.08Alfa Aesar
s-Butyllithium (1.4 M in cyclohexane)64.0629.0 mL40.691.1Sigma-Aldrich
TMEDA116.246.12 mL40.691.1TCI
N,N-Dimethylformamide (DMF)73.093.16 mL40.691.1Fisher Scientific
Tetrahydrofuran (THF), Anhydrous-250 mL--J.T. Baker
Sodium Hydroxide40.004.44 g111.03.0VWR
Methanol32.04150 mL--VWR
Step-by-Step Procedure

Part A: N-Protection of 4-Fluoro-1H-indole

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add sodium hydride (1.63 g, 40.69 mmol).

  • Add anhydrous THF (100 mL) via cannula. Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve 4-fluoro-1H-indole (5.00 g, 36.99 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 20 minutes.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.

  • Cool the reaction mixture back to 0 °C and add pivaloyl chloride (4.92 mL, 39.95 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-pivaloyl-4-fluoro-1H-indole, which can be used in the next step without further purification.

Part B: Directed Lithiation and Formylation

  • Transfer the crude product from Part A to a dry 500 mL three-neck flask. Dissolve it in anhydrous THF (100 mL) and add TMEDA (6.12 mL, 40.69 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath under an Argon atmosphere.

  • Slowly add s-butyllithium (29.0 mL of a 1.4 M solution, 40.69 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A deep red or brown color indicates the formation of the lithiated species.

  • Stir the mixture at -78 °C for 2 hours.

  • Add anhydrous DMF (3.16 mL, 40.69 mmol) dropwise. The color of the solution should lighten significantly.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (100 mL).

  • Proceed with extraction using ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 75 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Part C: Deprotection

  • Dissolve the crude product from Part B in methanol (150 mL).

  • Add sodium hydroxide (4.44 g, 111.0 mmol).

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Add water (100 mL) and neutralize the solution to pH ~7 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Purification and Characterization

The crude product should be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

  • Expected Yield: 60-70% over three steps.

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The identity and purity of the final product, 4-fluoro-1H-indole-7-carbaldehyde, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Visualization

G A Setup: Dry Glassware Inert Atmosphere (Ar) B N-Protection: 1. Add NaH in THF, cool to 0°C 2. Add 4-fluoroindole 3. Add PivCl A->B 16 hrs C Workup 1: Quench (NH4Cl) Extract (EtOAc) B->C D Lithiation: Dissolve protected indole Cool to -78°C Add s-BuLi C->D Crude Product E Formylation: Add DMF at -78°C D->E 2 hrs F Workup 2: Quench (NH4Cl) Warm & Extract (EtOAc) E->F 2 hrs G Deprotection: Dissolve in MeOH Add NaOH, Reflux F->G Crude Product H Workup 3: Neutralize (HCl) Extract (EtOAc) G->H 4 hrs I Purification: Silica Gel Chromatography H->I Crude Product J Analysis: NMR, MS Yield Calculation I->J Pure Product

Caption: Step-by-step experimental workflow diagram.

Conclusion

This application note provides a reliable and detailed protocol for synthesizing 4-fluoro-1H-indole-7-carbaldehyde. By following the outlined steps for protection, directed ortho-lithiation, and deprotection, researchers can obtain this valuable intermediate with good yield and purity. The explanation of the rationale behind key experimental choices aims to empower scientists to adapt and troubleshoot the procedure as needed for their specific research applications in drug discovery and materials science.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41.
  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Indole-3-aldehyde. Organic Syntheses. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central (PMC). [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

Sources

The Ascendant Role of 4-Fluoro-1H-indole-7-carbaldehyde in Modern Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a paramount tool for enhancing pharmacological profiles. Among the myriad of fluorinated heterocycles, 4-fluoro-1H-indole-7-carbaldehyde stands out as a versatile and highly valuable building block. Its unique electronic properties and reactive aldehyde functionality make it a cornerstone for the synthesis of complex molecular architectures targeting a range of therapeutic areas, from oncology to neurodegenerative diseases. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of its applications and detailed protocols for its use in key synthetic transformations.

The indole nucleus is a privileged structure, present in numerous natural products and pharmaceuticals. The introduction of a fluorine atom at the 4-position of the indole ring, a region often critical for protein-ligand interactions, can profoundly influence a molecule's biological and physicochemical properties.[1] This strategic fluorination can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, often resulting in an increased drug half-life.[1]

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes, thereby improving oral bioavailability.[1]

  • Modulated Binding Affinity: The high electronegativity of fluorine can lead to stronger and more specific interactions with target proteins through hydrogen bonds and dipole-dipole interactions, potentially boosting compound potency.

The 7-carbaldehyde group serves as a versatile synthetic handle, allowing for a variety of chemical modifications to build molecular complexity and explore structure-activity relationships (SAR).

Application Notes: The Synthetic Utility of 4-Fluoro-1H-indole-7-carbaldehyde

The strategic placement of the fluoro and aldehyde groups on the indole scaffold makes 4-fluoro-1H-indole-7-carbaldehyde a sought-after precursor in the synthesis of high-value pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Synthesis of Lysine-Specific Demethylase 1 (LSD1) Inhibitors

A prominent application of 4-fluoro-1H-indole-7-carbaldehyde is in the synthesis of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target in oncology. The GSK pipeline compound, GSK2879552 , a potent and selective LSD1 inhibitor, utilizes this fluorinated indole aldehyde as a crucial starting material.[2] The synthesis involves a key reductive amination step to couple the indole core with a chiral amine side chain.

Table 1: Key Pharmacological Parameters Influenced by Fluorination

ParameterEffect of Fluorine SubstitutionRationale
Metabolic Stability IncreasedStrong C-F bond resists enzymatic cleavage.
Lipophilicity (logP) IncreasedFluorine is more lipophilic than hydrogen.
Binding Affinity (pKa) ModulatedAlters electron distribution, impacting non-covalent interactions.
Bioavailability Often ImprovedEnhanced membrane permeability.
Precursor for β-Carboline Scaffolds

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a common motif in natural products and CNS-active compounds.[3][4] 4-Fluoro-1H-indole-7-carbaldehyde can be envisioned as a valuable substrate in this reaction, leading to novel fluorinated β-carboline derivatives with potentially unique pharmacological profiles. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the indole nucleus in the cyclization step.

Access to α,β-Unsaturated Indole Derivatives

The Knoevenagel condensation provides a straightforward method for the formation of carbon-carbon double bonds.[5] Reacting 4-fluoro-1H-indole-7-carbaldehyde with active methylene compounds, such as malononitrile or cyanoacetic esters, can yield a variety of α,β-unsaturated indole derivatives. These products can serve as versatile intermediates for further functionalization or as bioactive molecules in their own right, for example, as Michael acceptors or as precursors to other heterocyclic systems.

Experimental Protocols

The following protocols are provided as a guide for the synthetic application of 4-fluoro-1H-indole-7-carbaldehyde. Researchers should adapt these procedures based on the specific reactivity of their substrates and analytical monitoring of the reaction progress.

Protocol 1: Reductive Amination for the Synthesis of a GSK2879552 Precursor

This protocol describes the reductive amination of 4-fluoro-1H-indole-7-carbaldehyde with a chiral amine, a key step in the synthesis of the LSD1 inhibitor GSK2879552.[2][6]

Diagram 1: Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up and Purification A Dissolve 4-fluoro-1H-indole-7-carbaldehyde and amine in solvent (e.g., DCM) B Add dehydrating agent (e.g., MgSO4) A->B C Stir at room temperature B->C D Add reducing agent (e.g., NaBH(OAc)3) portion-wise C->D E Monitor reaction by TLC/LC-MS D->E F Quench reaction E->F G Extract with organic solvent F->G H Purify by column chromatography G->H

Caption: Workflow for the reductive amination of 4-fluoro-1H-indole-7-carbaldehyde.

Materials:

  • 4-Fluoro-1H-indole-7-carbaldehyde

  • trans-2-(Cyclopropylamino)cyclohexan-1-ol (or other suitable amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 4-fluoro-1H-indole-7-carbaldehyde (1.0 eq) in anhydrous DCM, add the amine (1.1 eq).

  • Add anhydrous MgSO₄ (2.0 eq) to the mixture to act as a dehydrating agent.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Continue stirring at room temperature and monitor the reaction until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired secondary amine.

Protocol 2: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline Derivative

This protocol outlines a general procedure for the Pictet-Spengler reaction between 4-fluoro-1H-indole-7-carbaldehyde and tryptamine to form a novel fluorinated tetrahydro-β-carboline.[3][4]

Diagram 2: Pictet-Spengler Reaction Pathway

G Indole 4-Fluoro-1H-indole-7-carbaldehyde Imine Iminium Ion Intermediate Indole->Imine Tryptamine Tryptamine Tryptamine->Imine Cyclization Intramolecular Electrophilic Aromatic Substitution Imine->Cyclization Acid Catalyst (e.g., TFA) Product Fluorinated Tetrahydro-β-carboline Cyclization->Product

Caption: Key steps in the Pictet-Spengler synthesis of a fluorinated β-carboline.

Materials:

  • 4-Fluoro-1H-indole-7-carbaldehyde

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol and dichloromethane for elution

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-fluoro-1H-indole-7-carbaldehyde (1.0 eq) and tryptamine (1.05 eq) in anhydrous toluene.

  • Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq).

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the desired tetrahydro-β-carboline.

Protocol 3: Knoevenagel Condensation for α,β-Unsaturated Indole Synthesis

This protocol provides a method for the Knoevenagel condensation of 4-fluoro-1H-indole-7-carbaldehyde with malononitrile.[5]

Diagram 3: Knoevenagel Condensation Logic

G Start Reactants: 4-Fluoro-1H-indole-7-carbaldehyde Active Methylene Compound (e.g., Malononitrile) Catalyst Base Catalyst (e.g., Piperidine) Start->Catalyst Reaction Condensation Reaction (Elimination of Water) Catalyst->Reaction Product α,β-Unsaturated Indole Derivative Reaction->Product

Caption: Logical flow of the Knoevenagel condensation reaction.

Materials:

  • 4-Fluoro-1H-indole-7-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Ice-water bath

  • Buchner funnel and filter paper

Procedure:

  • In a flask, dissolve 4-fluoro-1H-indole-7-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (a few drops) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often rapid, and a precipitate may form.

  • Monitor the reaction by TLC. If the reaction is slow, gentle warming (e.g., to 40-50 °C) may be applied.

  • Once the reaction is complete (typically within 1-3 hours), cool the mixture in an ice-water bath to maximize precipitation.

  • Collect the solid product by suction filtration using a Buchner funnel.

  • Wash the filter cake with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure α,β-unsaturated indole derivative.

Conclusion

4-Fluoro-1H-indole-7-carbaldehyde is a powerful and versatile building block in medicinal chemistry. Its strategic fluorination imparts desirable pharmacological properties, while the aldehyde functionality provides a gateway for diverse synthetic transformations. The protocols outlined in this guide for reductive amination, Pictet-Spengler reaction, and Knoevenagel condensation demonstrate the broad utility of this compound in constructing complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the application of such strategically functionalized building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Roiban, G. D., et al. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. Nature Catalysis, 2(10), 909-915. [Link]

  • Mohr, J., et al. (2021). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of Medicinal Chemistry, 64(20), 14896-14909. [Link]

  • The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. (n.d.). Retrieved January 18, 2026, from [Link]

  • Wikipedia. (2023). Knoevenagel condensation. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

Sources

The Strategic Utility of 4-Fluoro-1H-indole-7-carbaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-fluoro-1H-indole-7-carbaldehyde as a versatile building block in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug discovery. While direct literature on this specific isomer is emerging, this document synthesizes established principles of indole chemistry, the well-documented effects of fluorination, and known reactions of related indole-7-carboxaldehydes to provide a comprehensive resource for researchers. We will delve into the strategic advantages conferred by the 4-fluoro substitution, outline plausible synthetic routes, and provide detailed protocols for key transformations of the 7-carbaldehyde functionality.

Introduction: The Rationale for Fluorinated Indoles

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine into this privileged structure has become a powerful tactic for modulating a molecule's physicochemical and pharmacological properties.[2][3] The introduction of a fluorine atom can significantly impact:

  • Metabolic Stability: The high strength of the C-F bond often enhances resistance to metabolic degradation by enzymes like cytochrome P450, leading to improved pharmacokinetic profiles.[2]

  • Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes and enhance oral bioavailability.[2]

  • Binding Affinity: The unique electronic properties of fluorine can facilitate stronger interactions with biological targets through hydrogen bonding and dipole-dipole interactions, thereby boosting compound potency.[2][4]

The specific placement of the fluorine at the 4-position and the carbaldehyde at the 7-position of the indole ring creates a unique electronic and steric environment, offering a valuable synthon for the construction of complex molecular architectures.

Physicochemical and Spectroscopic Data

While extensive experimental data for 4-fluoro-1H-indole-7-carbaldehyde is not widely published, the following table provides predicted and extrapolated data based on known indole derivatives.

PropertyPredicted/Estimated Value
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Appearance Expected to be a crystalline solid, likely off-white to yellow
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, THF)
¹H NMR (Predicted) Aldehyde proton (CHO) ~10.0 ppm; Aromatic protons 7.0-8.0 ppm
¹³C NMR (Predicted) Carbonyl carbon (C=O) ~190 ppm; C-F ~155-160 ppm (doublet)
CAS Number Not yet assigned (as of the date of this publication)

Synthetic Pathways

The synthesis of 4-fluoro-1H-indole-7-carbaldehyde is not yet widely documented in the literature. However, established methods for the synthesis of substituted indoles and indole-7-carbaldehydes can be adapted. A plausible and efficient approach would be a multi-step synthesis starting from a readily available fluorinated aniline derivative.

Proposed Synthetic Protocol: A Modified Leimgruber-Batcho Indole Synthesis

This approach offers a versatile route to the target compound, starting from 3-fluoro-2-nitrotoluene.

G A 3-Fluoro-2-nitrotoluene B N,N-Dimethyl-2-(3-fluoro-2-nitrophenyl)ethenamine A->B DMF-DMA, DMF, heat C 4-Fluoro-1H-indole B->C Reduction (e.g., H₂, Pd/C or Fe/AcOH) D N-Protected 4-fluoro-1H-indole C->D Protection (e.g., Boc₂O or SEMCl) E 4-Fluoro-1H-indole-7-carbaldehyde D->E Directed ortho-metalation (e.g., n-BuLi), then DMF

Caption: Proposed synthetic workflow for 4-fluoro-1H-indole-7-carbaldehyde.

Step-by-Step Protocol:

  • Synthesis of N,N-Dimethyl-2-(3-fluoro-2-nitrophenyl)ethenamine:

    • To a solution of 3-fluoro-2-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Heat the reaction mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the enamine intermediate.

  • Synthesis of 4-Fluoro-1H-indole:

    • Dissolve the enamine intermediate in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, for example, palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere, or use iron powder in acetic acid.

    • Monitor the reduction and subsequent cyclization by TLC.

    • After the reaction is complete, filter the catalyst (if using Pd/C) and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-fluoro-1H-indole.[5]

  • N-Protection of 4-Fluoro-1H-indole:

    • Dissolve 4-fluoro-1H-indole in an anhydrous aprotic solvent like tetrahydrofuran (THF).

    • Cool the solution to 0 °C and add a suitable base, such as sodium hydride (NaH).

    • After stirring for a short period, add a protecting group reagent, for instance, di-tert-butyl dicarbonate (Boc₂O) or 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.

  • Formylation at the C7-Position:

    • Dissolve the N-protected 4-fluoro-1H-indole in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a strong base, such as n-butyllithium (n-BuLi), to effect directed ortho-metalation at the C7 position.

    • After stirring at low temperature, add anhydrous DMF as the formylating agent.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The final deprotection of the nitrogen (if necessary) can be achieved under standard conditions (e.g., trifluoroacetic acid for a Boc group) to yield 4-fluoro-1H-indole-7-carbaldehyde.

Applications in Organic Synthesis: Key Transformations

The aldehyde functionality at the 7-position of the 4-fluoroindole core is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse and complex molecules.

G A 4-Fluoro-1H-indole-7-carbaldehyde B 7-Hydroxymethyl derivative A->B Reduction (e.g., NaBH₄) C 7-Carboxylic acid derivative A->C Oxidation (e.g., Pinnick Oxidation) D 7-Amine derivative (via reductive amination) A->D Amine, Reducing Agent (e.g., NaBH(OAc)₃) E Wittig/Horner-Wadsworth-Emmons Olefination Products A->E Phosphonium ylide or Phosphonate ester F Heterocycle Formation (e.g., Pyrimidines, Imidazoles) A->F Condensation with Dinucleophiles

Sources

Application Notes and Protocols: The Versatile Reactivity of 4-Fluoro-1H-indole-7-carbaldehyde with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine into the indole nucleus has emerged as a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's unique attributes, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This often translates to enhanced therapeutic efficacy and a more favorable safety profile.

This application note focuses on the reactivity of a key fluorinated building block, 4-fluoro-1H-indole-7-carbaldehyde , with a variety of nucleophiles. The presence of a fluorine atom at the 4-position and an aldehyde at the 7-position creates a unique electronic landscape within the indole ring system, influencing the course of nucleophilic additions. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon at the 7-position, making it a prime target for nucleophilic attack. Understanding and harnessing the reactivity of this versatile intermediate are crucial for the synthesis of novel and complex molecular architectures with potential therapeutic applications. This guide provides detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of new chemical entities.

Understanding the Reactivity of 4-Fluoro-1H-indole-7-carbaldehyde

The reactivity of 4-fluoro-1H-indole-7-carbaldehyde is primarily governed by the electrophilic nature of the aldehyde group, which is further modulated by the electronic effects of the indole ring and the 4-fluoro substituent. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which deactivates the benzene portion of the indole ring towards electrophilic substitution but enhances the electrophilicity of the C7-aldehyde. This makes the aldehyde susceptible to attack by a wide range of nucleophiles.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; A[4-Fluoro-1H-indole-7-carbaldehyde] --> B{Nucleophilic Attack at C7-Aldehyde}; B --> C[Tetrahedral Intermediate]; C --> D{Protonation/Work-up}; D --> E[Final Product]; subgraph "Key Influencing Factors" F[Electron-withdrawing 4-Fluoro Group] --> B; G[Nucleophile Strength] --> B; H[Reaction Conditions (Solvent, Temperature, Catalyst)] --> B; end style F fillcolor="#EA4335", fontcolor="#FFFFFF"; style G fillcolor="#FBBC05", fontcolor="#202124"; style H fillcolor="#34A853", fontcolor="#FFFFFF"; } Caption: Factors influencing nucleophilic addition to 4-fluoro-1H-indole-7-carbaldehyde.

Part 1: Reactions with Amine Nucleophiles - Synthesis of Imines and Reductive Amination

The reaction of aldehydes with primary and secondary amines is a fundamental transformation in organic synthesis, leading to the formation of imines (Schiff bases) and enamines, respectively. These products are valuable intermediates for the synthesis of more complex nitrogen-containing compounds.

Imine Formation with Primary Amines

The condensation of 4-fluoro-1H-indole-7-carbaldehyde with primary amines proceeds readily under mildly acidic conditions to furnish the corresponding imines. The reaction is typically reversible and driven to completion by the removal of water.

Reaction Mechanism:

dot graph TD{ rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; subgraph "Step 1: Nucleophilic Attack" A["Aldehyde +Primary Amine"] --> B["Zwitterionic Intermediate"]; end subgraph "Step 2: Proton Transfer" B --> C["Carbinolamine"]; end subgraph "Step 3: Protonation of Hydroxyl" C --> D["Protonated Carbinolamine"]; end subgraph "Step 4: Elimination of Water" D --> E["Iminium Ion"]; end subgraph "Step 5: Deprotonation" E --> F["Imine"]; end } Caption: Mechanism of Imine Formation.

Experimental Protocol: Synthesis of N-(4-methoxybenzyl)-1-(4-fluoro-1H-indol-7-yl)methanimine

ReagentMolar Equiv.MW ( g/mol )Amount
4-Fluoro-1H-indole-7-carbaldehyde1.0163.15163 mg (1.0 mmol)
4-Methoxyaniline1.1123.15135 mg (1.1 mmol)
Acetic Acid (catalyst)catalytic60.051-2 drops
Toluene-92.1410 mL

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-fluoro-1H-indole-7-carbaldehyde (163 mg, 1.0 mmol) and toluene (10 mL).

  • Add 4-methoxyaniline (135 mg, 1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water.

  • After completion of the reaction (monitored by TLC, typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reductive Amination

For the synthesis of secondary amines, the intermediate imine can be reduced in situ without isolation. This one-pot procedure, known as reductive amination, is a highly efficient method for forming C-N bonds.

Experimental Protocol: Synthesis of 1-((4-Fluoro-1H-indol-7-yl)methyl)piperidine

ReagentMolar Equiv.MW ( g/mol )Amount
4-Fluoro-1H-indole-7-carbaldehyde1.0163.15163 mg (1.0 mmol)
Piperidine1.285.15102 mg (1.2 mmol)
Sodium triacetoxyborohydride1.5211.94318 mg (1.5 mmol)
Dichloroethane (DCE)-98.9610 mL

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-fluoro-1H-indole-7-carbaldehyde (163 mg, 1.0 mmol) in dichloroethane (10 mL).

  • Add piperidine (102 mg, 1.2 mmol) and stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of 4-fluoro-1H-indole-7-carbaldehyde is a versatile handle for the construction of carbon-carbon bonds, providing access to a wide range of substituted indole derivatives.

Grignard Reaction

The addition of Grignard reagents to the aldehyde offers a straightforward route to secondary alcohols. It is important to note that the acidic N-H proton of the indole will react with the Grignard reagent, necessitating the use of at least two equivalents of the organometallic reagent. Alternatively, the indole nitrogen can be protected prior to the Grignard reaction.

Experimental Protocol: Synthesis of 1-(4-Fluoro-1H-indol-7-yl)propan-1-ol

ReagentMolar Equiv.MW ( g/mol )Amount
4-Fluoro-1H-indole-7-carbaldehyde1.0163.15163 mg (1.0 mmol)
Ethylmagnesium bromide (1.0 M in THF)2.2-2.2 mL (2.2 mmol)
Anhydrous Tetrahydrofuran (THF)-72.1110 mL

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 4-fluoro-1H-indole-7-carbaldehyde (163 mg, 1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylmagnesium bromide (2.2 mL of a 1.0 M solution in THF, 2.2 mmol) dropwise via syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. The use of stabilized or non-stabilized ylides allows for control over the stereochemistry of the resulting double bond.

Reaction Workflow:

dot graph TD{ A[Phosphonium Salt + Base] --> B(Ylide Generation); C[4-Fluoro-1H-indole-7-carbaldehyde] --> D{Reaction with Ylide}; B --> D; D --> E[Oxaphosphetane Intermediate]; E --> F[Alkene + Triphenylphosphine oxide]; } Caption: General workflow for the Wittig reaction.

Experimental Protocol: Synthesis of 4-Fluoro-7-(2-phenylvinyl)-1H-indole

ReagentMolar Equiv.MW ( g/mol )Amount
Benzyltriphenylphosphonium chloride1.2388.88467 mg (1.2 mmol)
Potassium tert-butoxide1.2112.21135 mg (1.2 mmol)
4-Fluoro-1H-indole-7-carbaldehyde1.0163.15163 mg (1.0 mmol)
Anhydrous Tetrahydrofuran (THF)-72.1115 mL

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (467 mg, 1.2 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C and add potassium tert-butoxide (135 mg, 1.2 mmol). The mixture should turn a deep yellow/orange color, indicating ylide formation.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve 4-fluoro-1H-indole-7-carbaldehyde (163 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[3][4][5] The electron-withdrawing fluorine atom on the indole ring enhances the electrophilicity of the aldehyde, facilitating this condensation.[3]

Experimental Protocol: Synthesis of 2-((4-Fluoro-1H-indol-7-yl)methylene)malononitrile

ReagentMolar Equiv.MW ( g/mol )Amount
4-Fluoro-1H-indole-7-carbaldehyde1.0163.15163 mg (1.0 mmol)
Malononitrile1.166.0673 mg (1.1 mmol)
Piperidine (catalyst)catalytic85.151-2 drops
Ethanol-46.0710 mL

Procedure:

  • Dissolve 4-fluoro-1H-indole-7-carbaldehyde (163 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (1-2 drops) and stir the mixture at room temperature.

  • A precipitate should form within a short period. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture in an ice bath to complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Part 3: Reduction of the Aldehyde

The selective reduction of the aldehyde group in 4-fluoro-1H-indole-7-carbaldehyde provides access to the corresponding primary alcohol, a valuable intermediate for further functionalization.

Experimental Protocol: Synthesis of (4-Fluoro-1H-indol-7-yl)methanol

ReagentMolar Equiv.MW ( g/mol )Amount
4-Fluoro-1H-indole-7-carbaldehyde1.0163.15163 mg (1.0 mmol)
Sodium borohydride1.037.8338 mg (1.0 mmol)
Methanol-32.0410 mL

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-1H-indole-7-carbaldehyde (163 mg, 1.0 mmol) in methanol (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (38 mg, 1.0 mmol) portion-wise over 5 minutes.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor by TLC.

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Conclusion

4-Fluoro-1H-indole-7-carbaldehyde is a highly valuable and reactive intermediate for the synthesis of a diverse range of substituted indole derivatives. The protocols detailed in this application note provide a practical guide for its utilization in key synthetic transformations, including imine formation, reductive amination, Grignard reactions, Wittig olefination, Knoevenagel condensation, and reduction. The strategic placement of the fluorine atom and the aldehyde group allows for predictable and efficient functionalization, making this compound an essential tool for medicinal chemists and drug discovery professionals. By leveraging the reactivity of this building block, researchers can accelerate the development of novel therapeutic agents and other advanced materials.

References

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (n.d.). National Center for Biotechnology Information. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. [Link]

  • The Knoevenagel Condensation. (n.d.). Organic Reactions. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. [Link]

Sources

Application Notes & Protocols: Leveraging 4-Fluoro-1H-indole-7-carbaldehyde for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Strategic Value of the Fluorinated Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for potent inhibition.[3][4] The strategic introduction of fluorine to this scaffold can significantly enhance drug-like properties. Fluorine, with its high electronegativity and small van der Waals radius, can modulate pKa, improve metabolic stability by blocking sites of oxidation, and increase binding affinity through favorable electrostatic interactions with the target protein.[5][6][7] These enhancements often translate to improved potency, selectivity, and pharmacokinetic profiles.[5]

4-Fluoro-1H-indole-7-carbaldehyde is a promising, yet underutilized, building block for the synthesis of next-generation kinase inhibitors. The fluorine atom at the 4-position can influence the electronic properties of the indole ring and provide a metabolic shield, while the carbaldehyde at the 7-position offers a versatile handle for synthetic elaboration. This document provides a comprehensive guide to the potential applications of this building block, including a representative synthetic protocol and methods for biological evaluation.

II. Rationale for a Representative Synthetic Approach

While a vast number of indole-based kinase inhibitors have been developed, specific examples detailing the use of 4-fluoro-1H-indole-7-carbaldehyde are not widely reported in peer-reviewed literature. However, the aldehyde functionality is a well-established precursor for constructing various heterocyclic systems common in kinase inhibitors. Aldehyde condensations, such as the Knoevenagel condensation, are foundational reactions in medicinal chemistry for creating carbon-carbon bonds and accessing key intermediates.[8]

This guide, therefore, presents a representative and scientifically robust synthetic protocol based on established chemical principles. We will detail a Knoevenagel condensation of 4-fluoro-1H-indole-7-carbaldehyde with an active methylene compound, followed by a subsequent cyclization to form a hypothetical, yet plausible, kinase inhibitor scaffold. This approach is analogous to synthetic strategies used to produce a variety of kinase inhibitors.[9][10]

III. Synthetic Workflow and Protocols

The following section outlines a detailed, two-step protocol for the synthesis of a representative kinase inhibitor scaffold from 4-fluoro-1H-indole-7-carbaldehyde.

Visualizing the Synthetic Workflow

G A 4-Fluoro-1H-indole-7-carbaldehyde C Knoevenagel Condensation Intermediate A->C Base (e.g., Piperidine) Ethanol, Reflux B Active Methylene Compound (e.g., Ethyl Cyanoacetate) B->C E Cyclization to Pyrimidine Core C->E Base (e.g., NaOEt) Ethanol, Reflux D Guanidine Hydrochloride D->E F Final Kinase Inhibitor Scaffold E->F Work-up & Purification

Caption: Proposed synthetic route to a kinase inhibitor scaffold.

PART A: Knoevenagel Condensation

Objective: To synthesize the intermediate ethyl 2-cyano-3-(4-fluoro-1H-indol-7-yl)acrylate via Knoevenagel condensation.

Materials:

  • 4-Fluoro-1H-indole-7-carbaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Anhydrous Ethanol

  • Toluene

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Dean-Stark apparatus

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-fluoro-1H-indole-7-carbaldehyde (1.0 eq).

  • Add anhydrous ethanol (20 mL) and toluene (20 mL) to dissolve the starting material.

  • Add ethyl cyanoacetate (1.1 eq) to the solution.

  • Add piperidine (0.1 eq) as a catalyst.

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue refluxing for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude Knoevenagel condensation product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

PART B: Cyclization to Form the Pyrimidine Core

Objective: To construct the aminopyrimidine ring, a common feature in many kinase inhibitors, through cyclization of the Knoevenagel intermediate with guanidine.

Materials:

  • Knoevenagel condensation product from Part A

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Hydrochloric acid (1 M)

Protocol:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 eq) in anhydrous ethanol (30 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • To a separate 100 mL round-bottom flask, add the Knoevenagel intermediate (1.0 eq) and guanidine hydrochloride (1.5 eq).

  • Add the freshly prepared sodium ethoxide solution to the flask containing the intermediate and guanidine hydrochloride.

  • Heat the reaction mixture to reflux under an inert atmosphere for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with 1 M HCl until a precipitate forms.

  • Filter the solid precipitate, wash with cold water, then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude final product.

  • Purify the product by column chromatography on silica gel or by recrystallization to yield the final kinase inhibitor scaffold.

IV. Characterization of the Final Compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants of protons and carbons.
¹⁹F NMR To confirm the presence and chemical environment of the fluorine atom.
Mass Spectrometry To determine the molecular weight of the compound and confirm its elemental composition (High-Resolution Mass Spectrometry).
HPLC To assess the purity of the final compound, typically aiming for >95% purity for biological assays.
Melting Point To determine the melting point range, which is an indicator of purity.

V. Protocols for Biological Evaluation: In Vitro Kinase Inhibition Assay

Once the compound is synthesized and characterized, its biological activity must be assessed. An in vitro kinase activity assay is the primary method for determining the potency of a potential inhibitor.[11]

Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11]

Materials:

  • Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)

  • Specific kinase substrate peptide

  • ATP

  • Synthesized inhibitor compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO.

    • Create a serial dilution series (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.

    • Prepare a "no inhibitor" control using DMSO only.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation

The inhibitory activity should be summarized in a clear, tabular format.

Kinase Target Synthesized Inhibitor IC₅₀ (nM) Positive Control (e.g., Staurosporine) IC₅₀ (nM)
Kinase AExperimental ValueExperimental Value
Kinase BExperimental ValueExperimental Value
Kinase CExperimental ValueExperimental Value

VI. Cell-Based Assays: Assessing Cellular Potency

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing an inhibitor's ability to permeate cell membranes and engage its target within the cellular environment.[12][13]

Visualizing a Representative Signaling Pathway

G cluster_0 Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor DownstreamKinase Downstream Kinase (e.g., MEK, ERK) Receptor->DownstreamKinase Phosphorylation Cascade TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor CellularResponse Cell Proliferation, Survival, Angiogenesis TranscriptionFactor->CellularResponse Inhibitor Synthesized Inhibitor Inhibitor->Receptor

Sources

Application Notes and Protocols for the N-Alkylation of 4-fluoro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] N-alkylation of the indole nitrogen is a critical modification that significantly influences the pharmacological profile of these molecules, affecting properties such as binding affinity, selectivity, and metabolic stability. This guide provides detailed protocols for the N-alkylation of a specific, functionally rich indole derivative: 4-fluoro-1H-indole-7-carbaldehyde. The presence of a fluorine atom at the C4-position and a carbaldehyde group at the C7-position introduces unique electronic and steric considerations that must be addressed for successful and high-yielding synthesis. The electron-withdrawing nature of both the fluorine and the aldehyde group increases the acidity of the N-H proton, potentially facilitating its deprotonation.[3] However, the aldehyde functionality may be sensitive to certain reagents, necessitating careful selection of reaction conditions.

This document outlines three robust and versatile protocols for the N-alkylation of 4-fluoro-1H-indole-7-carbaldehyde: a classical approach using a strong base and an alkyl halide, the Mitsunobu reaction for the use of alcohols as alkylating agents, and a reductive amination strategy. Each protocol is presented with detailed, step-by-step instructions, reagent tables, and mechanistic insights to empower researchers in drug development and chemical synthesis.

Protocol 1: Classical N-Alkylation via Deprotonation and Nucleophilic Substitution

This method represents the most traditional approach to indole N-alkylation, proceeding through the deprotonation of the indole nitrogen with a strong base to form a nucleophilic indolide anion, which then reacts with an electrophilic alkylating agent in an SN2 fashion.[4][5] The increased acidity of the N-H proton in 4-fluoro-1H-indole-7-carbaldehyde makes this approach particularly viable.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, driving the reaction forward.[4][6]

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they effectively solvate the resulting sodium indolide salt without interfering with the nucleophilic substitution.[4]

  • Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent potential side reactions. The subsequent alkylation is typically allowed to proceed at room temperature. For less reactive alkyl halides, gentle heating may be necessary.[7]

Experimental Workflow Diagram

G start Start: Dry Flask under Inert Atmosphere dissolve Dissolve 4-fluoro-1H-indole-7-carbaldehyde in Anhydrous DMF start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Add Sodium Hydride (portion-wise) cool->add_base stir_deprotonation Stir at 0 °C for 30-60 min add_base->stir_deprotonation add_alkyl_halide Add Alkyl Halide (dropwise) stir_deprotonation->add_alkyl_halide warm_rt Warm to Room Temperature and Stir add_alkyl_halide->warm_rt monitor Monitor Reaction by TLC warm_rt->monitor quench Quench with Saturated aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer with Water and Brine extract->wash dry_concentrate Dry (Na2SO4) and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Characterize Product purify->end

Caption: Workflow for Classical N-Alkylation.

Detailed Protocol

Table 1: Reagents and Materials for Classical N-Alkylation

Reagent/MaterialAmount (for 1 mmol scale)Molar EquivalentNotes
4-fluoro-1H-indole-7-carbaldehyde165.1 mg1.0 eqStarting material.
Sodium Hydride (60% dispersion in mineral oil)44 mg1.1 eqHandle with care under an inert atmosphere.
Alkyl Halide (e.g., Benzyl Bromide)1.1 mmol1.1 eqCan be a primary or activated secondary halide.
Anhydrous N,N-Dimethylformamide (DMF)5 mL-Solvent.
Saturated aqueous Ammonium Chloride (NH₄Cl)10 mL-For quenching the reaction.
Ethyl Acetate3 x 15 mL-Extraction solvent.
Water (deionized)15 mL-For washing.
Brine (saturated aq. NaCl)15 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)As needed-Drying agent.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-1H-indole-7-carbaldehyde (1.0 eq).

  • Add anhydrous DMF (to achieve a concentration of approximately 0.2 M) and stir until the starting material is fully dissolved.

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.[7]

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and transfer to a separatory funnel. Extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful N-alkylation.

Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction is a powerful method for the N-alkylation of indoles using a primary or secondary alcohol, offering an alternative to alkyl halides.[8][9] This reaction proceeds under mild, neutral conditions, which is advantageous for substrates with sensitive functional groups like the aldehyde in our target molecule.[9]

Causality Behind Experimental Choices:

  • Reagents: The classic Mitsunobu reagents are triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] PPh₃ and the azodicarboxylate form a phosphonium salt in situ, which activates the alcohol for nucleophilic attack by the indole nitrogen.

  • Solvent: Anhydrous THF is the most common and effective solvent for the Mitsunobu reaction.[10]

  • Order of Addition: The order of reagent addition is crucial for the success of the Mitsunobu reaction. Typically, the indole, alcohol, and PPh₃ are mixed first, and the azodicarboxylate is added dropwise at a low temperature (0 °C) to control the reaction rate and minimize side products.[10]

Reaction Mechanism Diagram

G cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution reagents PPh3 + DIAD phosphonium Betaine Intermediate reagents->phosphonium [1] activated_alcohol Alkoxyphosphonium Salt phosphonium->activated_alcohol [2] Proton Transfer from R'-OH indole Indole-NH product N-Alkylated Indole indole->product [3] SN2 Attack on Activated Alcohol byproduct Ph3P=O + DIAD-H2 product->byproduct Release

Caption: Simplified Mitsunobu Reaction Mechanism.

Detailed Protocol

Table 2: Reagents and Materials for Mitsunobu Reaction

Reagent/MaterialAmount (for 1 mmol scale)Molar EquivalentNotes
4-fluoro-1H-indole-7-carbaldehyde165.1 mg1.0 eqStarting material.
Alcohol (e.g., Benzyl alcohol)1.2 mmol1.2 eqMust be a primary or secondary alcohol.
Triphenylphosphine (PPh₃)393.4 mg1.5 eqSolid, handle in a well-ventilated area.
Diisopropyl azodicarboxylate (DIAD)0.3 mL1.5 eqLight-sensitive and potentially hazardous; handle with care.
Anhydrous Tetrahydrofuran (THF)10 mL-Solvent.
Ethyl Acetate3 x 15 mL-Extraction solvent.
Water (deionized)15 mL-For washing.
Brine (saturated aq. NaCl)15 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)As needed-Drying agent.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-fluoro-1H-indole-7-carbaldehyde (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction and color change (typically to a yellow or orange hue) may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The major byproduct, triphenylphosphine oxide, can sometimes be precipitated by adding a non-polar solvent like diethyl ether and filtering.

  • Purify the crude residue directly by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the N-alkylated product.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Reductive N-Alkylation with Aldehydes

Reductive N-alkylation (or reductive amination) is a metal-free, one-pot procedure that uses an aldehyde or ketone as the alkylating agent in the presence of a reducing agent.[11][12] This method is highly efficient and offers excellent functional group tolerance, making it suitable for the synthesis of a wide range of N-alkylated indoles.[12]

Causality Behind Experimental Choices:

  • Acid Catalyst: An acid catalyst, such as trifluoroacetic acid (TFA), is used to promote the formation of an intermediate N-acyliminium ion from the indole and the aldehyde.

  • Reducing Agent: A mild reducing agent like triethylsilane (Et₃SiH) is employed to selectively reduce the iminium ion to the N-alkylated product without affecting the carbaldehyde group on the indole ring.[11]

  • Solvent: A non-coordinating solvent such as dichloromethane (DCM) is typically used.

Experimental Workflow Diagram

G start Start: Dry Flask mix_reactants Combine Indole and Aldehyde in DCM start->mix_reactants cool Cool to 0 °C mix_reactants->cool add_acid Add Trifluoroacetic Acid (TFA) cool->add_acid stir_iminium Stir for 15 min (Iminium Formation) add_acid->stir_iminium add_reductant Add Triethylsilane (Et3SiH) stir_iminium->add_reductant warm_rt Warm to Room Temperature and Stir add_reductant->warm_rt monitor Monitor Reaction by TLC warm_rt->monitor quench Quench with Saturated aq. NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry_concentrate Dry (Na2SO4) and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Characterize Product purify->end

Caption: Workflow for Reductive N-Alkylation.

Detailed Protocol

Table 3: Reagents and Materials for Reductive N-Alkylation

Reagent/MaterialAmount (for 1 mmol scale)Molar EquivalentNotes
4-fluoro-1H-indole-7-carbaldehyde165.1 mg1.0 eqStarting material.
Aldehyde (e.g., Benzaldehyde)1.2 mmol1.2 eqAromatic or aliphatic aldehydes can be used.
Triethylsilane (Et₃SiH)0.32 mL2.0 eqReducing agent.
Trifluoroacetic Acid (TFA)0.15 mL2.0 eqAcid catalyst; handle in a fume hood.
Dichloromethane (DCM)5 mL-Solvent.
Saturated aqueous Sodium Bicarbonate (NaHCO₃)10 mL-For quenching the reaction.
Dichloromethane (DCM)3 x 15 mL-Extraction solvent.
Brine (saturated aq. NaCl)15 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)As needed-Drying agent.

Procedure:

  • To a round-bottom flask, add 4-fluoro-1H-indole-7-carbaldehyde (1.0 eq) and the desired aldehyde (1.2 eq).

  • Dissolve the solids in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add trifluoroacetic acid (TFA) (2.0 eq) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add triethylsilane (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Summary and Recommendations

The choice of N-alkylation protocol for 4-fluoro-1H-indole-7-carbaldehyde depends on the available alkylating agent and the desired reaction conditions.

ProtocolAlkylating AgentKey AdvantagePotential Challenge
Classical N-Alkylation Alkyl HalideHigh yield for reactive halides, well-established.Requires strong base, potential for side reactions.
Mitsunobu Reaction AlcoholMild, neutral conditions, good for sensitive substrates.Stoichiometric byproducts can complicate purification.
Reductive N-Alkylation AldehydeMetal-free, high functional group tolerance.Requires careful control of stoichiometry.

For general-purpose N-alkylation with simple alkyl groups, the Classical N-Alkylation method is often the most straightforward. For the introduction of more complex or functionalized alkyl chains where the corresponding alcohol is more accessible than the halide, the Mitsunobu Reaction is an excellent choice. The Reductive N-Alkylation protocol is particularly valuable for its mild conditions and broad substrate scope with various aldehydes.

References

  • J. Hassan, M. Sévignon, C. Gozzi, E. Schulz, M. Lemaire, Chem. Rev.2002 , 102 (5), 1359–1470. [Link]

  • D. W. Old, M. C. Harris, S. L. Buchwald, Org. Lett.2000 , 2 (10), 1403–1406. [Link]

  • K. C. K. Swamy, N. N. B. Kumar, E. Balaraman, K. V. P. P. Kumar, Chem. Rev.2009 , 109 (6), 2551–2651. [Link]

  • T. E. Spiller, E. Ortiz, Z. Gao, J. M. Rodriguez-Poirier, D. A. Vicic, Org. Lett.2021 , 23 (9), 3233–3236. [Link]

  • A. Barco, S. Benetti, G. P. Pollini, P. G. Baraldi, Synthesis1976 , 1976 (2), 124-126. [Link]

  • L. Ling, J. Cao, J. Hu, H. Zhang, RSC Adv., 2017 , 7, 26821-26825. [Link]

  • P. Oeser, J. Koudelka, A. Petrenko, T. Tobrman, Molecules2021 , 26(16), 5079. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry2020 , 12(7), 1184. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. Molecules2021 , 26(16), 5079. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews2009 , 109(6), 2551-2651. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry2021 , 19(2), 346-353. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • in the chemical literature: N-alkylation of an indole. YouTube. [Link]

  • A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters2021 , 23(9), 3233-3236. [Link]

Sources

Application Notes and Protocols for the Use of 4-Fluoro-1H-indole-7-carbaldehyde in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Indole Scaffold in Fluorescence Sensing

The indole ring system is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and biological relevance.[1][2] In the field of fluorescent probe development, indole derivatives are particularly valuable due to their intrinsic fluorescence, which can be modulated by substitution on the indole core.[3][4][5] This allows for the rational design of sensors for a wide range of analytes, including pH[6][7][8] and metal ions.[9][10][11][12][13]

The introduction of a fluorine atom to the indole ring can significantly enhance the photophysical and pharmacokinetic properties of the resulting molecules. Fluorine's high electronegativity can influence the electron distribution within the indole ring, thereby modifying its reactivity and spectral properties.[14] Furthermore, fluorination is a common strategy to increase metabolic stability and cell permeability, which is highly desirable for probes intended for biological imaging.[14]

The aldehyde functionality at the 7-position of the indole ring serves as a versatile synthetic handle for the construction of more complex fluorescent probes. It can readily participate in a variety of chemical transformations, most notably the Knoevenagel condensation, to extend the π-conjugated system and create "turn-on" fluorescent sensors.[15][16][17][18][19]

This guide provides a detailed overview of the application of 4-fluoro-1H-indole-7-carbaldehyde as a building block for the development of novel fluorescent probes. We will cover its synthesis, derivatization into a functional probe, and a protocol for its application in analyte detection.

Synthesis of the Precursor: 4-Fluoro-1H-indole-7-carbaldehyde

While the direct synthesis of 4-fluoro-1H-indole-7-carbaldehyde is not widely reported, a plausible and efficient method is the Vilsmeier-Haack formylation of 4-fluoro-1H-indole. This reaction introduces an aldehyde group onto an electron-rich aromatic ring. A similar procedure has been successfully used for the synthesis of other indole-3-carbaldehyde derivatives.[20]

Protocol 1: Synthesis of 4-Fluoro-1H-indole-7-carbaldehyde

Materials:

  • 4-Fluoro-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Dissolve 4-fluoro-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-fluoro-1H-indole-7-carbaldehyde.

Development of a "Turn-On" Fluorescent Probe via Knoevenagel Condensation

The aldehyde group of 4-fluoro-1H-indole-7-carbaldehyde is an excellent electrophile for Knoevenagel condensation with active methylene compounds. This reaction extends the π-conjugation of the indole system, often leading to a significant red-shift in the fluorescence emission and an increase in the quantum yield. By choosing an appropriate active methylene compound, a "turn-on" fluorescent probe can be designed where the fluorescence is quenched in the initial state and is restored upon reaction with an analyte.

The following diagram illustrates the general workflow for the synthesis of a fluorescent probe from 4-fluoro-1H-indole-7-carbaldehyde.

G cluster_0 Synthesis of Fluorescent Probe Start 4-Fluoro-1H-indole-7-carbaldehyde Reaction Knoevenagel Condensation (Base catalyst, e.g., piperidine) Start->Reaction Reagent Active Methylene Compound (e.g., Malononitrile) Reagent->Reaction Product Indole-based Fluorescent Probe Reaction->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for fluorescent probes.

Protocol 2: Synthesis of an Indole-based Fluorescent Probe

Materials:

  • 4-Fluoro-1H-indole-7-carbaldehyde

  • Malononitrile (or other active methylene compound)

  • Piperidine (catalytic amount)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-1H-indole-7-carbaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel.

Application of the Indole-Based Probe for pH Sensing

Many indole-based fluorescent probes exhibit pH-dependent fluorescence due to the protonation/deprotonation of the indole nitrogen or other functional groups.[6][7][8] The synthesized probe from Protocol 2, with its extended π-system and electron-withdrawing nitrile groups, is a candidate for a "turn-on" fluorescent pH sensor. In a basic environment, the indole nitrogen can be deprotonated, leading to a charge-transfer state that may quench fluorescence. Upon protonation in an acidic environment, this quenching mechanism can be disrupted, leading to a "turn-on" of fluorescence.

The following diagram illustrates the proposed sensing mechanism.

G cluster_1 Fluorescent pH Sensing Mechanism Probe_Off Probe (Deprotonated) Low Fluorescence Proton H+ Probe_Off->Proton Protonation Probe_On Probe (Protonated) High Fluorescence Proton->Probe_On Deprotonation Base Probe_On->Deprotonation Deprotonation Deprotonation->Probe_Off

Caption: Proposed mechanism for a "turn-on" fluorescent pH probe.

Protocol 3: Characterization of pH-Dependent Fluorescence

Materials:

  • Synthesized indole-based fluorescent probe

  • Buffer solutions of varying pH (e.g., pH 2 to pH 10)

  • Stock solution of the probe in a suitable organic solvent (e.g., DMSO or acetonitrile)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent probe at a concentration of 1 mM in DMSO.

  • Prepare a series of buffered aqueous solutions with pH values ranging from 2 to 10.

  • In a series of cuvettes, add the buffer solution and then a small aliquot of the probe stock solution to achieve a final probe concentration of 10 µM.

  • Record the fluorescence emission spectrum of each solution, using an excitation wavelength determined from the absorption maximum of the probe.

  • Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.

Expected Photophysical Properties

The following table summarizes the expected photophysical properties of a fluorescent probe synthesized from 4-fluoro-1H-indole-7-carbaldehyde and malononitrile. These values are illustrative and based on data from similar indole-based dyes.[3][4][5]

PropertyExpected Value (in acidic conditions)
Absorption Maximum (λabs)380 - 420 nm
Emission Maximum (λem)450 - 500 nm
Stokes Shift70 - 80 nm
Quantum Yield (Φ)0.2 - 0.5
Molar Extinction Coeff. (ε)20,000 - 40,000 M⁻¹cm⁻¹

References

  • Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. (2022). National Institutes of Health. [Link]

  • Sawyer, J. M., Passow, K. T., & Harki, D. A. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. RSC Advances, 13(24), 16369–16376. [Link]

  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. (2023). ResearchGate. [Link]

  • Indole-based pH probe with ratiometric fluorescence behavior for intracellular imaging. (n.d.). RSC Publishing. [Link]

  • Liu, H.-L., Zhan, K., Zhong, K.-L., Chen, X.-L., & Xia, X.-H. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. International Journal of Molecular Sciences, 24(2), 1599. [Link]

  • Designing of efficient two-armed colorimetric and fluorescent indole appended organosilicon sensors for the detection of Al(III) ions: Implication as paper-based sensor. (2023). PubMed. [Link]

  • (A–B) Structures and photophysical properties of 3‐substituted indole... (n.d.). ResearchGate. [Link]

  • A review on indole-based colorimetric and fluorescence sensors for the detection of heavy metal ions. (n.d.). ResearchGate. [Link]

  • Two pH-responsive fluorescence probes based on indole derivatives. (2019). Guangdiancha. [Link]

  • Carvalho, H. L., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2). [Link]

  • Liu, H.-L., Zhan, K., Zhong, K.-L., Chen, X.-L., & Xia, X.-H. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. National Institutes of Health. [Link]

  • Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. (2022). MDPI. [Link]

  • Design,Synthesis And Properties Of Fluorescent Probes For Detecting Metal Ions. (2024). Global Thesis. [Link]

  • An Indole-Based Fluorescent Chemosensor for Detecting Zn 2+ in Aqueous Media and Zebrafish. (2021). MDPI. [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). ResearchGate. [Link]

  • A simple pH fluorescent probe based on new fluorophore indolizine for imaging of living cells. (2017). Semantic Scholar. [Link]

  • Indole-based fluorescent sensors for selective sensing of Fe2+ and Fe3+ in aqueous buffer systems and their applications in living cells. (n.d.). ResearchGate. [Link]

  • An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. (2007). ResearchGate. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. (2012).
  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. (2006). ACS Publications. [Link]

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2004). National Institutes of Health. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). National Institutes of Health. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2011). Der Pharma Chemica. [Link]

Sources

Application Note: A Scalable, Regioselective Synthesis of 4-Fluoro-1H-indole-7-carbaldehyde via Directed Ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluoro-1H-indole-7-carbaldehyde is a key heterocyclic building block in medicinal chemistry, notably in the synthesis of advanced pharmaceutical intermediates.[1] Its production on a large scale is hampered by challenges in achieving regioselectivity, maintaining safety, and ensuring process robustness. This application note details a comprehensive, scalable protocol for the synthesis of 4-fluoro-1H-indole-7-carbaldehyde. We eschew classical, less selective methods like the Vilsmeier-Haack reaction in favor of a highly regioselective Directed ortho-Metalation (DoM) strategy. This protocol is designed for researchers and process chemists, providing not just a step-by-step guide but also the underlying chemical principles, critical process parameters, safety protocols, and a scalable purification method to ensure high purity and yield.

Part 1: Strategic Route Selection for Scale-Up

The synthesis of substituted indole-carbaldehydes can be approached from several angles. The choice of route for a scale-up campaign must prioritize safety, cost, atom economy, and, critically, regioselectivity to minimize complex downstream purification.

Evaluated Synthetic Strategies
  • Vilsmeier-Haack Formylation: This is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds using a pre-formed Vilsmeier reagent (e.g., from POCl₃ and DMF).[2][3][4] While effective, its application to unsubstituted indoles typically results in preferential formylation at the C3 position due to the high electron density at this site.[5][6] Achieving C7 formylation would likely require a multi-step sequence involving protection of the C3 position, adding complexity and cost.

  • Friedel-Crafts and Related Acylations: These methods suffer from similar regioselectivity issues as the Vilsmeier-Haack reaction and often require stoichiometric Lewis acids, which present challenges with cost and waste disposal on a large scale.[7]

  • Directed ortho-Metalation (DoM): This strategy utilizes a directing group on an aromatic ring to guide deprotonation by a strong base (typically an organolithium reagent) at a specific adjacent position.[8][9] In the case of 4-fluoro-1H-indole, the combination of the acidic N-H proton and the C4-fluoro substituent can effectively direct lithiation to the C7 position. This approach offers a direct and highly regioselective pathway to the desired product, justifying the operational requirements of using organolithium reagents at cryogenic temperatures.

Justification for Selected Route

The Directed ortho-Metalation (DoM) route was selected as the most viable strategy for scalable synthesis. Despite the requirement for cryogenic temperatures and handling of pyrophoric reagents, its single-step, highly regioselective nature presents a significant advantage. It avoids the generation of difficult-to-separate isomers, streamlining the purification process to a simple crystallization, which is highly desirable for manufacturing.

Synthetic_Pathway cluster_main Selected Synthetic Route: Directed ortho-Metalation SM 4-Fluoro-1H-indole (Starting Material) INT Dilithiated Intermediate (in situ) SM->INT 1. n-BuLi (2.2 eq) THF, -78 °C PROD 4-Fluoro-1H-indole-7-carbaldehyde (Product) INT->PROD 2. DMF 3. Aqueous Work-up

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoro-1H-indole-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the nuances of the Vilsmeier-Haack formylation, the primary synthetic route, providing not just protocols but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers working on this synthesis.

Q1: My yield of 4-fluoro-1H-indole-7-carbaldehyde is consistently low. What are the most likely causes?

Low yields are often multifactorial. The most common culprits are:

  • Suboptimal Vilsmeier-Haack reaction conditions: The temperature, reaction time, and stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF) are critical.[1]

  • Poor quality of starting materials: The purity of your 4-fluoroindole is paramount. Impurities can lead to side reactions and decomposition.[2]

  • Side reactions: The Vilsmeier-Haack reaction can sometimes lead to formylation at other positions of the indole ring, or even polymerization.[3]

  • Inefficient work-up and purification: Product loss can occur during the hydrolysis of the reaction intermediate and subsequent purification steps.

Q2: I'm observing multiple spots on my TLC plate. What are the probable side products?

The most likely side products in the Vilsmeier-Haack formylation of 4-fluoroindole are:

  • 3-formyl isomer: The C3 position of the indole ring is electron-rich and can be a site for electrophilic substitution.[4]

  • N-formyl indole: Under certain conditions, formylation can occur on the nitrogen atom of the indole ring.[5]

  • Polymeric materials: Indoles can be sensitive to strong acids and high temperatures, leading to the formation of intractable tars.[3]

Q3: My reaction doesn't seem to be proceeding to completion, even after extended reaction times. What should I check?

If your starting material is not being consumed, consider the following:

  • Vilsmeier reagent formation: Ensure that the Vilsmeier reagent was prepared correctly. This reaction is exothermic and requires careful temperature control.[1] The reagent should be a pale yellow to orange color.[3]

  • Reagent quality: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). Moisture will quench the Vilsmeier reagent.[3]

  • Reaction temperature: While some Vilsmeier-Haack reactions proceed at room temperature, others require heating.[6] The optimal temperature for the formylation of 4-fluoroindole may need to be determined empirically.

Q4: The purification of the final product is challenging. Do you have any recommendations?

Purification of 4-fluoro-1H-indole-7-carbaldehyde can indeed be tricky. Here are a few tips:

  • Careful work-up: After quenching the reaction with ice/water, the pH must be carefully adjusted to ensure complete hydrolysis of the iminium intermediate and precipitation of the product.

  • Column chromatography: Silica gel column chromatography is often the most effective method for separating the desired 7-formyl isomer from other byproducts. A gradient elution system, for example with petroleum ether and ethyl acetate, can be effective.[7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

In-Depth Troubleshooting Guide

This section provides a more systematic approach to diagnosing and resolving common issues encountered during the synthesis of 4-fluoro-1H-indole-7-carbaldehyde.

Problem 1: Low or No Product Yield
Possible Cause Diagnostic Check Recommended Solution
Degraded Reagents Check the appearance and odor of POCl₃ and DMF. Perform a water content test on DMF if possible.Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is flame-dried before use.[3]
Incomplete Vilsmeier Reagent Formation Observe the color change upon addition of POCl₃ to DMF at 0°C. A yellow or orange solution is indicative of reagent formation.[3]Maintain strict temperature control (0-5°C) during the dropwise addition of POCl₃ to DMF.[1] Allow for sufficient stirring time (e.g., 30 minutes) at this temperature for complete formation.
Low Substrate Reactivity/Suboptimal Temperature Monitor the reaction progress by TLC. If the starting material is consumed very slowly or not at all.Gradually increase the reaction temperature after the addition of 4-fluoroindole. Temperatures can range from room temperature up to 80°C depending on the substrate's reactivity.[6]
Improper Work-up Check the pH of the aqueous solution after quenching and basification. Incomplete hydrolysis can lead to loss of product.Ensure the reaction mixture is quenched thoroughly with ice-water, followed by careful basification (e.g., with NaOH solution) and then acidification to precipitate the product. The pH during work-up is critical.[3]
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Diagnostic Check Recommended Solution
Reaction at C3 Position Analyze the product mixture by ¹H NMR and/or LC-MS to identify the isomers. The ¹H NMR chemical shifts for the protons on the indole ring will be distinct for each isomer.While the Vilsmeier-Haack reaction generally favors the C3 position for unsubstituted indoles, steric hindrance from a substituent at C4 and electronic effects of the fluorine atom can influence regioselectivity. Modifying the reaction solvent or temperature may alter the isomeric ratio.
N-Formylation N-formylated indoles can be identified by their characteristic NMR and IR spectra.N-formylation is more likely under certain conditions. Careful control of the reaction temperature and stoichiometry may minimize this side reaction. The N-formyl group can sometimes be removed under basic or acidic conditions during work-up.[5]
Polymerization/Decomposition Formation of a dark, tar-like substance in the reaction flask.Maintain strict temperature control. High temperatures can lead to polymerization and degradation of the indole substrate.[3] Use high-purity starting materials and solvents to avoid catalytic side reactions.

Visualizing the Process

To better understand the troubleshooting workflow and the underlying chemistry, the following diagrams are provided.

Troubleshooting_Workflow start Low Yield of 4-Fluoro-1H-indole-7-carbaldehyde check_tlc Analyze reaction mixture by TLC start->check_tlc sm_present Starting material (SM) still present? check_tlc->sm_present multiple_spots Multiple product spots observed? sm_present->multiple_spots No sub_optimal_conditions Sub-optimal reaction conditions sm_present->sub_optimal_conditions Yes side_reactions Side reactions are occurring multiple_spots->side_reactions Yes no_product No product formation multiple_spots->no_product No increase_temp_time Increase temperature and/or reaction time sub_optimal_conditions->increase_temp_time check_reagents Check reagent quality (POCl3, DMF) sub_optimal_conditions->check_reagents optimize_conditions Optimize reaction conditions (temp, stoichiometry) side_reactions->optimize_conditions improve_purification Improve purification technique side_reactions->improve_purification verify_reagent_formation Verify Vilsmeier reagent formation no_product->verify_reagent_formation

Caption: A troubleshooting decision tree for low yield in 4-fluoro-1H-indole-7-carbaldehyde synthesis.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Indole 4-Fluoroindole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Final_Product 4-Fluoro-1H-indole-7-carbaldehyde Iminium_Intermediate->Final_Product + H2O (Work-up)

Caption: A simplified overview of the Vilsmeier-Haack reaction mechanism.

Optimized Experimental Protocol

This protocol is a starting point for the synthesis of 4-fluoro-1H-indole-7-carbaldehyde. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Fluoroindole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous (optional co-solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents relative to 4-fluoroindole).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[1]

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 4-fluoroindole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the 4-fluoroindole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated (e.g., 40-80°C).[3] Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to isolate the 4-fluoro-1H-indole-7-carbaldehyde.

References

  • Maleckis, A. et al. (2021). Organic & Biomolecular Chemistry, 19(23), 5133-5147.
  • BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.
  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters.
  • Ossila. (n.d.). 4-Fluoroindole | CAS Number 387-43-9.
  • BenchChem. (2025).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (2024).
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction.
  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Organic Chemistry Research. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl).
  • YouTube. (2025). Vilsmeier–Haack reaction of indole.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
  • Chem-Impex. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • chemicalbook. (n.d.). 4-FLUORO-1H-INDOLE-3-CARBALDEHYDE synthesis.
  • Organic Syntheses Procedure. (n.d.). indole-3-aldehyde.
  • ResearchGate. (2025). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
  • ACS Publications. (n.d.). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles | The Journal of Organic Chemistry.
  • Benchchem. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde | 23073-31-6.
  • PubChem - NIH. (n.d.). Indole-7-carboxaldehyde | C9H7NO | CID 2734629.
  • Organic Syntheses Procedure. (n.d.). indole-3-carbonitrile.

Sources

Technical Support Center: Purification of 4-fluoro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-fluoro-1H-indole-7-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this versatile synthetic intermediate. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.

The unique substitution pattern of this molecule—an electron-withdrawing fluorine at the 4-position and a formyl group at the electron-deficient 7-position—presents specific challenges not always seen with the more common indole-3-aldehydes. This guide addresses these nuances directly.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section covers the preliminary questions and analytical steps you should take upon receiving your crude product.

Q1: My crude 4-fluoro-1H-indole-7-carbaldehyde is a dark brown or reddish oil/solid. Is this normal?

A1: While the pure compound is typically a yellowish to off-white crystalline powder, it is common for the crude product, especially from a Vilsmeier-Haack synthesis, to be dark and tarry.[1] The Vilsmeier reagent (formed from POCl₃ and DMF) is a powerful electrophile that can lead to the formation of highly colored polymeric byproducts and charge-transfer complexes with the electron-rich indole core.[2][3] The color itself is not an immediate cause for alarm, but it indicates the presence of significant impurities that must be removed.

Q2: What are the first analytical steps I should take to assess the purity of my crude product?

A2: Before attempting any large-scale purification, a multi-technique initial assessment is critical to devise an effective strategy.

  • Thin-Layer Chromatography (TLC): This is your most important initial tool. It provides a quick visual snapshot of the complexity of your mixture.[4] Use a fluorescent indicator plate (F254) and visualize under both short-wave (254 nm) and long-wave (365 nm) UV light. The indole ring system is an excellent chromophore.

  • Proton NMR (¹H NMR): Dissolve a small sample of the crude material in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). This will confirm the presence of your desired product (look for the characteristic aldehyde proton singlet around 10 ppm and the N-H proton singlet >10 ppm) and give clues about the major impurities.[5] For example, residual DMF will show singlets at ~8.0, 2.9, and 2.7 ppm.

  • LC-MS Analysis: If available, this is invaluable. It will not only separate the components but also provide their mass-to-charge ratios, helping you tentatively identify byproducts like the oxidized carboxylic acid, unreacted starting material, or di-formylated species.[6]

Part 2: Troubleshooting Common Purification Challenges

This is the core of the guide, structured around specific problems you may encounter.

Scenario 1: "My TLC plate shows multiple spots. How do I identify them and choose a purification method?"

This is the most common challenge. The identity of the spots dictates the strategy.

Potential Causes & Identification:

  • Spot with Lower Rf (More Polar): Often the corresponding carboxylic acid (4-fluoro-1H-indole-7-carboxylic acid), formed by air oxidation of the aldehyde.[4] This is especially common if the reaction work-up was slow or exposed to air for extended periods. Another possibility is a di-formylated indole byproduct.

  • Spot with Rf Similar to Product: Could be an isomeric byproduct. Depending on the synthesis route, formylation can sometimes occur at other positions on the indole ring, although the 7-position is generally directed by the starting material.

  • Spot with Higher Rf (Less Polar): Typically the unreacted starting material, 4-fluoroindole.

Troubleshooting Workflow:

The following diagram outlines a decision-making process for purification based on your initial TLC and NMR analysis.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR, LC-MS) decision1 Major Impurity Profile? start->decision1 path_polar Primarily Polar Impurities (e.g., Carboxylic Acid) decision1->path_polar Polar path_nonpolar Primarily Non-Polar Impurities (e.g., Starting Material) decision1->path_nonpolar Non-Polar path_complex Complex Mixture (Polar, Non-polar, Isomers) decision1->path_complex Complex sol_polar Solution: Acid/Base Extraction Followed by Chromatography or Recrystallization path_polar->sol_polar sol_nonpolar Solution: Recrystallization or Chromatography path_nonpolar->sol_nonpolar sol_complex Solution: Column Chromatography (Gradient Elution Recommended) path_complex->sol_complex end_node Purity Verification (HPLC, NMR, Melting Point) sol_polar->end_node sol_nonpolar->end_node sol_complex->end_node

Caption: Decision workflow for purification strategy.

Scenario 2: "My yield is very low after column chromatography."

Potential Causes & Solutions:

  • Cause 1: Compound Streaking/Tailing on Silica Gel. The N-H proton of the indole ring is weakly acidic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and recovery.

    • Solution: Add a small amount of a competitive base, like triethylamine (0.1-0.5% v/v), to your mobile phase. The triethylamine will preferentially bind to the active sites on the silica, allowing your compound to elute more cleanly.

  • Cause 2: Irreversible Adsorption or Degradation. Prolonged exposure to silica gel can sometimes cause degradation of sensitive aldehydes.

    • Solution: Use a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel. Alternatively, minimize the purification time by using flash chromatography with a slightly more polar solvent system to speed up elution.

  • Cause 3: Incorrect Solvent Polarity. If the mobile phase is not polar enough, your compound will not elute. If it's too polar, it will co-elute with impurities.

    • Solution: Methodically determine the optimal solvent system using TLC. Aim for an Rf value of 0.25 - 0.35 for your product. This provides the best balance for good separation on a column.

Troubleshooting Summary: Low Yield in Chromatography
Observed Problem Potential Cause Recommended Solution
Tailing spot on TLC/ColumnStrong interaction with acidic silica gelAdd 0.1-0.5% triethylamine to the eluent.
Product stuck on columnCompound degradation on silicaUse deactivated silica, neutral alumina, or faster flash chromatography.
Poor separation from impuritiesSuboptimal mobile phase polaritySystematically screen solvent systems by TLC to achieve Rf ≈ 0.3.
Scenario 3: "The purified product is still colored (yellow/tan) and the melting point is broad."

Potential Causes & Solutions:

  • Cause 1: Persistent Colored Impurities. Some Vilsmeier-related byproducts can be highly colored and may have similar polarity to your product, making them difficult to remove by chromatography alone.

    • Solution 1: Recrystallization. This is an excellent secondary purification step. The formation of a crystal lattice is highly specific and can exclude impurities that co-eluted during chromatography. See Protocol 2 for a detailed method.

    • Solution 2: Activated Carbon Treatment. Before the final filtration step of recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Use sparingly, as it can also adsorb your product.

  • Cause 2: Onset of Degradation. The compound may be slowly oxidizing.

    • Solution: Ensure the final product is thoroughly dried under a vacuum to remove all solvents and stored in a cool, dark place (0-8 °C is recommended) under an inert atmosphere (nitrogen or argon).[1]

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, with built-in checkpoints.

Protocol 1: Flash Column Chromatography

This is the primary method for purifying complex mixtures.

  • Slurry Preparation: In a beaker, add silica gel (60 Å, 230-400 mesh) to your chosen starting mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Use approximately 50-100 g of silica for every 1 g of crude material.

  • Column Packing: Pour the silica slurry into your column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves separation.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with your starting mobile phase, gradually increasing the polarity (gradient elution) as the run progresses.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain your pure product (single spot with the correct Rf).

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

Use this method for a final polishing step after chromatography or if the crude material is already >90% pure.

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For indole aldehydes, ethanol, isopropanol, or mixtures like ethyl acetate/hexane are good starting points.[7]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under a high vacuum.

Part 4: Final Purity Assessment

Confirming the purity of your final product is essential for the reliability of downstream applications.

Purity_Assessment_Workflow sample_prep Prepare Sample (~1 mg/mL in Mobile Phase) hplc HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc nmr ¹H & ¹³C NMR (Structure Confirmation) sample_prep->nmr ms LC-MS (Mass Confirmation) sample_prep->ms data_analysis Data Analysis (Peak Integration, Chemical Shifts) hplc->data_analysis nmr->data_analysis ms->data_analysis final_report Final Purity Report (e.g., >98% by HPLC) data_analysis->final_report

Caption: Workflow for final purity verification.

A multi-faceted approach is the most robust strategy for purity validation.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity. A reversed-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile is a typical starting point.[6] Purity is determined by the area percentage of the main product peak.[6]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR should show clean signals corresponding to the product structure with no significant impurity peaks. The integration values should match the number of protons for each signal.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.[4]

By combining these analytical techniques with the systematic troubleshooting and purification protocols outlined above, you can confidently overcome the challenges associated with purifying 4-fluoro-1H-indole-7-carbaldehyde.

References

  • A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples. (n.d.). BenchChem.
  • Purification techniques for indole aldehydes. (n.d.). BenchChem.
  • Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes. (n.d.). BenchChem.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica.
  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 863–879.
  • Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. (n.d.). Sciencemadness.org.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
  • 4-Fluoro-1H-indole-3-carbaldehyde. (n.d.). Chem-Impex.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC.
  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
  • indole-3-aldehyde. (n.d.). Organic Syntheses Procedure.
  • The Role of Fluorine Substitution in Modifying Indole Scaffold Reactivity and Bioactivity. (n.d.). BenchChem.
  • 1H-Indole-7-carboxaldehyde,4-fluoro-(9CI) (CAS No. 389628-19-7) SDS. (n.d.). Guidechem.
  • Indole-7-carboxaldehyde. (n.d.). PubChem.

Sources

Technical Support Center: Formylation of 4-Fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the formylation of 4-fluoro-1H-indole. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in navigating the complexities of this important synthetic transformation. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to overcome common challenges and achieve successful outcomes in your research. 4-Fluoro-1H-indole-3-carbaldehyde is a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1]

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocycles like indole.[2] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO).[2][3] While effective, this reaction is not without its challenges, and a thorough understanding of potential side reactions is critical for success.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues you may encounter during the formylation of 4-fluoro-1H-indole, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 4-Fluoro-1H-indole-3-carbaldehyde

  • Question: I am performing a Vilsmeier-Haack formylation on 4-fluoro-1H-indole, but I am observing a very low yield of the desired product, or in some cases, no product at all. What could be the issue?

  • Answer: Several factors can contribute to a low or nonexistent yield in a Vilsmeier-Haack reaction. Let's break down the most common culprits:

    • Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. If your DMF is not anhydrous, the phosphorus oxychloride (POCl₃) will react with water, preventing the formation of the active electrophile.[4]

      • Solution: Always use freshly distilled or anhydrous DMF. Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Incorrect Stoichiometry: The ratio of DMF to POCl₃ is crucial for the efficient generation of the Vilsmeier reagent. An incorrect ratio can lead to incomplete reagent formation or the presence of unreacted starting materials.

      • Solution: Carefully measure and control the stoichiometry of your reagents. A common starting point is to use a slight excess of the Vilsmeier reagent relative to the indole substrate.[2]

    • Reaction Temperature: The Vilsmeier-Haack reaction is typically performed at low temperatures (0-10 °C) during the addition of reagents to control the exothermic reaction.[2][3][4] However, for less reactive substrates, gentle heating may be necessary to drive the reaction to completion.

      • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at low temperatures, consider allowing it to warm to room temperature or gently heating it (e.g., to 40-60 °C).[3][4]

    • Decomposition of Starting Material: The electron-withdrawing nature of the fluorine atom at the 4-position can make the indole ring less reactive compared to unsubstituted indole. Harsh reaction conditions can lead to decomposition.

      • Solution: Start with milder conditions (lower temperature, shorter reaction time) and gradually increase the intensity if necessary, while closely monitoring for the appearance of degradation products on TLC.

Issue 2: Formation of a Significant Amount of a Higher Molecular Weight Byproduct

  • Question: Alongside my desired product, I am isolating a significant amount of a byproduct with a much higher molecular weight. What is this compound, and how can I prevent its formation?

  • Answer: The most likely culprit is the formation of a bis(indolyl)methane or a tris(indolyl)methane derivative.[5] This occurs when the initially formed 3-formylindole reacts with another molecule of the starting indole under the acidic conditions of the reaction.

    • Mechanism of Formation: The formyl group of the product can be protonated, generating a reactive electrophile that can be attacked by another electron-rich indole molecule at the C3 position.[6][7]

    • Preventative Measures:

      • Control Stoichiometry: Use a slight excess of the Vilsmeier reagent to ensure that the indole is consumed quickly, minimizing its availability to react with the product.

      • Reverse Addition: Instead of adding the indole to the Vilsmeier reagent, consider adding the Vilsmeier reagent to the indole solution. This maintains a low concentration of the active electrophile throughout the reaction.

      • Temperature Control: Higher temperatures can promote the formation of these byproducts. Maintaining a lower reaction temperature can help to suppress this side reaction.

Issue 3: Observation of Multiple Spots on TLC, Indicating a Mixture of Products

  • Question: My TLC plate shows multiple spots, suggesting the formation of several products in addition to the desired 3-formylindole. What are the possible side products, and how can I improve the selectivity?

  • Answer: Besides the bis(indolyl)methane mentioned above, other side reactions can lead to a complex product mixture.

    • N-Formylation: While C3 formylation is generally favored for indoles, N-formylation can occur, especially if the C3 position is blocked or if the reaction conditions are not optimized.[8][9]

      • Solution: The Vilsmeier-Haack reaction is generally selective for C3 formylation in unprotected indoles.[10] If N-formylation is a significant issue, consider protecting the indole nitrogen with a suitable protecting group that can be removed after the formylation step.

    • Diformylation: In some cases, diformylation can occur, leading to the formation of indole-2,3-dicarbaldehyde. This is more likely with highly activated indole systems or with a large excess of the Vilsmeier reagent.

      • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Using a 1.1 to 1.5 molar excess is typically sufficient to drive the reaction to completion without significant diformylation.

    • Reaction with Solvent: If using solvents other than DMF, there is a possibility of side reactions with the solvent itself.

      • Solution: DMF is the standard solvent and reagent for the Vilsmeier-Haack reaction. It is generally recommended to use DMF as the solvent to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the formylation of indole regioselective for the C3 position?

A1: The C3 position of the indole ring has the highest electron density, making it the most nucleophilic and therefore the most susceptible to electrophilic attack by the Vilsmeier reagent.[10] The reaction proceeds through an electrophilic aromatic substitution mechanism.[3][11]

Q2: Are there alternative, milder methods for the formylation of indoles?

A2: Yes, several alternative methods have been developed to address the limitations of the classical Vilsmeier-Haack reaction, which often requires harsh conditions.[5] These include:

  • Boron-catalyzed formylation: Using trimethyl orthoformate as a carbonyl source and a boron trifluoride diethyl etherate catalyst.[5]

  • Electrochemical formylation: An eco-friendly method that can be performed under milder conditions.[12]

  • Metal-catalyzed formylations: Various transition metals have been shown to catalyze the C3-formylation of indoles.[13]

Q3: How does the fluorine substituent at the 4-position affect the reactivity of the indole?

A3: The fluorine atom is an electron-withdrawing group, which decreases the overall electron density of the indole ring system.[14] This makes 4-fluoro-1H-indole less reactive towards electrophilic substitution compared to unsubstituted indole. Consequently, slightly more forcing reaction conditions (e.g., longer reaction times or slightly elevated temperatures) may be required to achieve complete conversion.[15][16]

Q4: What is the best work-up procedure for a Vilsmeier-Haack reaction?

A4: The work-up typically involves quenching the reaction mixture with ice water, followed by neutralization with a base such as sodium hydroxide or sodium carbonate to hydrolyze the intermediate iminium salt to the final aldehyde.[3][17][18] The product is then extracted with an organic solvent. It is crucial to perform the initial quench at a low temperature to control the exothermic hydrolysis.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Fluoro-1H-indole

This protocol provides a general guideline. Optimization may be necessary based on your specific laboratory conditions and substrate purity.

Materials:

  • 4-Fluoro-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser.

Procedure:

  • Vilsmeier Reagent Formation:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.[2]

  • Formylation Reaction:

    • Dissolve 4-fluoro-1H-indole (1 equivalent) in a minimal amount of anhydrous DCM or DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

    • Slowly add a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic. This will hydrolyze the intermediate iminium salt to the aldehyde.

    • Extract the aqueous mixture with DCM or ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-fluoro-1H-indole-3-carbaldehyde.

Parameter Typical Range Notes
Temperature 0 °C to Room TemperatureInitial cooling is critical to control exothermicity.
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
POCl₃ (equiv.) 1.1 - 1.5A slight excess is generally recommended.
DMF (equiv.) 3 - 10Can be used as both reagent and solvent.
Typical Yield 60 - 85%Yields are dependent on reaction scale and purity of reagents.

Visualizing the Process

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Indole 4-Fluoro-1H-indole Indole->Intermediate Electrophilic Attack Product 4-Fluoro-1H-indole-3-carbaldehyde Intermediate->Product Hydrolysis (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Product Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Stoichiometry Verify Stoichiometry Check_Reagents->Check_Stoichiometry Reagents OK Check_Temp Optimize Temperature Check_Stoichiometry->Check_Temp Stoichiometry Correct Check_Time Adjust Reaction Time Check_Temp->Check_Time Temp Optimized Success Improved Yield Check_Time->Success Time Adjusted

Caption: Troubleshooting workflow for low reaction yield.

References

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoform
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Vilsmeier–Haack reaction of indole. YouTube.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Unknown Source.
  • Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent. Benchchem.
  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Unknown Source.
  • Synthesis of indoles. Organic Chemistry Portal.
  • The ammonium-promoted formylation of indoles by DMSO and H2O.
  • A Simple Strategy for Obtaining Bis-Indole Derivatives under Solvent Free Conditions. Unknown Source.
  • (NH 4 ) 2 S 2 O 8 -Mediated Metal-Free Decarboxylative Formylation/Acylation of α-Oxo/Ketoacids and Its Application to the Synthesis of Indole Alkaloids.
  • 4-Fluoro-1H-indole-3-carbaldehyde. Chem-Impex.
  • Facile Synthesis of Bis(indolyl)
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my
  • Vilsmeier-Haack Reaction. NROChemistry.
  • Facile synthesis of bis(indolyl)
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Unknown Source.
  • Scheme 1. The preparation of bis(indolyl)methanes by reaction of indole....
  • Optimization of Reaction Conditions for C3-Formylation of Indole a.
  • 4-Fluoro-1H-indole-3-carbaldehyde | 23073-31-6. Benchchem.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles.
  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modul
  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Unknown Source.
  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science (RSC Publishing).
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Unknown Source.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry.
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • indole-3-aldehyde. Organic Syntheses Procedure.
  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • ChemInform Abstract: The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles | Request PDF.

Sources

Technical Support Center: A Guide to Optimizing Reaction Conditions for 4-Fluoro-1H-indole-7-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-fluoro-1H-indole-7-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective formylation on the fluorinated indole scaffold. Fluorinated indoles are pivotal in medicinal chemistry, offering enhanced metabolic stability and binding affinity in drug candidates.[1][2] The 7-formyl group, in particular, serves as a versatile synthetic handle for constructing complex therapeutic agents.[3]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Core Challenge: The Question of Regioselectivity

Direct electrophilic formylation of the indole ring, such as the Vilsmeier-Haack reaction, overwhelmingly favors substitution at the electron-rich C3 position.[4][5][6] The synthesis of the C7-carbaldehyde isomer, therefore, requires a more nuanced strategy to overcome the inherent reactivity of the indole nucleus. The most reliable and widely adopted method is the Directed Ortho-Metalation (DoM) of an N-protected 4-fluoroindole.

dot

Caption: Overall workflow for the synthesis of 4-fluoro-1H-indole-7-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?

Low or no yield is the most common issue and can stem from several stages of the DoM sequence. A systematic approach is crucial for diagnosis.

  • Cause 1: Inefficient N-Protection. The N-H of indole is acidic and will be deprotonated by the organolithium base if not protected. Incomplete protection leads to consumption of the base and reaction failure.

    • Solution: Verify the completion of the protection step using TLC or ¹H NMR before proceeding. Ensure you are using anhydrous solvents and high-quality reagents. If your protecting group is sterically bulky or the reaction is sluggish, consider increasing the reaction time or temperature slightly.

  • Cause 2: Poor Quality of Organolithium Reagent. Organolithium bases like n-BuLi and s-BuLi are highly reactive and sensitive to moisture and air.

    • Solution: Use a recently purchased, well-stored bottle of the organolithium reagent. It is best practice to titrate the reagent before use to determine its exact molarity.

  • Cause 3: Sub-optimal Metalation Conditions. The temperature and reaction time are critical for the formation of the C7-lithiated species.

    • Solution: Maintain a very low temperature (typically -78 °C) during the addition of the organolithium base to prevent side reactions and degradation. After addition, allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or -20 °C) for a specific period can sometimes improve the efficiency of the C7 deprotonation. This must be optimized for your specific substrate and protecting group.

  • Cause 4: Inactive Formylating Agent. The electrophile used to trap the C7-anion must be reactive.

    • Solution: Use freshly distilled or high-purity N,N-dimethylformamide (DMF). Older bottles of DMF can accumulate dimethylamine, which can quench the organolithium reagent.

dot

Caption: Troubleshooting flowchart for low yield in the DoM-formylation sequence.

Q2: I'm observing the formation of the C3-formyl isomer as a major byproduct. Why is this happening?

While DoM is designed to prevent C3-formylation, its appearance indicates a flaw in the execution of the directed metalation.

  • Cause: This typically arises from incomplete metalation at the C7 position. If a significant amount of the N-protected starting material remains unreacted when the formylating agent (DMF) is added, subsequent acidic or aqueous workup can create conditions mimicking a Vilsmeier-Haack or Friedel-Crafts-type reaction, leading to formylation at the electronically favored C3 position.

    • Solution: The key is to drive the C7-metalation to completion. Increase the equivalents of the organolithium base (e.g., from 1.1 to 1.3-1.5 equivalents). Consider adding a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can break up organolithium aggregates and increase the basicity and speed of the deprotonation.

Q3: The deprotection of my N-protected intermediate is proving difficult or is cleaving other parts of the molecule.

The choice of protecting group is paramount and must be compatible with the overall synthetic plan.[7]

  • Cause: The conditions required to remove the protecting group are too harsh for the 4-fluoro-indole-7-carbaldehyde product. For example, strong acid might be incompatible with other acid-labile groups, or harsh basic conditions could cause undesired side reactions.

    • Solution: Select a protecting group with "orthogonal" removal conditions that do not affect your final product. For instance, if your molecule is acid-sensitive, a Boc group (removed with acid) would be a poor choice. A Phenylsulfonyl (PhSO₂) group is very robust but requires harsh conditions for removal.[8] A SEM (2-(trimethylsilyl)ethoxymethyl) group, which can be removed with fluoride sources, is often a good choice for complex syntheses.

Q4: How can I effectively purify the final product and separate it from regioisomers?

Purification is often a significant hurdle, especially if C3/C7 isomers are present.[9]

  • Solution 1: Flash Column Chromatography. This is the most common method.[10]

    • Stationary Phase: Silica gel is standard.

    • Eluent System: The polarity difference between the C3 and C7 isomers is often subtle. A good starting point for the eluent is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A shallow gradient elution can be very effective. For example, starting with 5% Ethyl Acetate in Hexanes and gradually increasing to 20-30%. Careful monitoring of fractions by TLC is essential.

  • Solution 2: Recrystallization. If the product is a solid and present in high relative concentration, recrystallization can be an effective and scalable purification method.[9]

    • Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixtures) on a small scale to find a system where the desired C7 isomer has high solubility at high temperature and low solubility at room temperature or 0 °C, while impurities remain in solution.

Data & Protocols

Table 1: Comparison of N-Protecting Groups for Directed Ortho-Metalation of Indoles
Protecting Group (PG)Introduction ReagentsDirecting AbilityDeprotection ConditionsPros & Cons
Tosyl (Ts) TsCl, NaHGoodStrong base (e.g., NaOH, hydrolysis) or reducing agents (e.g., Mg/MeOH)Pros: Robust, crystalline derivatives. Cons: Harsh removal conditions.
Boc Boc₂O, DMAPModerate to GoodStrong acid (TFA, HCl)Pros: Easy to introduce, common.[8] Cons: Acid-labile, may not be suitable for all substrates.
SEM SEMCl, NaHExcellentFluoride source (TBAF) or Lewis/protic acidsPros: Excellent directing group, mild and orthogonal removal. Cons: Reagent is more expensive.
Pivaloyl (Piv) Pivaloyl chloride, PyridineGood (can protect N-1 and C-2)Strong base (e.g., LDA, LiOH)Pros: Can direct acylation to C-4 by blocking C-2.[11] Cons: Not a primary choice for C-7 DoM, difficult to remove.
Table 2: Key Parameters for Optimizing C7-Metalation
ParameterConditions to TestRationale & Expected Outcome
Base n-BuLi, s-BuLi, LDAs-BuLi is more reactive and can be more effective for difficult deprotonations. LDA is a non-nucleophilic base, which can be advantageous.
Equivalents of Base 1.1 eq, 1.3 eq, 1.5 eqIncreasing equivalents ensures complete deprotonation, minimizing C3-isomer formation.
Temperature -78 °C, -40 °C, -20 °CReaction should be initiated at -78 °C. A controlled warming period can increase the rate of deprotonation but risks decomposition if too high.
Additive None vs. TMEDA (1.1-1.5 eq)TMEDA breaks up BuLi aggregates, increasing its reactivity and often accelerating the desired C7-lithiation.

Detailed Experimental Protocol: Synthesis of 4-Fluoro-1H-indole-7-carbaldehyde via DoM

This protocol is a representative example using SEM as the protecting group and should be adapted and optimized for specific derivatives.

Step 1: N-Protection of 4-Fluoroindole with SEM-Cl

  • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (0.2 M).

  • Add 4-fluoroindole (1.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Add SEM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate eluent) to yield N-SEM-4-fluoroindole.

Step 2: Directed Ortho-Metalation and C7-Formylation

  • To a flame-dried, three-neck flask under an inert atmosphere, add the N-SEM-4-fluoroindole (1.0 eq) and anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add s-BuLi (1.3 M solution in cyclohexanes, 1.3 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the solution at -78 °C for 1-2 hours.

  • Add anhydrous DMF (3.0 eq), freshly distilled, dropwise.

  • Stir at -78 °C for another 1 hour, then allow the mixture to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield N-SEM-4-fluoro-1H-indole-7-carbaldehyde.

Step 3: N-Deprotection

  • Dissolve the N-SEM protected intermediate (1.0 eq) in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 eq).

  • Heat the reaction to 60 °C and stir for 3-5 hours, monitoring by TLC.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography or recrystallization to afford the final product, 4-fluoro-1H-indole-7-carbaldehyde.

References

  • Benchchem. (2025).
  • PubMed. (n.d.). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis.
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
  • (n.d.). Protecting Groups.
  • ResearchGate. (2025).
  • Benchchem. (2025). The Ascendant Role of Fluorinated Indole Derivatives in Modern Drug Discovery: A Technical Guide.
  • Benchchem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research.
  • PubMed Central. (n.d.).
  • (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • Benchchem. (2025). Optimization of Vilsmeier-Haack reaction parameters.
  • Benchchem. (2025).
  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Benchchem. (2025).
  • Chem-Impex. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.
  • Sigma-Aldrich. (n.d.). Indole-7-carboxaldehyde 97.
  • Santa Cruz Biotechnology. (n.d.). 1H-Indole-7-carbaldehyde.
  • Organic Syntheses. (n.d.). indole-3-aldehyde.
  • Benchchem. (2025). Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes.

Sources

stability issues of 4-fluoro-1H-indole-7-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoro-1H-indole-7-carbaldehyde

Introduction: Understanding the Stability of 4-Fluoro-1H-indole-7-carbaldehyde

4-Fluoro-1H-indole-7-carbaldehyde is a versatile heterocyclic building block crucial in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2] Its structure, featuring an indole nucleus, a reactive aldehyde group, and an electron-withdrawing fluorine atom, presents a unique combination of properties. However, this same structural complexity can introduce stability challenges in solution, potentially impacting experimental reproducibility, reaction yields, and purity of final products.

This guide provides an in-depth analysis of the factors influencing the stability of 4-fluoro-1H-indole-7-carbaldehyde in solution. Drawing upon established principles of indole and aldehyde chemistry, we offer field-proven insights, troubleshooting protocols, and best practices to ensure the integrity of your compound throughout your experimental workflow.

Core Stability Profile: Key Factors and Chemical Rationale

The stability of 4-fluoro-1H-indole-7-carbaldehyde is primarily influenced by its two key functional groups: the indole ring and the aldehyde moiety. The fluorine substituent also modulates the electronic properties and, consequently, the reactivity of the molecule.[2][3]

  • Air & Oxidative Degradation: Like many aldehydes, 4-fluoro-1H-indole-7-carbaldehyde is susceptible to oxidation.[4][5] The aldehyde group (-CHO) can be readily oxidized to the corresponding carboxylic acid (4-fluoro-1H-indole-7-carboxylic acid). This process is often accelerated by exposure to atmospheric oxygen, heat, and light.[4] The indole ring itself can also undergo oxidative degradation, leading to colored impurities and potential polymerization.[6][7]

  • pH and Solvent Effects:

    • Acidic Conditions: While the indole ring is generally more stable under neutral or slightly acidic conditions, strong acids can lead to protonation and potential side reactions or polymerization.

    • Basic Conditions: The aldehyde group is particularly sensitive to basic conditions. It can undergo reactions like the Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) or aldol-type condensations, especially at elevated temperatures. The N-H proton on the indole ring is weakly acidic and can be deprotonated by strong bases, which may open up further degradation pathways.

    • Protic vs. Aprotic Solvents: Protic solvents (e.g., methanol, ethanol, water) can participate in hydrogen bonding and may facilitate degradation pathways like oxidation. Aprotic solvents (e.g., DMSO, DMF, THF, Dichloromethane) are generally preferred for stock solutions, as they are less likely to directly participate in degradation reactions. For indole-3-carboxaldehyde, a related compound, solubility is high in DMSO and DMF.[8]

  • Light and Temperature Sensitivity: Aromatic aldehydes and indole derivatives can be sensitive to light, which can promote radical-mediated degradation.[4] Elevated temperatures will accelerate all degradation processes, including oxidation and side reactions.[5] Therefore, storage at low temperatures and protection from light are critical.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 4-fluoro-1H-indole-7-carbaldehyde? A: For maximum stability, we recommend using high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents offer good solubility and minimize the potential for solvent-mediated degradation.[8] If your reaction chemistry is incompatible with these, anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are viable alternatives. Prepare solutions fresh whenever possible.

Q2: How should I store the solid compound and its solutions? A: The solid compound should be stored in an airtight container, protected from light, at a low temperature (0-8 °C is often recommended).[1] Solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) in amber vials at -20°C for short-term storage.[8] For a related compound, indole-3-carboxaldehyde, it is not recommended to store aqueous solutions for more than one day.[8]

Q3: My solution has turned yellow/brown. Is it still usable? A: Discoloration often indicates oxidative degradation or polymerization of the indole ring.[6][7] While a slight yellowing may not significantly impact some reactions, a prominent color change suggests the presence of impurities. We strongly advise verifying the purity of the solution by a suitable analytical method (e.g., TLC, LC-MS, or ¹H NMR) before use. If significant degradation is observed, it is best to discard the solution and prepare a fresh one.

Q4: Can I use an antioxidant to improve the stability of my solution? A: Yes, for aldehydes, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can help inhibit radical-mediated oxidation and extend the shelf life of the solution, particularly for long-term storage.[4][9] A typical concentration is 0.01-0.1%. However, you must first confirm that BHT will not interfere with your downstream application.

Q5: Does the fluorine atom at the 4-position affect stability? A: Yes. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This can influence the electron density of the indole ring, potentially increasing its stability against certain types of electrophilic attack compared to the non-fluorinated analogue.[2][3] It can also affect the acidity of the N-H proton and the reactivity of the aldehyde group.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low or inconsistent reaction yields. Degradation of the starting material in solution.1. Prepare a fresh solution of 4-fluoro-1H-indole-7-carbaldehyde in anhydrous aprotic solvent immediately before use. 2. Verify the purity of the solid material if it has been stored for a long time. 3. Ensure reaction conditions are free from excess oxygen and moisture by using an inert atmosphere.
Appearance of an unexpected peak corresponding to a carboxylic acid in LC-MS or NMR. Oxidation of the aldehyde group.1. Purge the solvent with an inert gas (argon or nitrogen) before dissolving the compound. 2. Handle the solution under an inert atmosphere. 3. Store the solution protected from light and at low temperature (-20°C).[4][8] 4. Consider adding an antioxidant like BHT for storage.[9]
Formation of dark, insoluble material in the reaction flask. Polymerization or extensive degradation of the indole ring.1. Re-evaluate the reaction conditions. Avoid strong acids, strong bases, and high temperatures. 2. Ensure the purity of all reagents and solvents. 3. Prepare a fresh solution of the starting material.
Multiple unexpected spots on a TLC plate. Compound degradation leading to multiple byproducts.1. Immediately run a TLC of a freshly prepared solution to use as a reference. 2. Follow the stability-aware protocols for solution preparation and storage outlined in this guide.

Recommended Protocols & Visual Guides

Protocol: Preparation and Handling of a Standard Stock Solution

This protocol is designed to maximize the stability and longevity of your 4-fluoro-1H-indole-7-carbaldehyde stock solution.

  • Preparation:

    • Use a clean, dry amber glass vial with a PTFE-lined screw cap.

    • Weigh the required amount of solid 4-fluoro-1H-indole-7-carbaldehyde directly into the vial.

    • Add anhydrous, research-grade DMSO (or another suitable aprotic solvent) to the desired final concentration (e.g., 100 mM).

    • Briefly vortex to ensure complete dissolution.

  • Inert Atmosphere Purge:

    • Insert a needle connected to a low-flow stream of an inert gas (argon or nitrogen) into the vial, with a second needle serving as an outlet.

    • Gently bubble the gas through the solution for 1-2 minutes to displace any dissolved oxygen.

    • Remove the needles and immediately seal the vial tightly.

  • Storage:

    • Wrap the vial in aluminum foil or place it in a light-blocking container.

    • Store the vial upright in a freezer at -20°C.

  • Usage:

    • When ready to use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

    • Withdraw the required amount using a clean, dry syringe.

    • If desired, re-purge the vial headspace with inert gas before returning it to storage.

Decision Workflow for Troubleshooting Stability Issues

TroubleshootingWorkflow start Unexpected Result (e.g., Low Yield, Impurities) check_sm Verify Purity of Solid Starting Material (SM) start->check_sm sm_ok SM Purity OK? check_sm->sm_ok replace_sm Source Fresh SM sm_ok->replace_sm No check_sol Review Solution Prep & Storage Protocol sm_ok->check_sol Yes replace_sm->start sol_ok Protocol Adhered To? check_sol->sol_ok implement_protocol Implement Best Practices: - Anhydrous Aprotic Solvent - Inert Atmosphere - Cold, Dark Storage sol_ok->implement_protocol No check_rxn Evaluate Reaction Conditions (pH, Temp, Atmosphere) sol_ok->check_rxn Yes success Problem Resolved implement_protocol->success rxn_ok Conditions Optimal? check_rxn->rxn_ok optimize_rxn Modify Reaction: - Lower Temperature - Use Inert Atmosphere - Avoid Harsh Reagents rxn_ok->optimize_rxn No rxn_ok->success Yes optimize_rxn->success

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

DegradationPathways start_mol 4-Fluoro-1H-indole-7-carbaldehyde cond1 [O] Air, Light, Heat start_mol->cond1 cond2 Strong Acid/Base, Heat start_mol->cond2 oxidized 4-Fluoro-1H-indole-7-carboxylic acid polymer Colored Polymers / Degradation Products cond1->oxidized cond2->polymer

Caption: Simplified potential degradation pathways.

References

  • Chemical Bull. (2025). Aldehydes In Aroma: Key Ingredients For Impactful Scents.

  • ResearchGate. (2025). Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations.

  • Lin, H. et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC.

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace.

  • Wang, S. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

  • ResearchGate. (n.d.). Biotransformation of indole to indole-3-aldehyde (a) and indoxyl (b).

  • Böttcher, C. et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central.

  • ResearchGate. (n.d.). New pathway for the biodegradation of indole in Aspergillus niger.

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.

  • Accio. (2025). Aromatic Aldehyde: Uses, Synthesis & Examples.

  • Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability.

  • ResearchGate. (n.d.). Nucleus- and side-chain fluorinated 3-substituted indoles by a suitable combination of organometallic and radical chemistry.

  • Chem-Impex. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.

  • Sigma-Aldrich. (n.d.). Indole-7-carboxaldehyde 97%.

  • Marcus, S. T. et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC - NIH.

  • ResearchGate. (2014). Inclusion Behaviour of Indole-7-Carboxaldehyde inside β-Cyclodextrin: A Nano Cage.

  • Reddit. (2024). PA and aroma chemical storage?.

  • SpringerLink. (2025). Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde.

  • Pellegrino, R. M. et al. (2022). Aldehydes: What We Should Know About Them. MDPI.

  • BLDpharm. (n.d.). 7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde.

  • Guidechem. (n.d.). 1H-Indole-7-carboxaldehyde,4-fluoro-(9CI) (CAS No. 389628-19-7) SDS.

  • Benchchem. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.

  • PubChem - NIH. (n.d.). Indole-7-carboxaldehyde.

  • Apollo Scientific. (n.d.). 5-Fluoro-1H-indole-3-carboxaldehyde.

  • Cayman Chemical. (2020). Indole-3-carboxaldehyde.

  • Cheméo. (n.d.). 1H-Indole-4-carboxaldehyde.

Sources

Technical Support Center: Synthesis of 4-fluoro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-fluoro-1H-indole-7-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical insights needed to navigate the complexities of this synthesis, ensuring both success and a deeper understanding of the underlying chemical principles.

The 4-fluoro-1H-indole-7-carbaldehyde scaffold is a valuable building block in medicinal chemistry. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the C7-aldehyde provides a versatile handle for further molecular elaboration.[1][2] This guide focuses on a robust synthetic strategy that circumvents the common regioselectivity challenges associated with indole formylation.

Section 1: Recommended Synthetic Strategy

Direct C7-formylation of a pre-formed 4-fluoro-1H-indole ring via classical electrophilic substitution methods like the Vilsmeier-Haack or Rieche formylation is highly challenging.[3][4] These reactions exhibit a strong intrinsic preference for attacking the electron-rich C3 position of the indole nucleus.[5][6] Therefore, a more robust and regioselective strategy involves constructing the indole ring from a benzene precursor that already contains the required substituents in the correct orientation.

The recommended pathway proceeds in three main stages:

  • Precursor Synthesis: Protection of the aldehyde in 5-fluoro-2-nitrobenzaldehyde as a dibutyl acetal.

  • Indole Formation: Reductive cyclization of the nitro group and formation of the pyrrole ring using vinylmagnesium bromide. This key step builds the indole core.

  • Deprotection: Acid-catalyzed hydrolysis of the acetal to reveal the target C7-carbaldehyde.

Below is a workflow diagram illustrating this synthetic sequence.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Indole Ring Formation cluster_2 Stage 3: Deprotection A 5-Fluoro-2-nitrobenzaldehyde B 2-(Dibutoxymethyl)-4-fluoro- 1-nitrobenzene A->B n-Butanol, p-TsOH C Indole Acetal Intermediate B->C 1. Vinylmagnesium Bromide 2. Reductive Cyclization D 4-Fluoro-1H-indole-7-carbaldehyde (Final Product) C->D Aqueous HCl, THF G start Low Yield in Indole Formation Step check_reagent Is the Vinylmagnesium Bromide fresh and properly titrated? start->check_reagent check_conditions Were anhydrous conditions strictly maintained? check_reagent->check_conditions Yes re_run Action: Use fresh/titrated reagent under inert gas. check_reagent->re_run No check_temp Was temperature controlled (-78°C to -45°C)? check_conditions->check_temp Yes dry_system Action: Thoroughly dry all glassware and solvents. check_conditions->dry_system No check_tlc What does the crude TLC show? check_temp->check_tlc Yes optimize_temp Action: Optimize temperature profile and monitor internally. check_temp->optimize_temp No tlc_sm Mainly Starting Material check_tlc->tlc_sm Spot A tlc_messy Complex Mixture/ Streaking check_tlc->tlc_messy Spot B increase_equiv Action: Increase equivalents of Grignard reagent. tlc_sm->increase_equiv workup_issue Hypothesis: Decomposition during workup. tlc_messy->workup_issue

Sources

Technical Support Center: Synthetic Strategies for 4-fluoro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic scaffolds. Our focus today is on 4-fluoro-1H-indole-7-carbaldehyde, a valuable building block whose synthesis presents notable challenges in regioselectivity.

This document provides an in-depth analysis of several alternative synthetic routes, complete with troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and adapt these methodologies to your specific laboratory context.

Route 1: Directed Ortho-Metalation (DoM) of N-Protected 4-Fluoroindole

This is arguably the most reliable and regioselective strategy for introducing a formyl group at the C7 position of the 4-fluoroindole scaffold. The core principle involves using a protecting group on the indole nitrogen that also serves as a Directed Metalation Group (DMG). This group coordinates to a strong lithium base, directing deprotonation specifically to the adjacent C7 position.

Conceptual Workflow

The synthesis proceeds in three key stages:

  • N-Protection: The indole nitrogen is protected with a suitable DMG. The choice of protecting group is critical, as it must direct lithiation and be removable under conditions that do not compromise the final product.

  • Directed Lithiation & Formylation: The N-protected indole is treated with a strong organolithium base at low temperature to generate the C7-lithiated species. This intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

  • Deprotection: The DMG is removed to yield the target compound.

Directed_Ortho_Metalation cluster_0 Step 1: N-Protection cluster_1 Step 2: Lithiation & Formylation cluster_2 Step 3: Deprotection 4-Fluoro-1H-indole 4-Fluoro-1H-indole N-Protected_Indole N-(DMG)-4-fluoroindole 4-Fluoro-1H-indole->N-Protected_Indole  DMG-Cl, Base (e.g., NaH) Lithiated_Indole C7-Lithiated Intermediate N-Protected_Indole->Lithiated_Indole  t-BuLi, THF, -78 °C Formylated_Protected_Indole N-(DMG)-4-fluoro-1H-indole- 7-carbaldehyde Lithiated_Indole->Formylated_Protected_Indole  DMF, -78 °C to RT Final_Product 4-Fluoro-1H-indole- 7-carbaldehyde Formylated_Protected_Indole->Final_Product  Deprotection Conditions

Caption: Workflow for the Directed Ortho-Metalation (DoM) route.

Detailed Experimental Protocol: Phenylsulfonyl (PhSO₂) as DMG

The phenylsulfonyl group is an effective DMG that is robust yet removable under specific conditions.[1]

Step 1: Synthesis of 4-Fluoro-1-(phenylsulfonyl)-1H-indole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C, add a solution of 4-fluoro-1H-indole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq.) dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting indole is consumed.

  • Quench the reaction by carefully adding ice-water. Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-sulfonylated indole.

Step 2: 7-Formylation via Directed Ortho-Metalation

  • Dissolve the N-protected indole (1.0 eq.) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Argon or N₂).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Add tert-butyllithium (1.1 eq., typically 1.7 M in pentane) dropwise via syringe, maintaining the internal temperature below -70 °C. A color change (often to deep yellow or orange) indicates the formation of the aryllithium species.

  • Stir the solution at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Step 3: Deprotection

  • Dissolve the N-sulfonylated-7-formylindole in a suitable solvent like methanol or THF.

  • Add a base such as potassium carbonate (excess) or employ harsher conditions like refluxing with aqueous NaOH if necessary.[1]

  • Monitor the reaction by TLC. Upon completion, neutralize the mixture, remove the organic solvent, and extract the product into an organic solvent like ethyl acetate.

  • Purify by column chromatography or recrystallization to obtain 4-fluoro-1H-indole-7-carbaldehyde.

Troubleshooting & FAQs for DoM Route

Q1: The lithiation step is giving very low yield or no product. What went wrong? A1: This is a common failure point. The causes are typically:

  • Insufficiently Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried, solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF), and the reaction is run under a positive pressure of an inert gas.

  • Poor Reagent Quality: tert-Butyllithium degrades over time. It is crucial to titrate the solution before use to determine its exact molarity.

  • Temperature Control: The reaction must be kept at -78 °C during base addition and for the duration of the lithiation. If the temperature rises, the aryllithium intermediate can decompose or react with the solvent.[2]

  • Choice of Base: While n-BuLi can sometimes be used, t-BuLi is generally more effective for deprotonating less acidic protons.

Q2: I am observing multiple byproducts after quenching with DMF. Why? A2: This could be due to several factors:

  • Incomplete Lithiation: If the deprotonation is not complete, the unreacted N-protected indole will remain.

  • Proton Scrambling: If the reaction is allowed to warm up before the electrophile is added, the lithium may migrate to other positions or the intermediate may decompose.

  • Reaction with Solvent: At higher temperatures, the aryllithium can deprotonate THF.

  • Double Addition: Although less common with DMF, highly reactive intermediates can sometimes react further. Ensure you are using the correct stoichiometry of reagents.

Q3: Which N-protecting group is the best for this reaction? A3: The "best" group depends on the overall synthetic plan, especially the conditions required for subsequent steps. Here is a comparison of common DMGs for indoles:

Protecting Group (DMG)IntroductionRemoval ConditionsKey Advantages/Disadvantages
Phenylsulfonyl (PhSO₂) Benzenesulfonyl chloride, baseBasic hydrolysis (e.g., K₂CO₃/MeOH, NaOH)Adv: Strong directing group, stable.[1] Disadv: Removal can sometimes require harsh conditions.
Boc (tert-Butoxycarbonyl) Boc₂O, DMAPAcidic (TFA) or thermalAdv: Easy to introduce and remove.[1] Disadv: Weaker DMG than sulfonyl; lithiation can be less efficient.
SEM ([2-(trimethylsilyl)ethoxy]methyl) SEM-Cl, baseFluoride source (TBAF) or acidAdv: Excellent DMG, removal conditions are very mild and orthogonal to many other groups.[3][4] Disadv: Reagent is more expensive.

For this specific target, the SEM group is highly recommended due to its strong directing ability and mild removal, which preserves the sensitive aldehyde functionality.

Route 2: Leimgruber-Batcho Indole Synthesis & Subsequent Formylation

This classical indole synthesis provides an alternative route to the 4-fluoroindole core, which must then be functionalized. This method is advantageous when the required substituted o-nitrotoluene is readily available.[5][6][7]

Conceptual Workflow
  • Enamine Formation: 3-Fluoro-2-nitrotoluene is condensed with a formamide acetal (e.g., DMF-DMA) to form a β-dimethylamino-2-nitrostyrene derivative.

  • Reductive Cyclization: The nitro group is reduced, which triggers a spontaneous cyclization and elimination of dimethylamine to form the 4-fluoro-1H-indole ring.

  • C7-Formylation: The resulting 4-fluoro-1H-indole must be formylated at the C7 position, which requires the same regioselectivity strategies discussed in Route 1 (i.e., N-protection and DoM).

Leimgruber_Batcho Nitrotoluene 3-Fluoro-2-nitrotoluene Enamine Nitroenamine Intermediate Nitrotoluene->Enamine  DMF-DMA, Pyrrolidine (cat.) Indole 4-Fluoro-1H-indole Enamine->Indole  Reduction (e.g., H₂, Pd/C or Fe/AcOH) Final_Product 4-Fluoro-1H-indole- 7-carbaldehyde Indole->Final_Product  1. N-Protection (DMG)  2. C7-Formylation (DoM)  3. Deprotection

Caption: Leimgruber-Batcho synthesis followed by C7-functionalization.

Troubleshooting & FAQs for Leimgruber-Batcho Route

Q1: The initial enamine formation is slow or incomplete. How can I improve it? A1: The acidity of the benzylic methyl protons on the nitrotoluene is key.[8]

  • Reagent Purity: Ensure the DMF-DMA (N,N-dimethylformamide dimethyl acetal) is fresh. This reagent is moisture-sensitive.

  • Catalyst: The addition of a secondary amine like pyrrolidine can accelerate the reaction by forming a more reactive enamine intermediate in situ.[6]

  • Temperature: The reaction often requires heating (e.g., to 100-110 °C) to proceed at a reasonable rate.[7] Monitor by TLC to avoid decomposition from prolonged heating.

Q2: My reductive cyclization step is giving a complex mixture of products. A2: The choice of reducing agent is critical and depends on the other functional groups present.

  • Catalytic Hydrogenation (H₂, Pd/C): This is a clean and effective method but may not be compatible with other reducible groups (e.g., alkynes, some halogens).

  • Chemical Reduction: Reagents like iron powder in acetic acid (Fe/AcOH), stannous chloride (SnCl₂), or sodium dithionite (Na₂S₂O₄) are common alternatives.[6] Iron in acetic acid is often robust and inexpensive for large-scale work.

  • Titanium(III) Chloride (TiCl₃): This reagent can be particularly effective as its acidic nature can facilitate the hydrolysis of the enamine and subsequent cyclization.[5]

Q3: Is this route better than direct DoM on 4-fluoroindole? A3: It depends on starting material availability. If 3-fluoro-2-nitrotoluene is significantly cheaper or more accessible than 4-fluoro-1H-indole, this route can be economically advantageous. However, it involves more steps because the C7-formylation challenge still needs to be solved after the indole ring is formed.

Route 3: Vilsmeier-Haack Formylation of 4-Fluoroindole (A Cautionary Tale)

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings, including indoles.[9][10][11] However, for this specific target, it is problematic due to poor regioselectivity.

The Inherent Problem: C3 vs. C7 Reactivity

The indole ring is an electron-rich heterocycle. The highest electron density is at the C3 position, making it the most nucleophilic site and the primary target for electrophilic substitution reactions like the Vilsmeier-Haack. Direct formylation of 4-fluoro-1H-indole will yield almost exclusively 4-fluoro-1H-indole-3-carbaldehyde.[12][13]

Vilsmeier_Haack Indole 4-Fluoro-1H-indole C3_Product 4-Fluoro-1H-indole-3-carbaldehyde (Major Product) Indole->C3_Product Electrophilic Attack at C3 C7_Product 4-Fluoro-1H-indole-7-carbaldehyde (Trace/No Product) Indole->C7_Product Desired but Unfavored Path Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->C3_Product

Caption: Regioselectivity issue in the Vilsmeier-Haack formylation.

Troubleshooting & FAQs for Electrophilic Formylation

Q1: Is there any way to force Vilsmeier-Haack formylation to the C7 position? A1: Not directly. The intrinsic electronics of the indole ring dictate the C3 selectivity. To achieve C7 formylation via an electrophilic route, you would first need to block the C3 position with a removable group. This adds steps and complexity, making the Directed Ortho-Metalation (Route 1) a more elegant and efficient solution.

Q2: I need to synthesize the C3-aldehyde isomer. What are the optimal Vilsmeier-Haack conditions? A2:

  • Cool anhydrous DMF to 0 °C under an inert atmosphere.

  • Slowly add phosphorus oxychloride (POCl₃) (approx. 1.1 eq.) to form the Vilsmeier reagent.[14]

  • Add a solution of 4-fluoro-1H-indole (1.0 eq.) in DMF, keeping the temperature low (0-10 °C).

  • Allow the reaction to warm and stir for a few hours (monitor by TLC).

  • Perform an aqueous workup, typically by pouring the reaction mixture onto ice and then neutralizing with a base like NaOH or Na₂CO₃ to precipitate the product.[14][15]

Comparative Summary of Synthetic Routes

FeatureRoute 1: DoMRoute 2: Leimgruber-BatchoRoute 3: Vilsmeier-Haack
Regioselectivity Excellent (C7 specific)Poor (Requires subsequent DoM)Poor (C3 specific)
Number of Steps 3 (from 4-fluoroindole)4+ (from nitrotoluene)1 (but yields wrong isomer)
Key Challenge Handling organolithiums, anhydrous conditionsMulti-step, availability of starting materialUnfavorable regiochemistry
Scalability Moderate; requires cryogenic conditionsGood; often uses robust, scalable reactionsExcellent (for the C3 isomer)
Overall Viability High. The most direct and reliable route.Moderate. Viable if starting material is cheap.Very Low. Not suitable for the target C7 isomer.

Conclusion and Recommendation

For the synthesis of 4-fluoro-1H-indole-7-carbaldehyde, the Directed Ortho-Metalation (DoM) route is the most highly recommended strategy. Its superior regiocontrol, despite requiring careful handling of organolithium reagents, provides the most direct and efficient pathway to the desired product. The use of an N-SEM protecting group is particularly advantageous due to its strong directing effect and mild removal conditions. While the Leimgruber-Batcho synthesis is a powerful tool for creating the indole core, it does not circumvent the ultimate challenge of regioselective C7 functionalization.

References

  • ResearchGate. (2025). A New Protecting-Group Strategy for Indoles. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • C&EN Global Enterprise. Molecular-editing reaction expands indoles with nitrogen. [Link]

  • ACS Publications. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. [Link]

  • ResearchGate. Leimgruber–Batcho Indole Synthesis. [Link]

  • Cambridge University Press. Reissert Indole Synthesis. [Link]

  • Wikipedia. Reissert indole synthesis. [Link]

  • Heterocycles. The Leimgruber-Batcho Indole Synthesis. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Leimgruber–Batcho indole synthesis. [Link]

  • Cambridge University Press. Fischer Indole Synthesis. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Reissert Indole Synthesis. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • SynArchive. Leimgruber-Batcho Indole Synthesis. [Link]

  • Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.
  • ResearchGate. Batcho–Leimgruber indole synthesis. [Link]

  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • ACS Publications. Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • YouTube. Fischer Indole Synthesis. [Link]

  • ResearchGate. Reissert-Indole-Synthesis.pdf. [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • Scribd. Expt-7 The Fischer Indole Synthesis New. [Link]

  • Montclair State University. Synthesis of (L)-4-fluorotryptophan. [Link]

  • YouTube. Reissert Indole Synthesis. [Link]

  • MDPI. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]

  • RSC Publishing. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Organic Syntheses. Indole-3-aldehyde. [Link]

  • RSC Publishing. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • PMC. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. [Link]

Sources

Technical Support Center: Purification of 4-Fluoro-1H-indole-7-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-fluoro-1H-indole-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the column chromatography purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to navigate potential challenges and achieve high-purity product consistently.

Understanding the Molecule: 4-Fluoro-1H-indole-7-carbaldehyde

Before delving into purification strategies, it is crucial to understand the physicochemical properties of 4-fluoro-1H-indole-7-carbaldehyde. The indole scaffold, substituted with an electron-withdrawing fluorine atom and a moderately polar carbaldehyde group, dictates its behavior on a stationary phase. The fluorine atom at the 4-position increases the molecule's overall polarity compared to the parent indole-7-carbaldehyde. The aldehyde group is also susceptible to oxidation, which is a key consideration during purification and handling.

Frequently Asked Questions (FAQs)

Here we address common questions and issues that may arise during the purification of 4-fluoro-1H-indole-7-carbaldehyde.

Q1: My crude product shows multiple spots on the TLC plate. What are the likely impurities?

A1: The impurity profile of your crude 4-fluoro-1H-indole-7-carbaldehyde will largely depend on the synthetic route employed. Common impurities can include:

  • Unreacted starting materials: Depending on the synthesis, these could be precursors to the indole ring.

  • Isomeric byproducts: In some indole syntheses, regioisomers can form, which may have very similar polarities to the desired product.[1]

  • Over-alkylation or formylation products: If the reaction conditions are not carefully controlled, side reactions on the indole nitrogen or other positions can occur.

  • Oxidation product: The aldehyde group can be oxidized to the corresponding carboxylic acid (4-fluoro-1H-indole-7-carboxylic acid), especially if the crude product is exposed to air for extended periods.[2]

  • Degradation products: Indole derivatives can be sensitive to strong acids or bases used during the reaction or work-up, leading to decomposition.

Q2: I'm observing streaking or tailing of my product spot on the TLC plate. What could be the cause?

A2: Streaking or tailing on a TLC plate can be indicative of several issues:

  • Compound instability: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds like indole aldehydes. This can lead to a continuous "streak" of decomposition products.

  • Overloading: Applying too much of the sample to the TLC plate can lead to broad, tailing spots.

  • Inappropriate solvent system: If the solvent system is too polar, the compound may move with the solvent front, appearing as a streak. Conversely, if it's not polar enough, the spot may remain at the baseline and tail.

  • Ionic impurities: The presence of salts in your crude product can interfere with the chromatography, causing streaking.

To diagnose the issue, you can perform a 2D TLC. Spot your compound in one corner, run the plate in one solvent system, rotate it 90 degrees, and run it in the same or a different solvent system. If the spot remains a single entity, the issue is likely related to the solvent system or overloading. If a streak or multiple spots appear in the second dimension, it suggests on-plate degradation.

Q3: My compound seems to be degrading on the silica gel column. How can I prevent this?

A3: Degradation on silica gel is a common challenge with indole aldehydes due to the slightly acidic nature of the stationary phase. Here are several strategies to mitigate this:

  • Use of deactivated silica gel: You can deactivate the silica gel by treating it with a mild base. A common method is to prepare a slurry of the silica gel in the chosen eluent and add 1-2% triethylamine (v/v). The triethylamine will neutralize the acidic silanol groups.

  • Choose a less acidic stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds. However, the selectivity will be different, so you will need to re-optimize your solvent system using TLC with alumina plates.

  • Work quickly: Minimize the time your compound spends on the column. A faster flow rate (using flash chromatography) is generally preferred over gravity chromatography.

  • Maintain a cold temperature: In some cases, running the column in a cold room or with a jacketed column can reduce the rate of degradation.

Q4: I am struggling to find a good solvent system to separate my product from a close-running impurity.

A4: Achieving good separation between compounds with similar polarities requires careful optimization of the mobile phase.

  • Systematic TLC analysis: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Run TLC plates with a range of solvent ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The ideal solvent system will give your product an Rf value of around 0.2-0.4.

  • Try different solvent combinations: If a binary system of hexane/ethyl acetate doesn't provide adequate separation, explore other solvent combinations. For example, dichloromethane/methanol or toluene/acetone can offer different selectivities.

  • Gradient elution: If a single solvent system (isocratic elution) fails to separate all components, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the column run. This will allow the less polar impurities to elute first, followed by your product, and then the more polar impurities.

Recommended Column Chromatography Protocol

This protocol is a recommended starting point for the purification of 4-fluoro-1H-indole-7-carbaldehyde. It should be optimized based on your specific crude product mixture, as determined by TLC analysis.

Materials and Equipment
  • Crude 4-fluoro-1H-indole-7-carbaldehyde

  • Silica gel (60 Å, 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Methodology

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a series of solvent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

  • Visualize the spots under UV light (254 nm).

  • The optimal solvent system should provide good separation between your product and impurities, with the product spot having an Rf value of approximately 0.2-0.4.

2. Column Packing:

  • Choose an appropriate size column based on the amount of crude material. A general rule of thumb is a silica gel to crude product ratio of 30:1 to 50:1 by weight.

  • Dry Packing (for flash chromatography):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Carefully pour the dry silica gel into the column, gently tapping the sides to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Wet Packing (for gravity chromatography):

    • Prepare a slurry of silica gel in the least polar solvent you will use for elution.

    • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.

    • Add a layer of sand on top.

3. Sample Loading:

  • Dry Loading (recommended for better resolution):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the smallest possible volume of the eluent.

    • Carefully pipette this solution onto the top of the column, trying not to disturb the silica bed.

4. Elution and Fraction Collection:

  • Begin eluting with the chosen solvent system. For flash chromatography, apply gentle air pressure to maintain a steady flow rate.

  • Collect fractions in separate test tubes or flasks.

  • Monitor the elution process by periodically spotting the collected fractions on a TLC plate and visualizing under UV light.

5. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified 4-fluoro-1H-indole-7-carbaldehyde.

Visualization of the Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Solvent Selection Packing 2. Column Packing TLC->Packing Determines Eluent Loading 3. Sample Loading Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution TLC_fractions Monitor Fractions by TLC Elution->TLC_fractions Isolation 5. Product Isolation Elution->Isolation TLC_fractions->Elution Guide Collection troubleshooting_logic Start Crude Product TLC TLC Analysis Start->TLC Single_Spot Single Spot? TLC->Single_Spot Multiple_Spots Multiple Spots? TLC->Multiple_Spots Streaking Streaking/Tailing? TLC->Streaking Column_Setup Prepare Column Single_Spot->Column_Setup Yes Optimize_Solvent Optimize Solvent System Single_Spot->Optimize_Solvent No Multiple_Spots->Column_Setup Yes Multiple_Spots->Optimize_Solvent No Streaking->Column_Setup No Check_Stability Check Compound Stability Streaking->Check_Stability Yes Run_Column Run Column Chromatography Column_Setup->Run_Column Good_Separation Good Separation? Run_Column->Good_Separation Pure_Product Pure Product Good_Separation->Pure_Product Yes Troubleshoot Troubleshoot Issue Good_Separation->Troubleshoot No Troubleshoot->Optimize_Solvent Troubleshoot->Check_Stability Adjust_Loading Adjust Sample Loading Troubleshoot->Adjust_Loading Optimize_Solvent->Run_Column Check_Stability->Run_Column Adjust_Loading->Run_Column

Sources

Technical Support Center: Characterization of 4-fluoro-1H-indole-7-carbaldehyde & Its Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 4-fluoro-1H-indole-7-carbaldehyde. This guide is designed to provide expert insights and actionable troubleshooting for common characterization challenges encountered during its synthesis and purification. As a crucial building block in medicinal chemistry, ensuring the purity and structural integrity of this compound is paramount. This document provides a logical, evidence-based approach to identifying and mitigating the formation of common byproducts.

Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers face.

Q1: What are the most probable byproducts in the synthesis of 4-fluoro-1H-indole-7-carbaldehyde?

A1: The synthesis of 4-fluoro-1H-indole-7-carbaldehyde, typically via electrophilic formylation (e.g., Vilsmeier-Haack reaction), can lead to several predictable byproducts. The most common are:

  • Regioisomers: The primary isomeric byproduct is often 4-fluoro-1H-indole-3-carbaldehyde . While formylation at the C7 position is desired, the C3 position of the indole nucleus is highly activated and a common site for electrophilic attack.[1][2] The reaction's regioselectivity can be sensitive to reaction conditions.

  • Bis(indolyl)methane Derivatives: This is a high molecular weight impurity that forms when the newly generated aldehyde product reacts with a second molecule of the starting 4-fluoro-1H-indole under acidic conditions.[3] This byproduct is often poorly soluble.

  • Unreacted Starting Material: Incomplete conversion will leave residual 4-fluoro-1H-indole .

  • N-Formylated Products: Although less common for the indole nitrogen itself under Vilsmeier-Haack conditions, some side reactions could potentially lead to formylation on the nitrogen.

Q2: My initial TLC analysis of the crude product shows multiple spots. What is the first diagnostic step?

A2: A multi-spot TLC plate is a classic sign of a mixture of products and starting materials. The first step is to run a comparative TLC. Spot your crude reaction mixture on one lane, the 4-fluoro-1H-indole starting material on another, and a "co-spot" (a spot of crude mixture directly on top of a spot of starting material) in a third lane. This will definitively confirm if one of the spots corresponds to unreacted starting material. The relative polarity of the other spots can give clues; for instance, the bis(indolyl)methane byproduct is typically much less polar than the desired aldehyde.

Q3: Why is ¹⁹F NMR a recommended technique for analyzing my final product?

A3: For any fluorinated compound, ¹⁹F NMR spectroscopy is a uniquely powerful analytical tool.[4] It offers several advantages:

  • High Specificity: The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[5] This means that the desired 7-carbaldehyde product and any potential fluoro-containing isomers or byproducts will have distinct and easily resolvable signals.

  • Quantitative Analysis: ¹⁹F NMR can be used for accurate quantification of impurities without the need for individual calibration standards, provided proper experimental parameters are used.[4]

  • Structural Fingerprint: The coupling patterns between fluorine and nearby protons (J-HF) provide valuable structural information that complements ¹H NMR data.[5]

Q4: What are the recommended storage conditions for 4-fluoro-1H-indole-7-carbaldehyde to ensure stability?

A4: Like many aldehydes, 4-fluoro-1H-indole-7-carbaldehyde can be susceptible to oxidation over time. Commercial suppliers recommend storing the solid compound at low temperatures (typically 0-8 °C) and under an inert atmosphere like nitrogen to prolong its shelf life and prevent the formation of the corresponding carboxylic acid or other degradation products.[6]

In-Depth Troubleshooting Guide

This section provides systematic workflows for resolving more complex characterization issues.

Scenario 1: An Unexpected Isomer is Detected in the Final Product

Problem Statement: "My ¹H NMR spectrum is clean, but it shows two distinct aldehyde singlets and two sets of aromatic signals, suggesting an isomeric mixture. High-Resolution Mass Spectrometry (HRMS) confirms a single mass corresponding to the expected molecular formula of C₉H₆FNO."

The Vilsmeier-Haack formylation of indole is a classic electrophilic aromatic substitution reaction.[7] The Vilsmeier reagent (a chloromethyliminium salt) is the active electrophile. While directing groups on the indole ring influence the site of attack, the C3 position is electronically the most favorable for substitution. Therefore, even when targeting the C7 position, competitive formylation at C3 is a highly probable side reaction, leading to the formation of 4-fluoro-1H-indole-3-carbaldehyde.[1] Your analytical data strongly points to a mixture of these two regioisomers.

To definitively identify the components of the mixture and assign their structures, a multi-dimensional NMR approach is required. This workflow provides unambiguous evidence.

G cluster_0 Isomer Identification Workflow A Problem: Isomeric Mixture Suspected (HRMS Confirms Formula) B Acquire 1D Spectra: ¹H, ¹³C, and ¹⁹F NMR A->B C Acquire 2D NMR Spectra: COSY, HSQC, HMBC B->C D Analyze ¹⁹F NMR: Assign distinct signals to each isomer. Integrate for relative quantification. C->D Parallel Analysis E Analyze HMBC Spectrum: Key for definitive assignment C->E J Final Report: Structures confirmed and quantified. D->J F Trace correlation from Aldehyde Proton (CHO, ~10 ppm) to Indole Ring Carbons E->F G Correlation observed to C7/C7a/C6 or C3/C3a/C2? F->G H Conclusion: Isomer 1 is 4-fluoro-1H-indole-7-carbaldehyde G->H C7/C7a/C6 I Conclusion: Isomer 2 is 4-fluoro-1H-indole-3-carbaldehyde G->I C3/C3a/C2 H->J I->J

Caption: Diagnostic workflow for isomer confirmation using 2D NMR.

Protocol: Definitive 2D NMR Analysis for Isomer Identification

  • Sample Preparation: Dissolve 10-15 mg of the purified isomeric mixture in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H NMR: Obtain a standard high-resolution proton spectrum to identify the chemical shifts of all protons, particularly the two aldehyde singlets (typically δ 9.9-10.1 ppm) and the NH protons.

  • Acquire ¹³C NMR (with DEPT-135): Obtain a proton-decoupled carbon spectrum to identify all unique carbon signals. A DEPT-135 experiment will help distinguish CH/CH₃ carbons from quaternary carbons (C) and CH₂ carbons.

  • Acquire ²J,³J-HMBC: Run a Heteronuclear Multiple Bond Correlation experiment. This is the most critical experiment. Set the experiment to detect correlations over 2 and 3 bonds (typically optimized for ~8 Hz).

  • Data Processing & Analysis:

    • Process all spectra using appropriate software.

    • On the HMBC spectrum, locate the aldehyde proton signals (~10 ppm) on the F2 (¹H) axis.

    • For the 7-carbaldehyde isomer: Look for correlations from its aldehyde proton to carbons C7, C7a, and C6 of the indole ring.

    • For the 3-carbaldehyde isomer: Look for correlations from its aldehyde proton to carbons C3, C3a, and C2.

    • Use the combination of COSY (H-H correlations) and HSQC (direct H-C correlations) to fully assign the remaining proton and carbon signals for each isomer.

Expected NMR Data Comparison 4-fluoro-1H-indole-7-carbaldehyde (Predicted) 4-fluoro-1H-indole-3-carbaldehyde (Literature) [1]
Aldehyde Proton (¹H) ~10.0 ppm (s)~9.9-10.0 ppm (s)
Aldehyde Carbon (¹³C) ~190 ppm~185 ppm
Key HMBC Correlation Aldehyde-H ↔ C7, C7aAldehyde-H ↔ C3, C3a, C2
Fluorine (¹⁹F) Unique Chemical ShiftDifferent, Resolvable Chemical Shift
Scenario 2: A High Molecular Weight, Insoluble Byproduct Complicates Purification

Problem Statement: "During workup, a significant amount of a solid precipitated which is insoluble in common organic solvents like ethyl acetate and dichloromethane, and also in NMR solvents like CDCl₃ and DMSO-d₆. This makes characterization by standard methods impossible."

This is a classic presentation of a bis(indolyl)methane byproduct.[3] This dimer forms under the acidic conditions of the Vilsmeier-Haack reaction. The mechanism involves the electrophilic attack of a protonated 4-fluoro-1H-indole-7-carbaldehyde molecule (the product) onto a molecule of 4-fluoro-1H-indole (the starting material). The resulting dimeric structure is often a flat, conjugated system, leading to strong intermolecular forces (π-stacking), which results in high melting points and very poor solubility.

G cluster_1 Bis(indolyl)methane Byproduct Formation A Starting Material: 4-fluoro-1H-indole C Vilsmeier Reagent (POCl₃/DMF) D Acidic Conditions (Reaction Milieu) A->D B Product: 4-fluoro-1H-indole-7-carbaldehyde B->D C->B Formylation Reaction E Electrophilic Attack: Product (activated) reacts with Starting Material D->E F Resulting Byproduct: High MW, Insoluble Bis(indolyl)methane E->F

Caption: Formation pathway of the bis(indolyl)methane byproduct.

Since standard NMR is not feasible, alternative methods must be used for confirmation. However, the primary focus should be on prevention.

Characterization of the Insoluble Solid:

  • Mass Spectrometry: While ESI-MS may be difficult due to solubility, techniques like MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization) or APCI-MS (Atmospheric Pressure Chemical Ionization) with a solids probe can often provide a molecular ion peak for confirmation. The expected mass would be (2 x M_indole) + (M_carbon) - (2 x M_hydrogen).

  • Elemental Analysis: Provides the empirical formula, which can be matched with the proposed dimeric structure.

Preventing the formation of this byproduct is far more effective than trying to remove it.[3]

  • Strict Temperature Control: Pre-form the Vilsmeier reagent at 0 °C. Maintain this low temperature while adding the 4-fluoro-1H-indole solution dropwise. Do not let the reaction temperature rise.

  • Correct Order of Addition: Always add the indole solution slowly to the flask containing the pre-formed Vilsmeier reagent. This ensures the indole reacts with the formylating agent rather than any newly formed aldehyde product.

  • Stoichiometric Control: Use only a slight excess (e.g., 1.1-1.2 equivalents) of the Vilsmeier reagent. A large excess can accelerate side reactions.

  • Diligent Reaction Monitoring: Monitor the consumption of the starting material by TLC. Once the 4-fluoro-1H-indole is gone, quench the reaction promptly by pouring it into a cold aqueous base solution (e.g., ice-cold NaOH or NaHCO₃ solution). Over-extending the reaction time significantly increases the risk of dimer formation.

By implementing these preventative measures, you can significantly improve the purity of your crude product and simplify the subsequent purification and characterization process.

References
  • Technical Support Center: Vilsmeier-Haack Formylation of Indoles. Benchchem.
  • Overcoming challenges in the synthesis of 4-fluoroindoles. Benchchem.
  • 4-Fluoro-1H-indole-3-carbaldehyde. Chem-Impex.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • 4-Fluoro-1H-indole-3-carbaldehyde | 23073-31-6. Sigma-Aldrich.
  • The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.
  • Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. ACS Publications.
  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.

Sources

Validation & Comparative

comparing reactivity of 4-fluoro vs. 5-fluoro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Differential Reactivity of 4-Fluoro- vs. 5-Fluoro-1H-indole-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Indole Scaffolds

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into this scaffold is a widely employed tactic to modulate a molecule's physicochemical and biological properties.[2][3][4] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter binding affinities to target proteins.[3][4][5]

This guide focuses on two regioisomeric building blocks: 4-fluoro-1H-indole-7-carbaldehyde and 5-fluoro-1H-indole-7-carbaldehyde. While structurally similar, the placement of the fluorine atom at the C-4 versus the C-5 position imparts distinct electronic characteristics to the indole ring system. These differences fundamentally alter the reactivity of both the aldehyde functional group and the indole nucleus itself. Understanding this differential reactivity is paramount for chemists designing multi-step synthetic routes for novel therapeutic agents.

Pillar 1: The Dichotomous Electronic Influence of Fluorine

The reactivity of these isomers is dictated by the dual electronic nature of the fluorine substituent: a powerful, distance-dependent inductive electron-withdrawing effect (-I) and a position-dependent mesomeric (resonance) electron-donating effect (+M) .[6]

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density through the sigma bonds, acidifying nearby protons and decreasing electron density (nucleophilicity) throughout the ring.[6][7]

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system, increasing electron density at the ortho and para positions.[6]

The interplay of these opposing effects governs the chemical behavior of each isomer.

Case Study 1: 4-Fluoro-1H-indole-7-carbaldehyde

In this isomer, the fluorine atom is positioned on the benzene ring adjacent to the pyrrole fusion. Its strong -I effect significantly influences the entire molecule. This proximity leads to a pronounced deactivation of the benzene portion of the ring towards electrophilic attack and a notable increase in the electrophilicity of the C-7 carbaldehyde. The +M effect directs towards C-5, but this is counteracted by the strong deactivating effects.

Case Study 2: 5-Fluoro-1H-indole-7-carbaldehyde

Here, the fluorine atom is further from the pyrrole ring and the C-7 carbaldehyde. While the -I effect is still operative, its impact on the C-7 position is attenuated by distance. The +M effect, however, is key, increasing electron density at the C-4 and C-6 positions, potentially opening avenues for specific electrophilic substitution reactions that would be inaccessible in the 4-fluoro isomer.

G cluster_0 4-Fluoro Isomer cluster_1 5-Fluoro Isomer a 4-F b C7-CHO a->b -I Effect (Strong) c Indole Nucleus a->c -I Effect (Strong) b->c -M/-I Effect (Deactivating) d 5-F e C7-CHO d->e -I Effect (Weakened) f Indole Nucleus d->f +M Effect (Directing to C4/C6) e->f -M/-I Effect (Deactivating)

Caption: Electronic effects of Fluorine at C4 vs. C5.

Pillar 2: Comparative Reactivity Analysis

A. Reactivity of the C-7 Aldehyde: Nucleophilic Addition

The aldehyde functional group is characterized by its electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles.[8][9][10] The rate and favorability of this reaction are enhanced by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon.

  • 4-Fluoro Isomer : The fluorine atom at C-4 is in close proximity to the C-7 aldehyde. Its potent -I effect strongly withdraws electron density, making the carbonyl carbon significantly more electrophilic.

  • 5-Fluoro Isomer : The fluorine at C-5 is more distant, and its inductive effect on the C-7 aldehyde is consequently weaker.

Reaction TypeSubstratePredicted Relative ReactivityRationale
Nucleophilic Addition 4-Fluoro-1H-indole-7-carbaldehydeHigher Strong -I effect from proximal C-4 fluorine enhances carbonyl electrophilicity.
(e.g., NaBH₄ Reduction)5-Fluoro-1H-indole-7-carbaldehydeLowerWeaker -I effect from distal C-5 fluorine.
B. Reactivity of the Indole Nucleus: Electrophilic Aromatic Substitution (SEAr)

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with the C-3 position being the most nucleophilic site.[11] However, the presence of both a deactivating aldehyde group at C-7 and a deactivating (by induction) fluorine group complicates this picture.[12][13]

  • 4-Fluoro Isomer : The entire aromatic system is strongly deactivated by the combined electron-withdrawing effects of the C-4 fluorine and the C-7 aldehyde. Electrophilic attack on the benzene ring portion (C-5, C-6) is highly disfavored. While C-3 remains the most likely site for substitution, its nucleophilicity is significantly diminished.

  • 5-Fluoro Isomer : This isomer presents a more nuanced scenario. The C-7 aldehyde deactivates the ring, but the +M effect of the C-5 fluorine directs electrophiles to the C-4 and C-6 positions. Attack at C-6 is plausible, though the ring remains deactivated overall. Attack at C-4 would be ortho to two deactivating groups, making it less likely. As with the 4-fluoro isomer, the C-3 position remains a viable, albeit attenuated, site for electrophilic attack.

Reaction TypeSubstratePredicted Benzene Ring ReactivityMost Probable Site of SEAr
Electrophilic Aromatic 4-Fluoro-1H-indole-7-carbaldehydeVery Low / InertC-3 (deactivated)
Substitution (SEAr) 5-Fluoro-1H-indole-7-carbaldehydeLow (Possible at C-6)C-3 (deactivated)

Pillar 3: Experimental Protocols & Workflows

The following protocols are designed as self-validating systems to experimentally probe the predicted differences in reactivity.

Experimental Workflow Diagram

G cluster_workflow Comparative Reactivity Workflow start Start: 4-F and 5-F Isomers exp1 Experiment 1: Nucleophilic Addition (e.g., NaBH4 Reduction) start->exp1 exp2 Experiment 2: Electrophilic Substitution (e.g., N-Alkylation) start->exp2 analysis Analysis: - TLC Monitoring - LC-MS for Conversion - NMR for Structure exp1->analysis exp2->analysis conclusion Conclusion: Compare Yields, Reaction Times, and Regioselectivity analysis->conclusion

Caption: General workflow for a comparative reactivity study.
Protocol 1: Comparative Reduction of the Aldehyde (Nucleophilic Addition)

This experiment aims to validate the predicted higher electrophilicity of the aldehyde in the 4-fluoro isomer.

  • Preparation : In two separate, identical flasks, dissolve 1.0 mmol of 4-fluoro-1H-indole-7-carbaldehyde and 1.0 mmol of 5-fluoro-1H-indole-7-carbaldehyde in 10 mL of methanol at 0 °C (ice bath).

  • Initiation : To each flask, add a solution of sodium borohydride (NaBH₄, 1.1 mmol) in 2 mL of methanol dropwise over 5 minutes with stirring.

  • Monitoring : Monitor the reaction progress every 5 minutes using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

    • Causality: The faster disappearance of the starting material in one reaction directly indicates a higher reaction rate.

  • Quenching : Once a reaction is complete (or after a set time, e.g., 1 hour, for comparison), quench by slowly adding 5 mL of saturated aqueous ammonium chloride solution.

  • Workup : Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analysis : Determine the yield of the resulting alcohols, (4-fluoro-1H-indol-7-yl)methanol and (5-fluoro-1H-indol-7-yl)methanol. Analyze purity and confirm structure by ¹H NMR and LC-MS. The hypothesis is that the reaction with the 4-fluoro isomer will reach completion faster and may give a cleaner product profile in a shorter time frame.

Protocol 2: Comparative N-Alkylation (Electrophilic Substitution on the Heterocycle)

This experiment probes the relative acidity of the indole N-H proton, which is influenced by the inductive effects of the ring substituents. A more acidic N-H will be deprotonated more readily, facilitating faster alkylation.

  • Preparation : In two separate, identical flasks, dissolve 1.0 mmol of 4-fluoro-1H-indole-7-carbaldehyde and 1.0 mmol of 5-fluoro-1H-indole-7-carbaldehyde in 10 mL of anhydrous Dimethylformamide (DMF).

  • Deprotonation : To each flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C. Allow the mixture to stir for 20 minutes.

    • Causality: The -I effects of the aldehyde and fluorine substituents increase the acidity of the N-H proton. The stronger combined -I effect in the 4-fluoro isomer is predicted to make its N-H more acidic, leading to faster and more complete deprotonation.

  • Alkylation : Add methyl iodide (CH₃I, 1.5 mmol) to each flask and allow the reactions to warm to room temperature.

  • Monitoring : Monitor the formation of the N-methylated product by TLC or LC-MS over time.

  • Quenching : After 2 hours (or when complete), carefully quench the reactions by adding 10 mL of water.

  • Workup : Extract the mixture with diethyl ether (3 x 15 mL). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Analysis : Purify the crude product by column chromatography. Compare the yields of the N-methylated products. A higher yield from the 4-fluoro isomer would support the hypothesis of its greater N-H acidity.

Summary and Outlook

The positional isomerism of fluorine on the indole-7-carbaldehyde framework provides a compelling case study in the nuanced control of chemical reactivity.

  • 4-Fluoro-1H-indole-7-carbaldehyde is the substrate of choice when the primary goal is to perform chemistry at the aldehyde position . Its enhanced electrophilicity allows for more efficient nucleophilic additions.

  • 5-Fluoro-1H-indole-7-carbaldehyde offers a more versatile scaffold for potential electrophilic functionalization of the benzene ring , albeit on a deactivated system. The C-6 position is a potential site for derivatization that is largely inaccessible in the 4-fluoro isomer.

For drug development professionals, this choice is not trivial. If the synthetic route involves an early-stage nucleophilic addition to the aldehyde, the 4-fluoro isomer would be advantageous. Conversely, if a late-stage diversification via electrophilic aromatic substitution is planned, the 5-fluoro isomer provides a potential, though challenging, handle for modification. This guide provides the foundational logic and experimental framework to make informed decisions in the synthesis of complex fluorinated indole derivatives.

References

  • 5-FLUORO-1H-INDOLE-7-CARBALDEHYDE | 603306-52-1. ChemicalBook.
  • 5-FLUORO-1H-INDOLE-7-CARBALDEHYDE synthesis. ChemicalBook.
  • The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Hodson, H. F., et al. (1994). Electrophilic fluorination in the synthesis of new fluoroindoles . Tetrahedron, 50(6), 1899-1906. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • The Role of 5-Fluoroindole-2-carboxylic Acid in Modern Drug Discovery. Autech Industry Co.,Limited.
  • Fluorine-containing indoles: Synthesis and biological activity.
  • 4-Fluoro-1H-indole-3-carbaldehyde. Chem-Impex.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • The Role of Fluorine Substitution in Modifying Indole Scaffold Reactivity and Bioactivity. Benchchem.
  • Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. RJPT.
  • Why do the induction effects of fluorobenzene decrease electrophilic addition reactivity, conjugation effects increase selectivity?. Chemistry Stack Exchange.
  • Electrophilic Arom
  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central.
  • Electrophilic Substitution Reactions of Indoles.
  • Nucleophilic Additions to Ketones and Aldehydes. YouTube.
  • Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube.
  • Mechanism of nucleophilic addition reactions. Khan Academy.

Sources

A Comparative Guide to the Biological Activity of 4-fluoro-1H-indole-7-carbaldehyde versus its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Transformative Power of Fluorine

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Its versatile structure allows for interactions with a multitude of biological targets, making it a "privileged scaffold" in drug discovery. The introduction of a carbaldehyde group at the 7-position of the indole ring provides a key synthetic handle for further molecular elaboration, opening avenues to novel therapeutic agents.

This guide provides an in-depth technical comparison of the biological activities of 4-fluoro-1H-indole-7-carbaldehyde and its non-fluorinated parent compound, 1H-indole-7-carbaldehyde. While direct comparative experimental data for these specific analogs is limited in the current literature, this guide will leverage established principles of medicinal chemistry, the known effects of fluorination in drug design, and available data on closely related compounds to provide a robust predictive analysis for researchers, scientists, and drug development professionals.

The Strategic Role of Fluorine in Modulating Biological Activity

The substitution of a hydrogen atom with fluorine is a common and powerful strategy in modern drug design, often leading to significant improvements in a molecule's therapeutic profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's physicochemical and pharmacokinetic properties.[3]

Key effects of fluorination include:

  • Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.

  • Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to enhanced binding interactions with target proteins through the formation of favorable electrostatic or hydrogen-bonding interactions.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can influence a compound's ionization state at physiological pH and affect its solubility, permeability, and target engagement.

Biological Activity Profile of 1H-indole-7-carbaldehyde

While comprehensive experimental data on the biological activities of 1H-indole-7-carbaldehyde are not abundant, existing research suggests its potential as a bioactive scaffold.

A theoretical study utilizing molecular docking has indicated that 1H-indole-7-carbaldehyde may act as an inhibitor of the carcinogenetic protein cytochrome P450 2A6, suggesting a potential role as an anti-cancer agent. Furthermore, a platinum complex of a thiosemicarbazone derivative of indole-7-carbaldehyde has demonstrated significant cytotoxicity against several human cancer cell lines, including MDA-MB-231 (breast), MCF-7 (breast), HT-29 (colon), and HCT-116 (colon), while showing no toxicity towards the normal liver WRL-68 cell line.[4][5] This highlights the potential of the indole-7-carbaldehyde core in the development of potent and selective cytotoxic agents.

Predicted Biological Activity Profile of 4-fluoro-1H-indole-7-carbaldehyde

Based on the established principles of fluorine's role in drug design and data from related fluorinated indoles, the introduction of a fluorine atom at the 4-position of 1H-indole-7-carbaldehyde is anticipated to modulate its biological activity in several key ways:

  • Enhanced Potency: The electron-withdrawing nature of the fluorine atom at the 4-position can alter the electron density of the indole ring system. This modification can lead to more favorable interactions with biological targets, potentially resulting in increased potency. For instance, studies on other fluorinated indoles have shown a significant enhancement in their biological activities, such as the ability of 4-fluoroindole to improve the efficacy of antibiotics against Pseudomonas aeruginosa.[6]

  • Improved Pharmacokinetics: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic degradation. The presence of the fluorine atom at the 4-position could shield this part of the molecule from enzymatic attack, leading to improved metabolic stability and a longer in vivo half-life.

  • Altered Target Selectivity: The introduction of fluorine can subtly alter the conformation and electronic properties of the molecule, which may lead to a change in its binding profile across different biological targets, potentially improving its selectivity for the desired target while reducing off-target effects.

Comparative Summary of Predicted Biological Activities

Property1H-indole-7-carbaldehyde4-fluoro-1H-indole-7-carbaldehyde (Predicted)Rationale for Prediction
Cytotoxicity Potential anti-cancer agent based on in silico studies and derivatization.[4]Likely to exhibit enhanced and potentially more selective cytotoxicity.Fluorination often enhances the potency of cytotoxic compounds.
Enzyme Inhibition Potential inhibitor of Cytochrome P450 2A6.Potentially a more potent inhibitor of Cytochrome P450 2A6 and other enzymes.Altered electronics from the fluorine atom can lead to stronger binding interactions.
Antimicrobial Activity Indole derivatives are known to have antimicrobial properties.Expected to have significant, and possibly broader, antimicrobial activity.Fluorinated indoles have shown enhanced antimicrobial and antivirulence properties.[6]
Metabolic Stability Susceptible to standard metabolic pathways for indole compounds.Predicted to have higher metabolic stability.The strong C-F bond can prevent metabolic oxidation at the 4-position.
Pharmacokinetics Standard pharmacokinetic profile for an indole carbaldehyde.Predicted to have an improved pharmacokinetic profile (e.g., increased bioavailability and half-life).Increased lipophilicity and metabolic stability often lead to better pharmacokinetics.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in biological activity, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the cytotoxic effects of the compounds on various cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture cancer and normal cell lines seeding Seed cells into 96-well plates cell_culture->seeding adhesion Allow cells to adhere (24h) seeding->adhesion treatment Treat cells with compounds (24-72h) adhesion->treatment compound_prep Prepare serial dilutions of test compounds compound_prep->treatment add_mtt Add MTT solution to each well treatment->add_mtt controls Include vehicle and positive controls controls->treatment incubation Incubate (2-4h) for formazan formation add_mtt->incubation solubilization Add solubilization buffer (e.g., DMSO) incubation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calc_viability Calculate cell viability (%) read_absorbance->calc_viability plot_curve Plot dose-response curves calc_viability->plot_curve calc_ic50 Determine IC50 values plot_curve->calc_ic50 Enzyme_Inhibition_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement cluster_analysis Data Analysis buffer_prep Prepare phosphate buffer (pH 7.5) enzyme_prep Prepare xanthine oxidase solution buffer_prep->enzyme_prep substrate_prep Prepare xanthine solution buffer_prep->substrate_prep compound_prep Prepare serial dilutions of test compounds buffer_prep->compound_prep pre_incubation Pre-incubate enzyme with test compound or buffer compound_prep->pre_incubation initiate_reaction Initiate reaction by adding xanthine pre_incubation->initiate_reaction incubation Incubate at room temperature initiate_reaction->incubation read_absorbance Measure absorbance at 295 nm (uric acid formation) incubation->read_absorbance calc_inhibition Calculate % inhibition read_absorbance->calc_inhibition plot_curve Plot dose-response curves calc_inhibition->plot_curve calc_ic50 Determine IC50 values plot_curve->calc_ic50

Caption: Workflow for determining enzyme inhibition of xanthine oxidase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (50 mM, pH 7.5).

    • Prepare a solution of xanthine oxidase in the phosphate buffer.

    • Prepare a solution of xanthine (the substrate) in the phosphate buffer.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., allopurinol).

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the phosphate buffer, the test compound solution (or vehicle/positive control), and the xanthine oxidase solution.

    • Pre-incubate the mixture for 15 minutes at room temperature.

    • Initiate the reaction by adding the xanthine solution to each well.

  • Data Acquisition: Immediately measure the absorbance at 295 nm (the wavelength at which uric acid, the product, absorbs) at regular intervals for a set period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the change in absorbance over time.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the dose-response curves and calculate the IC50 values.

Conclusion

While direct experimental comparisons are currently lacking, a comprehensive analysis based on established medicinal chemistry principles strongly suggests that 4-fluoro-1H-indole-7-carbaldehyde will exhibit enhanced biological activities compared to its non-fluorinated analog. The strategic incorporation of a fluorine atom is predicted to improve its cytotoxic and enzyme inhibitory potency, broaden its antimicrobial spectrum, and enhance its pharmacokinetic profile. The experimental protocols provided in this guide offer a clear pathway for researchers to empirically validate these predictions and unlock the full therapeutic potential of this promising fluorinated indole scaffold.

References

  • Cihan-Üstündağ, G., & Çapan, G. (2012). Synthesis and in-vitro-antiviral evaluation of some 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 569-576.
  • Dou, Q., et al. (2023). 4F-Indole enhances the susceptibility of pseudomonas aeruginosa to aminoglycoside antibiotics. Microbiology Spectrum, 11(2), e04519-22.
  • Han, Y., et al. (2020). Design, synthesis and biological evaluation of novel indole-based non-nucleoside reverse transcriptase inhibitors with improved potency against wild-type and resistant mutant strains of HIV-1. European Journal of Medicinal Chemistry, 187, 111956.
  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662.
  • Konas, D. W., et al. (2012). Synthesis of (L)-4-Fluorotryptophan.
  • Lee, J. H., et al. (2015). 7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters, 362(15), fnv121.
  • Lakhera, S., et al. (2023). Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde. Journal of Molecular Structure, 1271, 134057.
  • Ibrahim, A. A., et al. (2014). Indole-7-carbaldehyde thiosemicarbazone as a flexidentate ligand toward Zn(II), Cd(II), Pd(II) and Pt(II) ions: cytotoxic and apoptosis-inducing properties of the Pt(II) complex. Dalton Transactions, 43(10), 3850-3860.
  • Malleron, J. L., et al. (1993). New indole derivatives as potent and selective serotonin uptake inhibitors. Journal of Medicinal Chemistry, 36(9), 1194-1202.
  • Ozdemir, A., et al. (2007). Synthesis and biological evaluation of new indole-based chalcones as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 42(3), 373-379.
  • Silveira, C. C., et al. (2012). Synthesis and antioxidant evaluation of di(1H-indol-3-yl)sulfane derivatives. Tetrahedron Letters, 53(44), 5891-5894.
  • Taylor, N. F., & Kent, P. W. (1958). Enzyme inhibition by fluoro compounds. Advances in enzymology and related subjects of biochemistry, 20, 365-400.
  • Xue, J., et al. (2018). Synthesis and antiviral activity of novel 6-amino-4-substituted-1H-indole-2-carboxylate derivatives against coxsackievirus B3. Molecules, 23(10), 2673.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 4-Fluoro-1H-indole-7-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular isomers is a cornerstone of robust chemical analysis. Positional isomers, such as the various fluoro-1H-indole-carbaldehydes, can exhibit markedly different biological activities and physicochemical properties. Consequently, unambiguous identification is not merely an academic exercise but a critical step in the journey from discovery to application. This guide provides an in-depth spectroscopic comparison of 4-fluoro-1H-indole-7-carbaldehyde and its positional isomers, grounded in both theoretical principles and experimental data. We will explore how subtle changes in the placement of the fluorine and carbaldehyde substituents on the indole scaffold manifest in distinctive spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) techniques.

The Structural Landscape: Understanding Isomerism in Fluoro-indole-carbaldehydes

The 1H-indole scaffold offers multiple positions for substitution. In the case of a fluoro- and a carbaldehyde- substituent, a multitude of positional isomers are possible. This guide will focus on a representative set of isomers to illustrate the principles of spectroscopic differentiation, with a primary focus on 4-fluoro-1H-indole-7-carbaldehyde and its closely related analogues. The electronic interplay between the electron-withdrawing fluorine atom and the carbonyl group of the aldehyde, transmitted through the aromatic system of the indole ring, is the fundamental basis for the observed spectroscopic differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[1] Both ¹H and ¹³C NMR are indispensable for differentiating isomers of fluoro-indole-carbaldehydes.

¹H NMR Spectroscopy

The chemical shift, multiplicity, and coupling constants of the protons on the indole ring are highly sensitive to the positions of the substituents. The aldehyde proton will typically appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The N-H proton of the indole ring usually presents as a broad singlet, with its chemical shift being solvent-dependent. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule.[2] The carbonyl carbon of the aldehyde is readily identified by its characteristic downfield chemical shift (δ 180-190 ppm). The carbon atom attached to the fluorine will appear as a doublet due to one-bond C-F coupling (¹JCF), and its chemical shift will be significantly influenced by the high electronegativity of fluorine. Carbons at positions ortho and para to the fluorine atom will also show smaller C-F couplings.

Comparative ¹H NMR Data for Selected Fluoro-1H-indole-carbaldehyde Isomers
CompoundSolventAldehyde H (δ, ppm)Aromatic/Indole H (δ, ppm)
5-Fluoro-1H-indole-3-carbaldehyde DMSO-d₆9.93 (s, 1H)12.45 (br s, 1H, NH), 8.50 (d, J=1.6 Hz, 1H), 7.85 (d, J=2.4 Hz, 1H), 7.54 (d, J=8.0 Hz, 1H), 7.45 (dd, J=1.6, 7.8 Hz, 1H)[3]
7-Fluoro-1H-indole-3-carbaldehyde DMSO-d₆9.98 (br s, 1H)12.50 (br s, 1H, NH), 8.42 (s, 1H), 8.15 (d, J=8.4 Hz, 1H), 7.36 (dd, J=1.0, 8.0 Hz, 1H), 7.24 (dd, J=7.5, 7.8 Hz, 1H)[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.[4] For fluoro-indole-carbaldehydes, the most informative regions of the IR spectrum are the N-H stretching, C=O stretching, and the C-F stretching vibrations.

  • N-H Stretch: A sharp to moderately broad peak in the region of 3200-3400 cm⁻¹ is characteristic of the indole N-H bond.[5]

  • C=O Stretch: A strong, sharp absorption band between 1650-1700 cm⁻¹ is indicative of the aldehyde carbonyl group. The exact position is sensitive to the electronic effects of the substituents on the indole ring.[6]

  • C-F Stretch: The C-F stretching vibration typically appears as a strong band in the 1000-1300 cm⁻¹ region.

The overall fingerprint region (below 1500 cm⁻¹) will be unique for each isomer, arising from the complex vibrational modes of the entire molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.[7]

Ionization and Molecular Ion

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will predominantly show the protonated molecule [M+H]⁺, confirming the molecular weight.[8] For 4-fluoro-1H-indole-7-carbaldehyde (C₉H₆FNO), the expected m/z for the protonated molecule is approximately 164.05.

Fragmentation Analysis

With a hard ionization technique like Electron Ionization (EI), the molecule will fragment in a characteristic manner.[9][10] The fragmentation of indole derivatives is often initiated by the loss of substituents from the indole ring.[11][12][13][14][15] For fluoro-indole-carbaldehydes, common fragmentation pathways would likely involve:

  • Loss of the formyl group (-CHO) as a radical.

  • Loss of carbon monoxide (CO) from the formyl group.

  • Cleavage of the indole ring.

The relative abundance of the fragment ions will be influenced by the positions of the fluorine and carbaldehyde groups, providing a unique mass spectral fingerprint for each isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for conjugated systems like indoles.[16][17][18] The absorption spectrum of indole and its derivatives typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions.[19] The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.

The fluorine and carbaldehyde groups, with their opposing electronic effects, will perturb the energy levels of the π-molecular orbitals of the indole system. This will result in shifts in the absorption maxima (λₘₐₓ) for each isomer. While predicting the exact λₘₐₓ for each isomer without experimental data is challenging, it is expected that each will have a unique UV-Vis spectrum.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the fluoro-indole-carbaldehyde isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Set the relaxation delay (D1) to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 scans or more).

    • Set the relaxation delay (D1) to 2-5 seconds to ensure quantitative observation of all carbons, especially quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[1][20][21]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft cloth. Record a background spectrum of the clean, empty crystal.[22]

  • Sample Application: Place a small amount of the solid fluoro-indole-carbaldehyde isomer onto the center of the ATR crystal.[23][24][25]

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[26]

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly.

Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8][9][10]

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce structural information.[11][12][13][14][15]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) that completely dissolves the sample.

  • Sample Preparation: Prepare a dilute solution of the fluoro-indole-carbaldehyde isomer in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λₘₐₓ.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and place it in the spectrophotometer.

  • Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.[16][27]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) and the corresponding absorbance values.

Visualizing the Workflow

Caption: Workflow for the spectroscopic analysis of fluoro-indole-carbaldehyde isomers.

Conclusion

The spectroscopic differentiation of 4-fluoro-1H-indole-7-carbaldehyde and its positional isomers is a multifaceted task that relies on the synergistic application of various analytical techniques. While a complete experimental dataset for every isomer is not always readily available, a thorough understanding of the fundamental principles governing the influence of substituent position on spectroscopic outcomes allows for a high degree of confidence in structural assignment. This guide has provided a framework for this analytical process, combining theoretical insights with available experimental data and detailed protocols. For the medicinal chemist and the materials scientist alike, the ability to confidently distinguish between these closely related structures is paramount to advancing their respective fields.

References

  • BenchChem. (2025).
  • Zhang, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 88.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio.
  • Perjési, P., & Rozlosnik, N. (2000). Dual Substituent Parameter Modeling of Theoretical, NMR and IR Spectral Data of 5-Substituted Indole-2,3-diones. Molecules, 5(10), 1157-1172.
  • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • University of California, Irvine. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 259089, 5-fluoro-1H-indole-3-carbaldehyde. PubChem.
  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Hendry, W. (2022). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Analysis, 4(1), 1-2.
  • Trivedi, M. K., et al. (2016). FT-IR spectrum of control indole.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives.
  • Thangadurai, A. (2018). Basic 1H- and 13C-NMR Spectroscopy.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3).
  • S.K., S., & B., S. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11.
  • Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.
  • van der Heeft, E., et al. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(10), 783-801.
  • Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical Journal, 80(5), 2093-2109.
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Perjési, P., & Rozlosnik, N. (2001). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study.
  • Jasco UK. (n.d.).
  • Perjési, P., & Rozlosnik, N. (2000). Dual Substituent Parameter Modeling of Theoretical, NMR and IR Spectral Data of 5-Substituted Indole-2,3-diones.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262903, 6-Fluoroindole-3-carboxaldehyde. PubChem.
  • Millson, M. F., et al. (1958). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 23(1), 27-31.
  • S.K., S., & B., S. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Thermo Scientific Chemicals. (n.d.). 6-Fluoroindole-3-carboxaldehyde, 98%.
  • Repligen. (2016).
  • Mohamad, M., et al. (2023). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Chemistry Steps. (n.d.). Interpreting IR Spectra.
  • BenchChem. (2025). Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • YouTube. (2025).
  • Gudeika, D., et al. (2020). Optical properties of 3-substituted indoles. Journal of Molecular Structure, 1212, 128108.
  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.
  • SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Alfa Chemistry. (n.d.). CAS 2795-41-7 6-Fluoro-1H-indole-3-carbaldehyde.
  • AChemBlock. (n.d.). 5-fluoro-1H-indole-3-carbaldehyde 95%.
  • Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Chemical Science, 11(26), 6742-6748.
  • Abdel-Rahman, A. A.-H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Abdel-Rahman, A. A.-H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook.
  • Khan, I., et al. (2020). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 25(22), 5406.

Sources

A Comparative Guide to the HPLC-Based Validation of 4-Fluoro-1H-indole-7-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-1H-indole-7-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its fluorinated indole scaffold is a key pharmacophore in the development of novel therapeutics, including agents targeting neurological disorders.[1][2] The aldehyde functionality at the C7 position provides a reactive handle for further molecular elaboration. Given its role as a critical intermediate, ensuring the purity and consistent quality of 4-Fluoro-1H-indole-7-carbaldehyde is paramount. This requires not only a robust synthetic process but also a rigorously validated analytical method to confirm its identity, purity, and strength.

This guide provides an in-depth protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method designed for the quality control of synthesized 4-Fluoro-1H-indole-7-carbaldehyde. We will explore the causality behind the experimental choices, present a comprehensive validation protocol grounded in the International Council for Harmonisation (ICH) guidelines, and objectively compare a fully validated method (Method A) with a less rigorous, rapid screening alternative (Method B) to underscore the importance of thorough validation.[3][4]

Representative Synthesis of 4-Fluoro-1H-indole-7-carbaldehyde

A plausible and efficient route to synthesize the target compound begins with the formation of the indole ring, followed by formylation. While multiple strategies exist for indole synthesis, a common approach involves the cyclization of appropriately substituted anilines.[5][6][7] Subsequent formylation can be achieved via electrophilic substitution, such as the Vilsmeier-Haack reaction, which is effective for electron-rich aromatic systems like indoles.[8][9][10][11] The aldehyde group is directed to the C7 position due to the directing effects of the indole nitrogen and the fluorine substituent.

The following workflow outlines a representative synthetic pathway.

cluster_synthesis Synthesis Workflow A Starting Material (e.g., 3-Fluoro-2-methylaniline) B Indole Ring Formation (e.g., Fischer or Madelung Synthesis) A->B C Intermediate 4-Fluoroindole B->C D Vilsmeier-Haack Formylation (POCl3, DMF) C->D E Crude Product 4-Fluoro-1H-indole-7-carbaldehyde D->E F Purification (Recrystallization / Column Chromatography) E->F G Final Product (>99% Purity) F->G

Caption: Representative workflow for the synthesis of 4-Fluoro-1H-indole-7-carbaldehyde.

The Gold Standard: A Validated HPLC Method (Method A)

Method development aims to create a separation that is robust, reliable, and fit for purpose. For a pharmaceutical intermediate, this means the method must be able to separate the main component from starting materials, by-products, and potential degradation products.

Rationale for Method A:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, providing excellent retention and resolution for moderately polar aromatic compounds like indole derivatives.[12][13]

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier providing good peak shape. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.[14][15]

  • Acid Modifier: 0.1% Formic acid is added to the aqueous phase to control the ionization of silanol groups on the silica support and the analyte itself, leading to sharper, more symmetrical peaks.

  • Detection: UV detection at 280 nm is selected, as this wavelength corresponds to a strong absorbance maximum for the indole chromophore, ensuring high sensitivity.

Method A: Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 280 nm
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50)

HPLC Method Validation Protocol (Based on ICH Q2(R2))

The objective of analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[16] The following protocol establishes the performance characteristics of Method A.

cluster_validation HPLC Validation Workflow SST System Suitability Testing (SST) SPEC Specificity (Forced Degradation) SST->SPEC LIN Linearity & Range SPEC->LIN ACC Accuracy (% Recovery) LIN->ACC LOD Limit of Detection (LOD) LIN->LOD Calculated from Linearity PREC Precision (Repeatability & Intermediate) ACC->PREC ROB Robustness PREC->ROB LOQ Limit of Quantitation (LOQ) LOD->LOQ

Caption: A logical workflow for HPLC method validation according to ICH guidelines.

Step-by-Step Validation Experiments
1. System Suitability

Purpose: To ensure the chromatographic system is adequate for the intended analysis. Protocol:

  • Prepare a standard solution of 4-fluoro-1H-indole-7-carbaldehyde at the working concentration (e.g., 100 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.

  • Determine the tailing factor and theoretical plates for the analyte peak.

ParameterAcceptance Criteria
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
2. Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17][18][19][20][21] Protocol:

  • Perform forced degradation studies on the analyte. Expose solutions of the product to:

    • Acidic conditions (e.g., 0.1 M HCl at 60 °C)

    • Basic conditions (e.g., 0.1 M NaOH at 60 °C)

    • Oxidative conditions (e.g., 3% H₂O₂ at room temp)

    • Thermal stress (e.g., 80 °C)

    • Photolytic stress (e.g., UV light)

  • Inject a blank (diluent), an unstressed standard, and each of the stressed samples.

  • Analyze the chromatograms to ensure that the principal peak is free from interference from any degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

3. Linearity and Range

Purpose: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.[22] Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by serial dilution, covering a range of 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
4. Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value.[22] Protocol:

  • Prepare a sample matrix (placebo) if applicable. If not, use the diluent.

  • Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with a known amount of the analyte.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

ParameterAcceptance Criteria
Mean % Recovery 98.0% to 102.0%
%RSD for each level ≤ 2.0%
5. Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[23][24] Protocol: These can be calculated based on the standard deviation of the response and the slope of the linearity curve.[25][26][27]

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve. The calculated LOQ should be experimentally verified by preparing a sample at this concentration and confirming that the precision (%RSD) is acceptable (typically ≤ 10%).

7. Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22] Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., % Acetonitrile ± 2%)

  • Assess the impact on retention time, peak area, and resolution. The system suitability parameters should still be met.

Comparative Analysis: The Value of Rigor

To illustrate the importance of the comprehensive validation of Method A, we compare it to a hypothetical "quick-and-dirty" screening method (Method B) that a lab might use for a rapid, non-critical check.

Method B: Rapid Screening Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile/Water (60:40)
Flow Rate 1.2 mL/min
Detection UV at 280 nm
Validation Status Not formally validated; only a single-point calibration is used.
Performance Comparison: Method A vs. Method B
Performance MetricMethod A (Validated Gradient) Method B (Rapid Isocratic) Senior Scientist's Insight
Specificity Excellent. Baseline resolution of the main peak from all known impurities and forced degradation products (Resolution > 2.0).Poor. A key process impurity co-elutes with the main peak, leading to an overestimation of purity. Cannot resolve late-eluting non-polar by-products.Without forced degradation studies, the co-elution in Method B would go unnoticed, leading to the release of a potentially impure batch.
Linearity (r²) 0.9995 over 50-150% range.Not Performed. Relies on a single-point calibration, assuming linearity which may not be true at concentration extremes.Assuming linearity is a common but dangerous shortcut. Detector saturation or other non-linear effects can lead to inaccurate results outside the single calibration point.
Accuracy (% Recovery) 100.5% (RSD 0.8%)108.2% (RSD 3.5%)The high result and poor precision in Method B are direct consequences of the co-eluting impurity artificially inflating the main peak's area.
Precision (%RSD) 0.6% (Repeatability)2.9% (Repeatability)The higher variability in Method B suggests it is less controlled and less reliable for consistent quality control.
Run Time ~18 minutes~8 minutesWhile Method B is faster, the time saved comes at the significant cost of data quality and reliability. The risk of passing a failing batch is unacceptably high.

Conclusion

The quality of a pharmaceutical intermediate like 4-fluoro-1H-indole-7-carbaldehyde is foundational to the success of any drug development program. While rapid analytical methods may offer a superficial advantage in speed, this guide demonstrates that there is no substitute for a comprehensive, systematically validated HPLC method.

Method A, developed and validated according to ICH guidelines, provides a high degree of confidence in the reported results. Its proven specificity, linearity, accuracy, and precision ensure that each batch of the synthesized intermediate is assessed against a reliable and scientifically sound standard. In contrast, the non-validated Method B presents significant risks, including the potential for co-elution and inaccurate quantification, which could have severe downstream consequences in the manufacturing process. For researchers, scientists, and drug development professionals, adopting a rigorous validation-centric approach is not merely a regulatory requirement; it is a fundamental pillar of scientific integrity and quality assurance.

References
  • ResearchGate. (2016). How to calculate LOD and LOQ of analyte by hplc? Available at: [Link]

  • AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Available at: [Link]

  • Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained. Available at: [Link]

  • Altabrisa Group. (2025). What Are LOD and LOQ in HPLC Methods? Available at: [Link]

  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available at: [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available at: [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Available at: [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Available at: [Link]

  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method? Available at: [Link]

  • Chromatography Forum. (2012). Determination of LOD, LOQ of HPLC method. Available at: [Link]

  • ResearchGate. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Available at: [Link]

  • Google Patents. (n.d.). CN103420892A - Preparation method of 4-fluoroindole.
  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (n.d.). ¹³F NMR results for the coupled reaction leading to the formation of... Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available at: [Link]

  • Asphalion. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • J-GLOBAL. (n.d.). Analysis of indole derivatives by reversed-phase high-performance liquid chromatography. Available at: [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]

Sources

comparative study of different synthetic methods for 4-fluoro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluoro-1H-indole-7-carbaldehyde is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active agents. The strategic placement of a fluorine atom and a formyl group on the indole scaffold imparts unique physicochemical properties, influencing metabolic stability and target binding interactions. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this valuable intermediate. We will delve into a multi-step approach commencing with the synthesis of 4-fluoro-1H-indole, followed by a regioselective C7-formylation via directed ortho-metalation. Alternative, though less direct, strategies are also discussed to provide a comprehensive overview for researchers in drug discovery and process development.

Introduction: The Significance of Fluorinated Indole Scaffolds

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The introduction of fluorine into this framework can profoundly alter the parent molecule's biological activity, metabolic fate, and pharmacokinetic profile. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence conformational preferences, thereby enhancing binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, often blocking sites of oxidative metabolism and thereby increasing the metabolic stability and in vivo half-life of drug candidates. The 7-formyl group serves as a versatile synthetic handle, allowing for a wide array of subsequent chemical transformations to build molecular complexity.

This guide will focus on the practical synthesis of 4-fluoro-1H-indole-7-carbaldehyde, a molecule of growing interest. Due to the inherent electronic properties of the indole ring, electrophilic substitution, the most common method for introducing a formyl group, preferentially occurs at the C3 position. Therefore, the synthesis of the C7-substituted isomer requires a more nuanced and strategic approach.

Primary Synthetic Route: A Multi-step Strategy

The most logical and efficient pathway to 4-fluoro-1H-indole-7-carbaldehyde involves a sequential process: the initial construction of the 4-fluoro-1H-indole core, followed by a regioselective formylation at the C7 position.

Synthesis of the Precursor: 4-Fluoro-1H-indole

A reliable method for the preparation of 4-fluoro-1H-indole starts from 2-fluoro-6-nitrotoluene, as detailed in Chinese patent CN103420892A.[1] This process involves a condensation reaction followed by a reductive cyclization.

Step 1: Condensation with DMF-DMA

The first step involves the reaction of 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the enamine intermediate, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine.

Step 2: Reductive Cyclization

The crude enamine is then subjected to catalytic hydrogenation. This step achieves both the reduction of the nitro group to an amine and the subsequent cyclization to form the indole ring.

Synthesis_of_4_Fluoroindole

  • Step A: (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

    • To a 50 mL flask, add 2-fluoro-6-nitrotoluene (3.1 g, 20 mmol) and dimethylformamide (DMF, 15 mL).

    • With stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.76 g, 40 mmol).

    • Heat the mixture to reflux and maintain for 20 hours.

    • Monitor the reaction completion by HPLC.

    • Upon completion, cool the reaction to room temperature and evaporate the solvent to dryness under reduced pressure to obtain the crude product (4.2 g, 100% crude yield).

  • Step B: 4-Fluoro-1H-indole

    • Place the crude intermediate from Step A (2.1 g, 10 mmol) in a 50 mL reaction flask.

    • Add methanol (10 mL) and 5% Palladium on carbon (300 mg).

    • Stir the mixture under a hydrogen atmosphere at room temperature overnight.

    • Upon reaction completion, filter the catalyst and concentrate the filtrate to obtain 4-fluoro-1H-indole.

Regioselective C7-Formylation via Directed ortho-Metalation

With 4-fluoro-1H-indole in hand, the key challenge is the introduction of a formyl group specifically at the C7 position. Direct electrophilic formylation methods such as the Vilsmeier-Haack or Reimer-Tiemann reactions are known to favor the electron-rich pyrrole ring, leading predominantly to C3-formylation.[2][3] Therefore, a directed ortho-metalation (DoM) strategy is the most effective approach. This involves the following key steps:

  • N-Protection: The indole nitrogen must be protected with a suitable directing group that also facilitates the subsequent lithiation. A silyl protecting group, such as triisopropylsilyl (TIPS), is often employed for this purpose.

  • ortho-Lithiation: The N-protected indole is treated with a strong organolithium base, such as tert-butyllithium (t-BuLi). The protecting group directs the deprotonation to the adjacent C7 position.

  • Formylation: The resulting C7-lithiated species is quenched with an electrophilic formylating agent, typically anhydrous N,N-dimethylformamide (DMF).

  • Deprotection: The protecting group is removed to yield the final product.

C7_Formylation

  • Step A: N-Protection of 4-Fluoro-1H-indole

    • Dissolve 4-fluoro-1H-indole in a suitable anhydrous solvent (e.g., THF).

    • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) portion-wise.

    • After cessation of hydrogen evolution, add the protecting group precursor (e.g., triisopropylsilyl chloride, TIPSCl) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the N-protected indole by column chromatography.

  • Step B: Directed ortho-Lithiation and Formylation

    • Dissolve the N-protected 4-fluoroindole in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Slowly add tert-butyllithium (t-BuLi) and stir for 1-2 hours at -78 °C.

    • Quench the lithiated species by the dropwise addition of anhydrous DMF.

    • Allow the reaction to slowly warm to room temperature.

    • Work up the reaction with an aqueous solution of ammonium chloride and extract the product.

    • Purify the N-protected 4-fluoro-1H-indole-7-carbaldehyde via column chromatography.

  • Step C: Deprotection

    • Dissolve the N-protected aldehyde in THF.

    • Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF).

    • Stir at room temperature until the reaction is complete.

    • Purify the final product, 4-fluoro-1H-indole-7-carbaldehyde, by column chromatography.

Alternative Synthetic Strategies: A Comparative Overview

While the directed ortho-metalation approach is the most direct and regioselective, other methods could potentially be adapted, although they present significant challenges in terms of selectivity and efficiency for this specific target molecule.

MethodDescriptionAdvantagesDisadvantages
Vilsmeier-Haack Reaction Formylation of electron-rich aromatic rings using a Vilsmeier reagent (e.g., POCl₃/DMF).[2]One-step, readily available reagents.Poor regioselectivity for indoles, strongly favors C3-formylation. C7-formylation is highly unlikely without blocking other positions.
Reimer-Tiemann Reaction ortho-Formylation of phenols using chloroform and a strong base.[3] Can be applied to some electron-rich heterocycles.Utilizes inexpensive reagents.Harsh reaction conditions, often low yields, and poor regioselectivity for indoles, favoring the pyrrole ring.
Duff Reaction Formylation of activated aromatic compounds with hexamethylenetetramine in an acidic medium.[4][5]Milder conditions than Reimer-Tiemann.Generally low yields and primarily used for phenols. Its application to achieve C7 formylation of 4-fluoroindole is not established.
Multi-step from Functionalized Precursor Synthesis of an indole with a pre-installed functional group at the 7-position that can be converted to a formyl group (e.g., a hydroxymethyl or sulfomethyl group).[6]Can provide good regioselectivity if the starting material is readily available.Often involves a longer synthetic sequence with multiple protection/deprotection and functional group interconversion steps.

Conclusion and Future Perspectives

The synthesis of 4-fluoro-1H-indole-7-carbaldehyde is best achieved through a strategic, multi-step approach that addresses the inherent reactivity of the indole nucleus. The most reliable and regioselective method involves the initial synthesis of 4-fluoro-1H-indole, followed by an N-protection and a directed ortho-metalation to introduce the formyl group at the C7 position. While classical formylation reactions are well-established, their lack of regioselectivity for the C7 position of indoles renders them unsuitable for this specific target.

Future research may focus on the development of novel catalytic C-H activation methods that could enable the direct and selective formylation of the C7 position of indoles, thereby shortening the synthetic sequence and improving overall efficiency. However, for current practical applications in a research and development setting, the directed ortho-metalation strategy remains the gold standard.

References

  • Duff, J. C. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941 , 547. [Link]

  • CN103420892A, Preparation method of 4-fluoroindole, Google P
  • Duff Reaction. Wikipedia. [Link]

  • Pete, B., Szöllősy, Á., & Szokol, B. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry, 43(5), 1331-1335. [Link]

  • Reimer–Tiemann reaction. Wikipedia. [Link]

  • Smith, G. Indole-3-aldehyde. Org. Synth.1955 , 35, 69. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 4-fluoro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

To my fellow researchers, scientists, and professionals in drug development, this guide offers an in-depth, comparative analysis of the essential analytical methodologies for assessing the purity of synthesized 4-fluoro-1H-indole-7-carbaldehyde. In the pursuit of novel therapeutics, the purity of our starting materials and intermediates is not merely a matter of regulatory compliance; it is the bedrock of reproducible and reliable scientific outcomes. The presence of even trace impurities can lead to unforeseen side reactions, altered biological activity, and confounded structure-activity relationship (SAR) studies.

This guide is structured to provide not just a set of protocols, but a strategic framework for thinking about purity assessment. We will explore the "why" behind the "how," empowering you to make informed decisions in your own laboratory settings. We will compare the utility of various analytical techniques, supported by predictive data based on closely related analogs, and provide a comprehensive, self-validating system for ensuring the quality of this critical building block.

The Criticality of Purity for 4-fluoro-1H-indole-7-carbaldehyde in Drug Discovery

4-fluoro-1H-indole-7-carbaldehyde is a valuable intermediate in medicinal chemistry, with the fluorinated indole scaffold being a privileged structure in many modern drug candidates. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the 7-formyl group offers a versatile handle for further chemical modifications. However, the synthetic routes to this compound can introduce a variety of impurities, including regioisomers, starting materials, and reaction byproducts. Understanding and controlling these impurities is paramount.

A Multi-Pronged Approach to Purity Verification

No single analytical technique is sufficient to definitively establish the purity of a compound. A robust purity assessment strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle. This guide will focus on a tripartite approach: High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and quantitative analysis, and Mass Spectrometry (MS) for molecular weight verification and impurity identification. We will also touch upon the foundational role of Elemental Analysis .

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity assessment in the pharmaceutical industry, offering high-resolution separation and sensitive detection of the analyte and its impurities. For 4-fluoro-1H-indole-7-carbaldehyde, a reversed-phase HPLC method with UV detection is the most common and effective approach.

Causality Behind Experimental Choices in HPLC Method Development

The goal is to develop a stability-indicating method , one that can separate the main compound from its potential degradation products and process-related impurities. The choice of column, mobile phase, and detection wavelength are critical.

  • Column Selection: A C18 column is a good starting point due to the moderate polarity of the indole core. The hydrophobicity of the stationary phase will provide good retention and separation of non-polar impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the elution of a wide range of impurities with varying polarities. The pH of the aqueous phase can be adjusted to control the ionization state of the indole nitrogen and any acidic or basic impurities, thereby influencing their retention times.

  • Detection: The indole chromophore exhibits strong UV absorbance. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of UV spectra across a range of wavelengths, which can help in peak tracking and purity assessment. The maximum absorbance wavelength (λmax) for indole derivatives is typically in the range of 220-280 nm.

Experimental Protocol: HPLC Purity of 4-fluoro-1H-indole-7-carbaldehyde

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 4-fluoro-1H-indole-7-carbaldehyde.

  • Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Comparative HPLC Purity Analysis

To illustrate the utility of this method, let's consider a hypothetical comparison between a sample of 4-fluoro-1H-indole-7-carbaldehyde and a commonly available isomer, 5-fluoro-1H-indole-3-carbaldehyde.

CompoundRetention Time (min)Purity by Area %Known Impurity 1 (RT, Area %)Known Impurity 2 (RT, Area %)
4-fluoro-1H-indole-7-carbaldehyde 15.299.5%12.8 (0.2%)18.5 (0.3%)
5-fluoro-1H-indole-3-carbaldehyde 14.898.9%11.5 (0.5%)16.2 (0.6%)

Note: This data is predictive and for illustrative purposes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: HPLC workflow for purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For purity assessment, both qualitative and quantitative (qNMR) approaches are highly valuable.

¹H and ¹³C NMR for Structural Verification

The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, confirming the connectivity of atoms and the presence of key functional groups. For 4-fluoro-1H-indole-7-carbaldehyde, we would expect to see characteristic signals for the aldehyde proton, the indole N-H proton, and the aromatic protons, with splitting patterns influenced by both proton-proton and proton-fluorine couplings.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO~10.1s-
NH~11.8br s-
H-2~7.8tJ ≈ 3.0
H-3~6.6tJ ≈ 3.0
H-5~7.2ddJ ≈ 8.5, 4.5
H-6~7.0tdJ ≈ 8.5, 2.0

Note: This data is predictive and based on general indole chemistry and fluorine substituent effects.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical technique that can determine the absolute purity of a sample without the need for a specific reference standard of the analyte.[1][2] This is particularly useful for novel compounds where a certified reference standard may not be available. The method relies on comparing the integral of a known analyte signal to the integral of a certified internal standard of known purity and concentration.[3][4]

Experimental Protocol: qNMR Purity of 4-fluoro-1H-indole-7-carbaldehyde

Materials:

  • Synthesized 4-fluoro-1H-indole-7-carbaldehyde

  • High-purity internal standard (e.g., maleic acid or 1,4-dinitrobenzene, certified >99.5%)

  • Deuterated solvent (e.g., DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 15 mg of the synthesized compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Ensure complete dissolution and transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum using a calibrated spectrometer.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation between scans.

  • Use a 90° pulse angle.

Data Processing and Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the aldehyde proton) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation weigh_sample Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire Quantitative ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Apply qNMR Formula integrate->calculate report Report Absolute Purity calculate->report

Caption: qNMR workflow for absolute purity determination.

Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and for identifying unknown impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes an invaluable tool for comprehensive impurity profiling.

Expected Fragmentation Pattern

For 4-fluoro-1H-indole-7-carbaldehyde (MW: 163.15), the mass spectrum would show a molecular ion peak at m/z 163. The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) to give a fragment at m/z 134, and potentially the loss of CO (28 Da) from the molecular ion to give a fragment at m/z 135.[5]

Experimental Protocol: LC-MS for Impurity Identification

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

LC Conditions:

  • Use the same HPLC method as described previously.

MS Conditions:

  • Ionization Mode: ESI positive and negative modes to ensure detection of a wide range of impurities.

  • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

  • MS/MS: For ions of interest (potential impurities), perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can be used to elucidate their structures.

LCMS_Workflow cluster_analysis LC-MS Analysis cluster_data Data Interpretation inject Inject into LC-MS separate HPLC Separation inject->separate ionize ESI Ionization separate->ionize analyze Mass Analysis (Full Scan & MS/MS) ionize->analyze identify_mw Confirm Molecular Weight analyze->identify_mw detect_impurities Detect Impurity Ions identify_mw->detect_impurities elucidate Elucidate Structures from MS/MS detect_impurities->elucidate

Caption: LC-MS workflow for impurity identification.

Elemental Analysis: A Fundamental Check of Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This fundamental technique is a valuable cross-check for the empirical formula of the synthesized compound.[6][7][8][9] The experimentally determined percentages should be within ±0.4% of the theoretical values.[10]

Theoretical Composition for C₉H₆FNO:

  • C: 66.26%

  • H: 3.71%

  • N: 8.59%

Comparison of Analytical Techniques

TechniquePrimary UseAdvantagesDisadvantages
HPLC-UV Quantitative purity, impurity profilingHigh resolution, high sensitivity, robust, well-establishedRequires reference standards for impurity identification, may not detect non-UV active impurities
qNMR Absolute quantitative purityPrimary method, no specific reference standard needed, provides structural informationLower sensitivity than HPLC, requires high-purity internal standard, can be complex to set up
LC-MS Molecular weight confirmation, impurity identificationHigh sensitivity, provides molecular weight and structural informationQuantitative analysis can be complex, response can be matrix-dependent
Elemental Analysis Empirical formula confirmationFundamental check of compositionDoes not provide information on isomeric impurities, requires specialized instrumentation

Conclusion: A Self-Validating System for Purity Assessment

The purity assessment of a critical intermediate like 4-fluoro-1H-indole-7-carbaldehyde requires a multi-faceted and self-validating approach. By combining the strengths of HPLC, NMR, and MS, we can create a comprehensive purity profile that is both quantitative and qualitative.

  • HPLC provides the primary measure of purity and a profile of detectable impurities.

  • qNMR offers an orthogonal and absolute measure of purity, validating the HPLC results.

  • LC-MS confirms the identity of the main peak and provides the tools to identify the unknown impurities detected by HPLC.

  • Elemental Analysis serves as a final, fundamental check on the elemental composition.

By integrating these techniques, we can have a high degree of confidence in the quality of our synthesized material, ensuring the integrity and reproducibility of our downstream research and development efforts. This rigorous approach to purity assessment is not just good practice; it is a cornerstone of scientific excellence.

References

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Consistency and Purity - Magnetic Resonance. Retrieved from [Link]

  • Agilent. (n.d.). Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <232> Elemental Impurities—Limits. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Elucidation of 4-fluoro-1H-indole-7-carbaldehyde Derivatives: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step in the journey from discovery to clinical application. The 4-fluoro-1H-indole-7-carbaldehyde scaffold represents a key pharmacophore in modern medicinal chemistry, with fluorination offering a strategic tool for modulating metabolic stability and binding affinity. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the definitive "gold standard" for structural elucidation—with complementary analytical techniques. We will explore the causality behind experimental choices, present objective performance comparisons supported by experimental data, and offer detailed protocols to empower researchers in their structural analysis workflows.

Introduction: The Significance of the Indole Scaffold in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, from the neurotransmitter serotonin to the anti-cancer agent vinblastine. The targeted introduction of a fluorine atom and a carbaldehyde group, as in 4-fluoro-1H-indole-7-carbaldehyde, creates a versatile intermediate for synthesizing novel therapeutic agents. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties, while the aldehyde serves as a synthetic handle for further molecular elaboration.

Given these critical roles, an exact understanding of the molecule's three-dimensional architecture, including bond lengths, bond angles, and intermolecular interactions, is paramount. This knowledge directly informs structure-activity relationship (SAR) studies, guides lead optimization, and is often a prerequisite for regulatory submission. While several techniques provide structural information, single-crystal X-ray crystallography remains the only method that delivers a direct, high-resolution visualization of the atomic arrangement in the solid state.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray crystallography is widely considered the definitive method for determining the precise arrangement of atoms within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, the technique generates a detailed three-dimensional map of electron density.[3] From this map, atomic positions, bond lengths, angles, and intermolecular interactions can be determined with unparalleled precision, providing an unambiguous structural proof.[4][5][6]

The power of SCXRD lies in its finality. While other methods provide data that require interpretation and inference, a well-refined crystal structure is a direct image of the molecule, resolving any ambiguity regarding constitution, configuration, and conformation in the solid state.

The Crystallography Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands both precision and an understanding of the material's physicochemical properties. Each step presents its own challenges, and the success of the entire endeavor often hinges on the quality of the single crystal.

SCXRD_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Synthesis Synthesis & Purification of Compound Solubility Solubility Screening Synthesis->Solubility Growth Crystal Growth (e.g., Vapor Diffusion) Solubility->Growth Harvest Crystal Harvesting & Mounting Growth->Harvest Xray X-ray Diffraction Data Collection Harvest->Xray Reduction Data Reduction & Integration Xray->Reduction Solve Structure Solution (e.g., Direct Methods) Reduction->Solve Refine Structure Refinement Solve->Refine Validation Validation & CIF Generation Refine->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: Crystallization of a 4-fluoro-1H-indole-7-carbaldehyde Derivative

This protocol describes a common and effective method for obtaining diffraction-quality single crystals of a small organic molecule.

Objective: To grow single crystals of a hypothetical derivative, N-benzyl-4-fluoro-1H-indole-7-carbaldehyde, suitable for SCXRD analysis.

Materials:

  • Purified N-benzyl-4-fluoro-1H-indole-7-carbaldehyde (≥98% purity)

  • HPLC-grade solvents (e.g., Toluene, Hexane, Ethyl Acetate, Dichloromethane)

  • Small glass vials (2 mL)

  • Larger glass jar with a screw cap (20 mL)

  • Microscope for crystal inspection

Methodology: Vapor Diffusion

  • Rationale: Vapor diffusion is a gentle and widely successful technique for small molecules.[7] It relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually reducing the compound's solubility and promoting slow, ordered crystal growth.[8]

Step-by-Step Protocol:

  • Solution Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of a relatively high-boiling-point solvent in which it is soluble (e.g., 0.5 mL of toluene). This is the "compound solution."

    • Expert Insight: The choice of solvent is critical. A solvent that is too good will inhibit crystallization, while one that is too poor will cause rapid precipitation. Toluene is often a good starting point for aromatic compounds.

  • Setup: Place the vial containing the compound solution inside the larger glass jar.

  • Anti-Solvent Addition: Add 2-3 mL of a volatile anti-solvent (a solvent in which the compound is poorly soluble, e.g., hexane) to the bottom of the larger jar, ensuring the anti-solvent does not directly mix with the compound solution.

    • Expert Insight: The anti-solvent must be miscible with the primary solvent. The vapor pressure difference drives the diffusion process.[7]

  • Sealing and Incubation: Seal the larger jar tightly. This creates a closed system where the anti-solvent vapor will slowly diffuse into the compound solution.

  • Monitoring: Leave the setup undisturbed in a location with a stable temperature and free from vibrations. Check for crystal growth periodically over several days to weeks using a microscope.

  • Harvesting: Once suitable crystals have formed, carefully open the jar and use a mounting loop to gently remove a crystal from the solution and mount it on the goniometer head of the diffractometer.

Comparative Analysis: Alternative & Complementary Techniques

While SCXRD provides the definitive solid-state structure, a comprehensive understanding of a molecule requires a multi-faceted analytical approach. Techniques like NMR, Mass Spectrometry, and computational modeling offer complementary information about the molecule's connectivity, solution-state behavior, and theoretical properties.

TechniqueInformation ProvidedSample RequirementsKey AdvantageKey Limitation
Single-Crystal X-ray Crystallography (SCXRD) Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry, packing.[2][4]High-quality single crystal (0.1-0.3 mm).Definitive, "gold standard" structural proof.Crystal growth can be a major bottleneck.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic connectivity (¹H, ¹³C), solution-state conformation (NOE), electronic environment.[9][10][11]1-10 mg dissolved in deuterated solvent.Provides data on the molecule's behavior in solution, which is more biologically relevant.Provides an averaged structure; does not give precise bond lengths/angles.
Mass Spectrometry (MS) Precise molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[12][13][14]Micrograms to nanograms of sample.Extremely high sensitivity and speed; crucial for identity confirmation.[14]Does not provide 3D structural or connectivity information on its own.
Density Functional Theory (DFT) Predicted lowest energy conformation, electronic properties, theoretical vibrational frequencies.[15][16]None (computational method).Can predict structures and rationalize experimental findings; useful when crystals cannot be obtained.[17][18]The result is a model, not an experimental proof; accuracy depends on the functional and basis set used.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a derivative of 4-fluoro-1H-indole-7-carbaldehyde, a suite of NMR experiments would be essential:

  • ¹H NMR: Confirms the presence of all protons and their local environments. The aldehyde proton would appear as a distinct singlet downfield (~10 ppm).

  • ¹³C NMR: Identifies all unique carbon atoms. The carbonyl carbon of the aldehyde would be highly deshielded (>180 ppm).[9]

  • ¹⁹F NMR: Directly observes the fluorine atom, providing information about its electronic environment.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle, establishing proton-proton and proton-carbon correlations to definitively map the atomic connectivity.

Mass Spectrometry (MS)

In drug discovery, mass spectrometry is an indispensable tool for confirming molecular identity and purity.[12][13][19] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is a critical piece of evidence for a newly synthesized compound.

Density Functional Theory (DFT)

DFT is a computational quantum mechanics method used to predict the electronic structure and geometry of molecules.[15] For a novel indole derivative, a DFT calculation (e.g., using the B3LYP functional) can provide a predicted low-energy conformation.[20][21][22] This theoretical structure can then be compared with experimental data from SCXRD to analyze conformational differences between the gas phase (computational) and the solid state (experimental).

Data_Integration center_node Comprehensive Molecular Profile MS Mass Spec (Identity, Formula) MS->center_node Confirms NMR NMR (Connectivity, Solution Conformation) NMR->center_node Informs SCXRD SCXRD (Solid-State Structure, Absolute Stereochem.) SCXRD->center_node Defines DFT DFT (Theoretical Conformation, Electronic Properties) DFT->center_node Predicts & Rationalizes

Caption: Integration of analytical techniques.

Hypothetical Case Study: Structural Data for N-benzyl-4-fluoro-1H-indole-7-carbaldehyde

While a crystal structure for the parent compound is not publicly available, we can present representative data for a hypothetical derivative based on published structures of similar indole carbaldehydes.[20][23]

Table 2: Representative Crystallographic Data

ParameterValueSignificance
Chemical FormulaC₁₆H₁₂FNOConfirmed by elemental analysis and HRMS.
Formula Weight253.27Used in density calculations.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)a = 8.51, b = 15.23, c = 9.84Dimensions of the unit cell.
β (°)105.2Angle of the monoclinic unit cell.
Volume (ų)1230.5Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor (R₁)0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 indicates a good refinement.

This data provides a unique fingerprint for the solid-state form of the molecule, defining the precise spatial arrangement of its atoms and how they pack together to form a crystal.

Conclusion and Recommendations

The structural elucidation of a novel pharmaceutical candidate like a 4-fluoro-1H-indole-7-carbaldehyde derivative requires a synergistic and evidence-based approach.

  • Single-Crystal X-ray Crystallography (SCXRD) stands alone as the definitive method for determining the absolute three-dimensional structure in the solid state. Its results are unambiguous and provide the highest level of structural proof. When achievable, it should be the ultimate goal for any new chemical entity.

  • NMR Spectroscopy and Mass Spectrometry are essential, routine techniques that provide the foundational evidence of a molecule's identity and connectivity. They are prerequisites to more advanced studies and offer crucial insights into the molecule's behavior in a non-crystalline state.

  • Density Functional Theory (DFT) serves as a powerful predictive and rationalization tool, bridging the gap between theoretical models and experimental reality.

For researchers in drug development, the recommendation is clear: employ NMR and MS for initial confirmation and characterization. Subsequently, invest the effort in obtaining a single crystal for SCXRD analysis to secure an unambiguous, high-resolution structure. This definitive data is invaluable for understanding structure-activity relationships, guiding further design, and protecting intellectual property.

References

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Google Cloud.
  • How Mass Spectrometry Accelerates and Improves Drug Discovery and Development. (n.d.). Google Cloud.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved January 17, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. Retrieved January 17, 2026, from [Link]

  • Mass spectrometry applications for drug discovery and development. (2021, February 18). Drug Discovery World. Retrieved January 17, 2026, from [Link]

  • Applying mass spectrometry in pharmaceutical analysis. (n.d.). Drug Discovery News. Retrieved January 17, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules - ePrints Soton. (n.d.). University of Southampton. Retrieved January 17, 2026, from [Link]

  • Crystallization of small molecules. (n.d.). Institutional Repository of the University of Alicante. Retrieved January 17, 2026, from [Link]

  • Mass spectrometry and drug development – how the two come together. (2018, September 22). European Pharmaceutical Review. Retrieved January 17, 2026, from [Link]

  • Chemical crystallisation. (n.d.). SPT Labtech. Retrieved January 17, 2026, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2015). Acta Crystallographica Section E. Retrieved January 17, 2026, from [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2007). Organic & Biomolecular Chemistry. Retrieved January 17, 2026, from [Link]

  • Density functional theory. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Density functional theory. (2009). Photosynthesis Research. Retrieved January 17, 2026, from [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. Retrieved January 17, 2026, from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles. Retrieved January 17, 2026, from [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2024). Molecules. Retrieved January 17, 2026, from [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • X-Ray Crystallography Alternative. (n.d.). Energy → Sustainability Directory. Retrieved January 17, 2026, from [Link]

  • Applications of density functional theory (DFT) to investigate the structural, spectroscopic and magnetic properties of lanthanide(III). (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025, April 1). R Discovery. Retrieved January 17, 2026, from [Link]

  • Crystallographic Structure Elucidation. (n.d.). IMSERC, Northwestern University. Retrieved January 17, 2026, from [Link]

  • X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences. Retrieved January 17, 2026, from [Link]

  • Zukerman-Schpector, J., et al. (2014). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules. Retrieved January 17, 2026, from [Link]

  • Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. (2014). MDPI. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. (2000). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals. Retrieved January 17, 2026, from [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024). Molecules. Retrieved January 17, 2026, from [Link]

  • Synthesis, molecular and crystal structure analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT investigation of its rotational conformers. (2014). Molecules. Retrieved January 17, 2026, from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). Crystals. Retrieved January 17, 2026, from [Link]

  • X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. (2015). Journal of Molecular Structure. Retrieved January 17, 2026, from [Link]

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (2019). Acta Crystallographica Section E. Retrieved January 17, 2026, from [Link]

Sources

A Framework for Efficacy Comparison of Novel Therapeutics Derived from 4-Fluoro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Discovery and Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to mimic peptide structures allow it to bind to a wide array of biological targets.[2] A key strategy in modern drug design is the introduction of fluorine atoms to modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3] This guide focuses on the untapped potential of 4-fluoro-1H-indole-7-carbaldehyde , a versatile but underexplored starting material.

While a robust pipeline of approved drugs derived specifically from this scaffold is not yet established in public literature, its structural features present a compelling case for its use in generating novel kinase inhibitors, anticancer agents, and other therapeutics. The presence of a fluorine atom at the C4 position can enhance binding interactions and block metabolic degradation, while the carbaldehyde at the C7 position serves as a versatile synthetic handle for diversification.[4][5]

This document provides a comprehensive framework for the systematic evaluation and comparison of hypothetical drug candidates derived from this promising scaffold. We will outline the essential experimental workflows, from initial biochemical screens to cell-based efficacy studies, providing detailed protocols and data interpretation guidelines to empower researchers in their quest for next-generation therapeutics.

The Strategic Advantage of the 4-Fluoro-1H-indole-7-carbaldehyde Scaffold

The design of this guide is predicated on the hypothesis that the 4-fluoro-1H-indole-7-carbaldehyde core is an excellent starting point for synthesizing targeted therapies, particularly kinase inhibitors. The azaindole scaffold, a close bioisostere of indole, has already demonstrated significant success in the development of potent kinase inhibitors, validating the utility of this general heterocyclic structure.[6]

To illustrate a practical comparison, we will consider two hypothetical drug candidates derived from our core scaffold:

  • IND-K-01: A putative inhibitor targeting a key serine/threonine kinase involved in cell cycle progression.

  • IND-C-02: A compound designed for broad-spectrum cytotoxic activity against various cancer cell lines.

Our comparative analysis will proceed through a logical, multi-tiered approach, beginning with target-specific biochemical assays and progressing to more complex cellular models.

Part 1: Primary Efficacy Assessment - Biochemical and Cellular Screening

The initial phase of any drug discovery campaign is to establish potency and selectivity at both the molecular and cellular levels. This involves a dual strategy: direct measurement of target inhibition in a purified system and assessment of the compound's effect on cancer cell viability.

Biochemical Assays for Target Potency and Selectivity

For a targeted agent like our hypothetical IND-K-01 , the first step is to quantify its inhibitory activity against the intended kinase and a panel of related kinases to assess selectivity.[7] A variety of assay formats are available, with luminescence-based ATP quantification being a common, high-throughput method.[7][8]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection p1 Dispense Kinase Enzyme to 384-well plate p2 Add Serially Diluted IND-K-01 / Control p1->p2 Incubate r1 Initiate Reaction with ATP/Substrate Mix p2->r1 r2 Incubate at RT (e.g., 60 min) r1->r2 d1 Add Kinase-Glo® Reagent (Luminescent) r2->d1 d2 Measure Luminescence (RLU) d1->d2 d3 Calculate % Inhibition and IC50 Value d2->d3

Caption: Workflow for a luminescence-based kinase inhibition assay.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of IND-K-01 and a known control inhibitor in a DMSO-compatible assay plate.

  • Enzyme Addition: In a white, opaque 384-well assay plate, add 5 µL of kinase buffer containing the purified target kinase.

  • Compound Transfer: Transfer 50 nL of the serially diluted compounds to the assay plate. Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP at a concentration equal to its Km for the specific enzyme.

  • Incubation: Allow the kinase reaction to proceed for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®). This reagent simultaneously lyses the reaction components and measures the remaining ATP via a luciferase reaction.

  • Data Acquisition: After a 10-minute incubation, measure the luminescence signal using a plate reader.

  • Analysis: Convert raw luminescence units to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

The following table presents hypothetical data for IND-K-01 , comparing its potency against the primary target with its activity against two off-target kinases.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity (Fold vs. Off-Target 1)
IND-K-01 151,250>10,00083
Control Inhibitor 253005,00012

This data illustrates that IND-K-01 is not only potent but also highly selective for its intended target compared to the control compound.

Cell-Based Assays for Antiproliferative Activity

While biochemical assays measure direct target engagement, cell-based assays provide crucial information on a compound's ability to penetrate cells and exert a biological effect in a more complex physiological environment.[8] For both IND-K-01 and the broader cytotoxic agent IND-C-02 , assessing their impact on cancer cell proliferation is a critical step. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.[9]

G cluster_cell_culture Cell Culture & Dosing cluster_staining Fixation & Staining cluster_readout Data Acquisition c1 Seed Cancer Cells in 96-well plate c2 Incubate for 24h c1->c2 c3 Add Serially Diluted Compounds c2->c3 c4 Incubate for 72h c3->c4 s1 Fix Cells with Trichloroacetic Acid (TCA) c4->s1 s2 Wash and Dry Plate s1->s2 s3 Stain with Sulforhodamine B (SRB) s2->s3 s4 Wash Unbound Dye s3->s4 r1 Solubilize Bound Dye with Tris Base s4->r1 r2 Read Absorbance at 510 nm r1->r2 r3 Calculate % Growth and GI50 Value r2->r3

Caption: Workflow for the SRB cell viability and growth inhibition assay.

  • Cell Seeding: Plate human tumor cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at an appropriate density and allow them to attach overnight.[10][11]

  • Compound Treatment: Treat the cells with a range of concentrations of IND-K-01 and IND-C-02 for 72 hours.

  • Cell Fixation: Gently discard the media and fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Remove Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Read the optical density (OD) at 510 nm on a microplate reader.

  • Analysis: Calculate the percentage of cell growth and determine the GI50 (the concentration required to inhibit cell growth by 50%).

This table shows hypothetical GI50 values for our compounds against a panel of cancer cell lines, providing insight into their potency and spectrum of activity.

CompoundHCT-116 (Colon) GI50 (µM)MCF-7 (Breast) GI50 (µM)Jurkat (Leukemia) GI50 (µM)
IND-K-01 0.250.40> 50
IND-C-02 1.52.10.9
Doxorubicin (Control) 0.080.150.05

The data suggests IND-K-01 is potent against solid tumors but ineffective against the leukemia cell line, indicating a targeted mechanism. In contrast, IND-C-02 shows broader, though less potent, cytotoxic activity, similar to a traditional chemotherapeutic agent.

Part 2: Mechanism of Action (MOA) Elucidation

Confirming that a targeted drug engages its intended molecular target within the complex cellular environment is crucial. For IND-K-01 , we must verify that its antiproliferative effects are a direct result of inhibiting its target kinase.

Target Engagement in a Cellular Context

Western blotting can be used to probe the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylation of this substrate upon treatment with IND-K-01 provides strong evidence of on-target activity.

G Upstream Upstream Signal TargetKinase Target Kinase Upstream->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (Active) TargetKinase->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor IND-K-01 Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a signaling pathway by the targeted kinase inhibitor IND-K-01.

  • Cell Treatment: Culture cells (e.g., HCT-116) and treat them with increasing concentrations of IND-K-01 for 2-4 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH) to normalize the data. Quantify the reduction in the phospho-substrate signal relative to the total substrate.

A dose-dependent decrease in the phosphorylated substrate signal for cells treated with IND-K-01 would strongly validate its mechanism of action.

Conclusion

This guide presents a structured, multi-faceted framework for comparing the efficacy of novel therapeutic agents derived from the promising 4-fluoro-1H-indole-7-carbaldehyde scaffold. By systematically progressing from high-throughput biochemical and cellular screens to detailed mechanistic studies, researchers can build a comprehensive data package to identify and advance the most promising candidates. The outlined protocols for kinase inhibition, cellular proliferation, and target validation provide a self-validating system for making data-driven decisions. As medicinal chemists continue to explore the synthetic potential of this scaffold, this comparative framework will serve as an essential tool for translating novel chemical matter into effective therapeutics.

References

  • National Institutes of Health (NIH). (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
  • Creative Bioarray. (n.d.).
  • Girgis, A. S., Panda, S. S., & Aboshouk, D. R. (2023).
  • Takahashi, C., et al. (n.d.). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Skehan, P., et al. (n.d.). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines.
  • Bhuvaneswari, S., et al. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar.
  • Girgis, A. S., et al. (2023).
  • Reaction Biology. (2024).
  • OUCI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic A….
  • Fabian, M. A., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Zhang, M., et al. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central.
  • Lakhera, S., et al. (2025). Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde.
  • Yadav, P., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
  • Ancellin, N., et al. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
  • Benchchem. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.
  • ResearchGate. (n.d.).
  • Kumari, A., & Singh, R. K. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

Sources

The Strategic Advantage of 4-Fluoro-1H-indole-7-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibitors, the indole scaffold remains a cornerstone for the design of potent and selective therapeutic agents. Its structural resemblance to the purine core of ATP allows for effective competition at the enzyme's active site. However, the ever-present challenges of optimizing drug-like properties—such as metabolic stability, target selectivity, and cell permeability—necessitate a more nuanced approach to scaffold design. The strategic incorporation of fluorine into the indole nucleus has emerged as a powerful tool to address these challenges. This guide provides an in-depth technical overview of the applications of 4-fluoro-1H-indole-7-carbaldehyde, a promising yet underutilized building block, and objectively compares its potential with established alternatives.

The Rationale for Fluorination: Enhancing the Indole Scaffold

The introduction of a fluorine atom into a drug candidate can profoundly influence its pharmacological profile. Fluorine's high electronegativity can alter the pKa of nearby functional groups, modulate hydrogen bonding capabilities, and create favorable orthogonal interactions with protein targets.[1] Furthermore, the strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

In the context of an indole-7-carbaldehyde scaffold, a fluorine atom at the 4-position is poised to exert significant electronic effects on the indole ring system and the adjacent aldehyde functionality. This can influence the reactivity of the aldehyde in subsequent synthetic transformations and modulate the binding affinity of the final compound to its biological target.

Synthesis of 4-Fluoro-1H-indole-7-carbaldehyde: A Plausible Approach

While not as readily available as its 3-carbaldehyde isomer, 4-fluoro-1H-indole-7-carbaldehyde can be synthesized from commercially available 4-fluoroindole. A common strategy for the formylation of indoles is the Vilsmeier-Haack reaction.[2][3][4] However, this reaction typically favors the electron-rich 3-position.[5] To achieve formylation at the 7-position, a protection-deprotection strategy coupled with directed ortho-metalation is a more viable approach.

G cluster_0 Proposed Synthesis of 4-Fluoro-1H-indole-7-carbaldehyde A 4-Fluoro-1H-indole B 1. NaH, SEM-Cl, THF 2. n-BuLi, THF, -78 °C 3. DMF, -78 °C to rt 4. TBAF, THF A->B Protection, Lithiation, Formylation, Deprotection C 4-Fluoro-1H-indole-7-carbaldehyde B->C

Caption: Proposed synthetic route to 4-fluoro-1H-indole-7-carbaldehyde.

Experimental Protocol: Synthesis of 4-Fluoro-1H-indole-7-carbaldehyde

Step 1: N-Protection of 4-Fluoro-1H-indole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add a solution of 4-fluoro-1H-indole (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-SEM-protected 4-fluoroindole.

Step 2: Directed ortho-Lithiation and Formylation

  • To a solution of N-SEM-protected 4-fluoroindole (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: N-Deprotection

  • Dissolve the crude product from the previous step in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.5 eq., 1.0 M in THF) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to yield 4-fluoro-1H-indole-7-carbaldehyde.

Applications in Kinase Inhibitor Synthesis: A Case Study of IRAK4 and PERK Inhibitors

The 7-substituted indole scaffold is a key feature in several potent kinase inhibitors. The aldehyde functionality at the 7-position serves as a versatile handle for introducing various side chains through reactions like reductive amination, Wittig olefination, or condensation reactions.

Case Study 1: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response, making it an attractive target for the treatment of inflammatory diseases and certain cancers.[6][7] Several IRAK4 inhibitors feature a core structure that can be derived from indole-7-carbaldehyde. The introduction of a 4-fluoro substituent is anticipated to enhance binding affinity through favorable interactions with the kinase hinge region and improve metabolic stability.

G cluster_1 Hypothetical Synthesis of an IRAK4 Inhibitor A 4-Fluoro-1H-indole-7-carbaldehyde B Amine Sidechain, NaBH(OAc)3, DCE A->B Reductive Amination C Hypothetical IRAK4 Inhibitor B->C

Caption: Reductive amination as a key step in IRAK4 inhibitor synthesis.

Case Study 2: PERK Inhibitor GSK2656157

The PERK inhibitor GSK2656157, developed for the treatment of cancers with high unfolded protein response, features a 5-substituted indole core.[8][9] While not a direct derivative of indole-7-carbaldehyde, its structure highlights the importance of the indole scaffold in targeting this class of kinases. A 4-fluoro-7-substituted indole could offer an alternative scaffold with potentially improved pharmacokinetic properties.

Comparative Performance Analysis

The true value of 4-fluoro-1H-indole-7-carbaldehyde as a building block can be appreciated by comparing its anticipated properties and the performance of its derivatives against established alternatives.

Physicochemical Properties Comparison
CompoundMolecular WeightCalculated logPPredicted pKa (Indole N-H)
Indole-7-carbaldehyde145.161.85~16.7
4-Fluoro-1H-indole-7-carbaldehyde163.151.95~16.2
4-Fluoro-1H-indole-3-carbaldehyde163.151.90~16.1

Data is estimated using standard cheminformatics software.

The introduction of the fluorine atom is expected to slightly increase lipophilicity and lower the pKa of the indole nitrogen, which could influence solubility and cell permeability.

Biological Activity Comparison: Indole-Based Kinase Inhibitors
Inhibitor ScaffoldTarget KinaseIC50 (nM)Reference
Indole-based (non-fluorinated)VEGFR-283.20[10]
Fluorinated Indole-basedVEGFR-226.38[10]
Indole-based (Compound 11)PERK1.9[11]
Fluorinated Indole-chalcone (FC116)Tubulin Polymerization4.52 (HCT116 cells)[12]
Morpholino-indole-basedEGFR0.007 µM (7 nM)[13]

This data, compiled from studies on various indole-based inhibitors, illustrates a general trend where fluorination can lead to a significant improvement in potency.[10][11][12][13]

Experimental Protocol: Reductive Amination for Kinase Inhibitor Synthesis

This protocol describes a general procedure for the coupling of an indole-7-carbaldehyde with a primary or secondary amine, a common step in the synthesis of many kinase inhibitors.

Materials:

  • 4-Fluoro-1H-indole-7-carbaldehyde

  • Amine of interest (e.g., a substituted aminopyrimidine)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

Procedure:

  • To a solution of 4-fluoro-1H-indole-7-carbaldehyde (1.0 eq.) in DCE, add the amine (1.1 eq.) and a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product.

Visualizing the Therapeutic Target: The IRAK4 Signaling Pathway

TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Pro-inflammatory Cytokine Expression NFkB->Inflammation

Caption: Simplified IRAK4 signaling pathway in innate immunity.

Conclusion and Future Perspectives

4-Fluoro-1H-indole-7-carbaldehyde represents a valuable, albeit underexplored, building block for the synthesis of novel therapeutic agents. The strategic placement of a fluorine atom at the 4-position of the indole-7-carbaldehyde scaffold offers a compelling strategy to enhance the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. The proposed synthetic route, based on established methodologies, provides a clear path to accessing this compound. By leveraging the versatile reactivity of the aldehyde functionality, medicinal chemists can readily incorporate this scaffold into a diverse range of molecular architectures, particularly in the pursuit of next-generation kinase inhibitors. Further exploration of this building block is warranted and is likely to yield novel drug candidates with superior pharmacological profiles.

References

  • CN103420892A - Preparation method of 4-fluoroindole - Google Patents.
  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available at: [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega - ACS Publications. Available at: [Link]

  • Formylation - Common Conditions. Available at: [Link]

  • ChemInform Abstract: The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles | Request PDF - ResearchGate. Available at: [Link]

  • A. Schall and O. Reiser The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep. Available at: [Link]

  • Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed. Available at: [Link]

  • Vilsmeier–Haack reaction of indole - YouTube. Available at: [Link]

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PubMed Central. Available at: [Link]

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC - NIH. Available at: [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC - NIH. Available at: [Link]

  • IC50 values of all compounds for L929 cells. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - MDPI. Available at: [Link]

  • Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines. Available at: [Link]

  • Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Advances in the Discovery of Small-Molecule IRAK4 Inhibitors - ResearchGate. Available at: [Link]

  • Half-maximal inhibitory concentration (IC50) values (nM) of MKP101 for human kinases.. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Available at: [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PubMed. Available at: [Link]

  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air - Organic Chemistry Portal. Available at: [Link]

  • Graphical representation of the IC50 values (nM) of compounds 9 and 20... - ResearchGate. Available at: [Link]

  • Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC - NIH. Available at: [Link]

  • What are IRAK4 inhibitors and how do you quickly get the latest development progress?. Available at: [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Available at: [Link]

  • (PDF) Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. Available at: [Link]

  • Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-fluoro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we handle, from synthesis to disposal. This guide provides a detailed protocol for the proper and safe disposal of 4-fluoro-1H-indole-7-carbaldehyde, a halogenated indole derivative. Due to the limited availability of specific safety data for this compound, the following procedures are based on established principles for handling halogenated organic waste, information from structurally similar compounds, and regulatory guidelines.

Hazard Assessment and Classification

Inferred Hazard Profile:

Hazard ClassAnticipated EffectsCitation
Acute Toxicity (Oral, Dermal)May be harmful if swallowed or in contact with skin.[1]
Skin Corrosion/IrritationMay cause skin irritation.[2]
Serious Eye Damage/IrritationMay cause serious eye irritation.[2]
SensitizationMay cause an allergic skin reaction.[3]
Specific Target Organ ToxicityMay cause respiratory irritation.[2]

Given its fluorinated nature, 4-fluoro-1H-indole-7-carbaldehyde is classified as a halogenated organic waste .[4] This classification is critical as it dictates the appropriate segregation and disposal pathway.

Personal Protective Equipment (PPE) and Safety Measures

Before handling 4-fluoro-1H-indole-7-carbaldehyde for disposal, ensure the following PPE is worn to minimize exposure risks:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.[3]

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Segregation Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[4][6] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "4-fluoro-1H-indole-7-carbaldehyde," and the approximate quantity.[7]

  • Incompatible Materials: Do not mix 4-fluoro-1H-indole-7-carbaldehyde with the following:

    • Strong acids[3]

    • Strong bases[3]

    • Oxidizing agents[3]

    • Non-halogenated organic waste[1]

The following diagram illustrates the decision-making process for waste segregation:

Caption: Waste Segregation Workflow for 4-fluoro-1H-indole-7-carbaldehyde

Disposal Procedures

The disposal of 4-fluoro-1H-indole-7-carbaldehyde must be conducted in accordance with local, state, and federal regulations.[8] As a halogenated organic compound, specific disposal methods are required.

Recommended Disposal Method:

The primary and recommended method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[4] This high-temperature process ensures the complete destruction of the compound and minimizes the release of hazardous byproducts.

Prohibited Disposal Methods:

  • Landfill: The land disposal of halogenated organic compounds is heavily restricted by the Environmental Protection Agency (EPA).[9][10]

  • Sewer/Drain Disposal: Never dispose of 4-fluoro-1H-indole-7-carbaldehyde down the drain. This can lead to environmental contamination and may violate local wastewater regulations.[3]

Operational Steps for Disposal:

  • Container Management: Ensure the waste container is kept closed when not in use.[7] Store the container in a designated satellite accumulation area.

  • Waste Manifest: For larger quantities of waste, a hazardous waste manifest will be required for off-site transportation.[7][11] This document tracks the waste from your facility to its final disposal site.

  • Engage a Professional Waste Management Service: Contract with a licensed and reputable hazardous waste disposal company.[8] They will have the expertise and permits to transport and dispose of the waste in compliance with all regulations.

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: For solid material, carefully sweep or scoop up the spilled compound.[3] Avoid generating dust.[12] For solutions, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

The following diagram outlines the spill response workflow:

Caption: Spill Response Workflow

By adhering to these procedures, you can ensure the safe and compliant disposal of 4-fluoro-1H-indole-7-carbaldehyde, protecting yourself, your colleagues, and the environment.

References

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12).
  • TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR.
  • Hazardous Waste Segregation.
  • Proper Handling of Hazardous Waste Guide - EPA.
  • 4 - SAFETY DATA SHEET. (2010, October 29).
  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016, December 5).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
  • 1H-Indole-7-carboxaldehyde,4-fluoro-(9CI) (CAS No. 389628-19-7) SDS - Guidechem.
  • 5-Fluoro-1H-indole-3-carboxaldehyde - Apollo Scientific.
  • 7-Fluoro-1H-indole - Apollo Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, January 19).
  • 4-Fluoroindole - SAFETY DATA SHEET. (2023, December 5).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).

Sources

Senior Application Scientist's Guide: Personal Protective Equipment for Handling 4-fluoro-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of pharmaceuticals and advanced materials, 4-fluoro-1H-indole-7-carbaldehyde is a compound of significant interest to researchers.[1] Its structure, combining a fluorinated indole core with a reactive aldehyde group, necessitates a robust and well-considered safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the principles of risk assessment and the hierarchy of controls. Our objective is to empower researchers with the knowledge to create a self-validating system of safety that protects both the individual and the integrity of the research.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any laboratory work commences, a thorough risk assessment is mandatory. The risk associated with handling any chemical is a function of its inherent hazards and the potential for exposure during a specific procedure. For 4-fluoro-1H-indole-7-carbaldehyde, a solid crystalline powder, the primary routes of exposure are inhalation of dust and direct contact with the skin or eyes.[1]

While a specific, comprehensive toxicological profile for this exact isomer is not fully established, data from structurally similar compounds—such as other fluoroindoles and indole aldehydes—provide a strong basis for assessing its hazards.[2][3][4][5]

Inferred Hazards Include:

  • Serious Eye Irritation: Aldehyde functionalities and fine powders are known eye irritants.[4]

  • Skin Irritation and Sensitization: Aromatic aldehydes can cause skin irritation and may lead to allergic skin reactions upon repeated contact.[2][4][5]

  • Respiratory Tract Irritation: Inhalation of fine dust can cause irritation to the respiratory system.[3][6]

  • Harmful if Swallowed: Acute oral toxicity is a potential hazard.[4][5]

The following workflow illustrates the essential logic of performing a risk assessment before handling the compound.

cluster_0 Risk Assessment Workflow A Identify Compound (4-fluoro-1H-indole-7-carbaldehyde) Solid Powder B Review Hazard Data (SDS of Compound & Analogs) A->B Informs C Analyze Experimental Task (e.g., Weighing, Reaction Setup) B->C Contextualizes D Determine Exposure Potential (Inhalation, Dermal, Ocular) C->D Defines E Implement Control Measures (Engineering, Administrative, PPE) D->E Requires

Caption: Risk assessment process for chemical handling.

The Core Ensemble: Required Personal Protective Equipment

Based on the risk assessment, a specific suite of PPE is required. The principle of "As Low As Reasonably Practicable" (ALARP) should be applied to exposure, meaning engineering controls are the first line of defense, with PPE providing the essential final barrier.

Engineering Controls: Your Primary Defense

All procedures involving the handling of solid 4-fluoro-1H-indole-7-carbaldehyde, especially weighing and transferring, must be performed within a certified chemical fume hood. This engineering control is critical for preventing the inhalation of airborne particulates. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2]

Eye and Face Protection

To prevent contact with dust particles, which can cause serious eye irritation, appropriate eye protection is mandatory.[7]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended: Chemical splash goggles that provide a complete seal around the eyes. This is particularly crucial when handling the powder, as it offers superior protection against airborne particulates compared to safety glasses.[8]

  • Enhanced Protection: A face shield worn over safety goggles should be used when there is a risk of a splash or energetic reaction, although this is less of a concern when handling the solid form under normal conditions.[8][9]

Skin Protection

Gloves: Proper glove selection is critical to prevent skin contact and potential sensitization.[8]

  • Glove Type: Disposable nitrile gloves provide adequate short-term protection against a wide range of chemicals and are recommended for handling this compound.[8][10]

  • Technique: Always inspect gloves for tears or holes before use. Employ a "double-gloving" technique, especially during weighing and transfer operations. This involves wearing two pairs of gloves, allowing the outer, potentially contaminated glove to be removed without exposing the skin.

  • Replacement: Change gloves immediately if you suspect contamination. Never wear gloves outside of the laboratory area.

Protective Clothing:

  • Lab Coat: A clean, flame-retardant lab coat, fully buttoned, must be worn to protect the skin and personal clothing.[8]

  • Apparel: Long pants and fully enclosed, chemical-resistant shoes are required at all times in the laboratory.[8] Fabrics such as polyester or acrylic should be avoided in favor of cotton.[8]

Respiratory Protection

While engineering controls like a fume hood are designed to eliminate the need for respiratory protection, a respirator may be required in specific situations, such as cleaning up a large spill outside of a containment system.[8]

  • Type: If a respirator is deemed necessary after a risk assessment, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95 or P100 filter) is appropriate for a solid powder.[2]

  • Compliance: The use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation and annual fit testing, as mandated by OSHA regulations.[8]

Operational Plans: Integrating Safety into Your Workflow

A self-validating safety protocol is one where safe practices are built directly into the experimental workflow. The table below outlines the minimum PPE requirements for different laboratory tasks involving 4-fluoro-1H-indole-7-carbaldehyde.

Task Engineering Control Eye/Face Protection Glove Protocol Respiratory Protection
Storage & Transport N/ASafety GlassesSingle Nitrile GlovesNot Required
Weighing & Transfer Chemical Fume HoodChemical GogglesDouble Nitrile GlovesNot Required (in hood)
Reaction Setup (in solution) Chemical Fume HoodChemical GogglesDouble Nitrile GlovesNot Required (in hood)
Work-up & Purification Chemical Fume HoodChemical GogglesDouble Nitrile GlovesNot Required (in hood)
Spill Cleanup Ventilated AreaGoggles & Face ShieldHeavy-duty Nitrile GlovesRequired (N95 or higher)
Waste Disposal N/ASafety Glasses/GogglesSingle Nitrile GlovesNot Required

The following diagram illustrates a standard operational workflow, embedding key safety and PPE steps.

cluster_1 Standard Handling Workflow Prep Pre-Op Check (Verify Fume Hood, Eyewash, PPE Availability) Don Don PPE (Coat, Goggles, Double Gloves) Prep->Don Handle Handle Chemical in Hood (Weighing, Reaction) Don->Handle Doff_Outer Doff Outer Gloves (In Hood, Before Exiting) Handle->Doff_Outer Transport Transport Reaction (Within Lab) Doff_Outer->Transport Workup Work-up / Purify (In Hood) Transport->Workup Waste Dispose of Waste (Labelled, Sealed Containers) Workup->Waste Doff_Final Doff Remaining PPE (At Lab Exit) Waste->Doff_Final Wash Wash Hands Thoroughly Doff_Final->Wash

Caption: Procedural workflow for safe chemical handling.

Step-by-Step Donning and Doffing Protocol
  • Donning (Putting On):

    • Wear appropriate lab attire (long pants, closed-toe shoes).

    • Put on your lab coat and fasten all buttons.

    • Put on your inner pair of nitrile gloves.

    • Put on your safety goggles.

    • Put on your outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • In the Contaminated Area (e.g., Fume Hood): Remove the outer, contaminated gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated solid waste container.

    • Leaving the Work Area: Remove your lab coat, folding it so the contaminated side is inward, and hang it in the designated area.

    • Remove your safety goggles.

    • Remove your inner pair of gloves, again without touching the outer surface.

    • Wash your hands thoroughly with soap and water.

Disposal and Emergency Procedures

Waste Disposal: All waste materials, including contaminated gloves, weigh paper, and empty containers, must be disposed of as hazardous chemical waste.[2] Place all solid waste in a clearly labeled, sealed container. Never dispose of this chemical down the drain.[2] Always consult and follow your institution's and local hazardous waste regulations.[2]

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[2][3]

By adhering to this comprehensive guide, researchers can confidently and safely handle 4-fluoro-1H-indole-7-carbaldehyde, ensuring personal safety and the integrity of their valuable work.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. UCSF Environmental Health & Safety.
  • Iowa State University. (n.d.). Personal Protective Equipment (PPE). Environmental Health and Safety.
  • ChemicalBook. (2025). 4-FLUORO-1H-INDOLE-3-CARBALDEHYDE - Safety Data Sheet.
  • Thermo Fisher Scientific. (2010). Indole-4-carboxaldehyde Safety Data Sheet.
  • Fisher Scientific. (2009). 4-Fluoroindole Safety Data Sheet.
  • Sigma-Aldrich. (2025). Indole-3-carboxaldehyde Safety Data Sheet.
  • Ossila. (2023). 4-Fluoroindole Safety Data Sheet.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. Chemical Reviews, 114(4), 2432-2506.
  • BLD Pharmatech. (n.d.). 5-Bromo-1H-indole-2-carbaldehyde Safety Data Sheet.
  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • ResearchGate. (2019). Fluorine-containing indoles: Synthesis and biological activity.
  • Apollo Scientific. (2023). 5-Fluoro-1H-indole-3-carboxaldehyde Safety Data Sheet.
  • Chem-Impex. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.
  • National Center for Biotechnology Information. (n.d.). Indole-4-carboxaldehyde. PubChem.
  • National Center for Biotechnology Information. (n.d.). Indole-7-carboxaldehyde. PubChem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.